Product packaging for Secologanate(Cat. No.:)

Secologanate

Cat. No.: B1681712
M. Wt: 374.34 g/mol
InChI Key: PUEUIRDVQIKCCG-ZASXJUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secologanate is a terpene glycoside.
This compound has been reported in Sinoadina racemosa, Strychnos spinosa, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O10 B1681712 Secologanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C16H22O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,4,6-8,10-13,15-16,18-21H,1,3,5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

PUEUIRDVQIKCCG-ZASXJUAOSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC=O

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Secologanate;  Secologanic Acid; 

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Secologanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, and its methylated form secologanin, are pivotal secoiridoid monoterpenes in plant specialized metabolism. They serve as the crucial terpenoid precursors for the biosynthesis of a vast array of over 3,000 monoterpenoid indole alkaloids (MIAs), including the pharmaceutically significant anti-cancer agents vincristine and vinblastine produced by Catharanthus roseus (Madagascar periwinkle).[1] The intricate biosynthetic pathway to this compound involves a series of complex enzymatic reactions, including oxidations, reductions, cyclizations, and glycosylations. This pathway is characterized by its remarkable spatial organization within the plant, spanning multiple cell types and subcellular compartments, which necessitates the transport of intermediates.[2][3] A thorough understanding of this pathway, its enzymes, and its regulation is paramount for metabolic engineering efforts aimed at enhancing the production of valuable MIAs in either native plants or heterologous systems like yeast and other plants. This guide provides an in-depth overview of the core biosynthetic route to this compound, summarizing key enzymatic steps, quantitative data, and essential experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.[3] The pathway proceeds through ten subsequent enzymatic reactions to yield secologanin.[3]

  • Geranyl Pyrophosphate (GPP) to Geraniol: The pathway initiates with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP). The enzyme Geraniol Synthase (GES) then catalyzes the dephosphorylation of GPP to produce the acyclic monoterpene alcohol, geraniol .[3]

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position (historically referred to as the C10 position) to form 8-hydroxygeraniol . This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , also known as Geraniol 8-oxidase (G8O).[3] G8H is a multifunctional cytochrome P450-dependent monooxygenase (CYP76B6 in C. roseus) that can also catalyze the subsequent oxidation step.[4]

  • Oxidation to 8-oxogeranial: The alcohol groups of 8-hydroxygeraniol are oxidized to aldehydes. This occurs in two successive steps catalyzed by the NADP⁺-dependent 8-hydroxygeraniol oxidoreductase (8-HGO) , yielding the intermediate 8-oxogeraniol and subsequently the dialdehyde 8-oxogeranial .[3]

  • Iridoid Ring Formation: The formation of the characteristic bicyclic iridoid skeleton is a critical step, catalyzed by Iridoid Synthase (ISY) . This enzyme performs a reductive cyclization of 8-oxogeranial, coupling an NAD(P)H-dependent 1,4-reduction with a subsequent Michael-type cyclization to form the iridoid scaffold, nepetalactol , and its open dialdehyde form, iridodial .[5]

  • Oxidation to 7-deoxyloganetic acid: The iridoid scaffold undergoes a three-step oxidation to form a carboxyl group. This key transformation is catalyzed by the cytochrome P450 enzyme Iridoid Oxidase (IO) , also named 7-deoxyloganetic acid synthase (7DLS) , which converts nepetalactol/iridodial into 7-deoxyloganetic acid .[3]

  • Glucosylation: The carboxyl group of 7-deoxyloganetic acid is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7DLGT) , using UDP-glucose as the sugar donor to produce 7-deoxyloganic acid .[6]

  • Hydroxylation to Loganic Acid: The intermediate 7-deoxyloganic acid is hydroxylated at the C7 position to form loganic acid . This reaction is catalyzed by 7-deoxyloganic acid 7-hydroxylase (7DLH) , another cytochrome P450 enzyme.[3][7]

  • Methylation to Loganin: The carboxyl group of loganic acid is methylated to form loganin . This reaction is catalyzed by Loganic acid O-methyltransferase (LAMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[2][8]

  • Oxidative Cleavage to Secologanin: In the final step leading to the secoiridoid structure, the cyclopentane ring of loganin is cleaved. This complex oxidative ring-opening reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 (CYP72A1 in C. roseus) that requires NADPH and molecular oxygen, to form secologanin .[3][7] Secologanin is the direct precursor that condenses with tryptamine to enter MIA biosynthesis. This compound is the de-methylated form.

Pathway Visualization

Secologanate_Biosynthesis GPP Geranyl Pyrophosphate GES GES GPP->GES Geraniol Geraniol G8H G8H (CYP) Geraniol->G8H Hydroxygeraniol 8-Hydroxygeraniol HGO 8-HGO Hydroxygeraniol->HGO Oxogeranial 8-Oxogeranial ISY ISY Oxogeranial->ISY Nepetalactol Nepetalactol / Iridodial IO IO / 7DLS (CYP) Nepetalactol->IO Deoxyloganetic_Acid 7-Deoxyloganetic Acid DLGT 7DLGT Deoxyloganetic_Acid->DLGT Deoxyloganic_Acid 7-Deoxyloganic Acid DLH 7DLH (CYP) Deoxyloganic_Acid->DLH Loganic_Acid Loganic Acid LAMT LAMT Loganic_Acid->LAMT Loganin Loganin SLS SLS (CYP) Loganin->SLS Secologanin Secologanin GES->Geraniol G8H->Hydroxygeraniol HGO->Oxogeranial ISY->Nepetalactol IO->Deoxyloganetic_Acid DLGT->Deoxyloganic_Acid DLH->Loganic_Acid LAMT->Loganin SLS->Secologanin

Caption: The biosynthetic pathway of secologanin from geranyl pyrophosphate.

Quantitative Data

The following table summarizes the available kinetic parameters for several key enzymes in the this compound biosynthetic pathway. It is important to note that these values are often determined using heterologously expressed enzymes and may vary based on the specific assay conditions and the source of the enzyme.

EnzymeAbbreviationSource OrganismSubstrateK_m_k_cat_Reference(s)
Geraniol 8-hydroxylaseG8H (CYP76F45)Croton stellatopilosusGeraniol66 nMN/A (V_max_ = 4.6 nmol/min)
Iridoid SynthaseISYCatharanthus roseus8-Oxogeranial4.5 µM1.6 s⁻¹[2]
7-Deoxyloganetic Acid Glucosyltransferase7DLGT (UGT8)Catharanthus roseus7-Deoxyloganetic Acid88 µM1.25 s⁻¹
UDP-Glucose5.38 mMN/A
Loganic Acid O-methyltransferaseLAMTVinca roseaLoganic Acid12.5 mMN/A

Regarding in vivo concentrations, direct measurements of all pathway intermediates are scarce. However, studies involving the characterization of transporters have utilized injected oocyte concentrations of 100 µM for loganin and loganic acid, and 1 mM for secologanin, suggesting these are within a physiologically relevant range.

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of molecular biology, biochemistry, and reverse genetics. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Assay of Secologanin Synthase (SLS)

This protocol is based on methods used for characterizing cytochrome P450 enzymes like SLS.[7]

  • Cloning and Expression:

    • The full-length cDNA of SLS (CYP72A1) is cloned into a yeast expression vector (e.g., pYeDP60).

    • The construct is transformed into a Saccharomyces cerevisiae strain that co-expresses a NADPH-cytochrome P450 reductase (e.g., from Arabidopsis thaliana or C. roseus), which is essential for P450 activity.

    • Yeast cultures are grown in selective media and protein expression is induced with galactose.

  • Microsome Preparation:

    • Induced yeast cells are harvested by centrifugation.

    • Cells are washed and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

    • Cells are mechanically disrupted using glass beads.

    • The homogenate is centrifuged at low speed (e.g., 10,000 x g) to pellet cell debris.

    • The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the expressed P450 enzyme.

    • The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Enzyme Assay:

    • The reaction mixture (e.g., 100 µL final volume) contains:

      • Phosphate buffer (e.g., 50 mM, pH 7.4)

      • Resuspended microsomes (50-100 µg of total protein)

      • Loganin (substrate, e.g., 200 µM)

      • NADPH (cofactor, e.g., 1 mM)

    • The reaction is initiated by adding NADPH.

    • The mixture is incubated at 30°C for 1-2 hours.

    • The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or methanol).

  • Product Analysis:

    • The mixture is vortexed and centrifuged to separate the phases.

    • The organic phase (or the entire methanolic extract) is collected, evaporated to dryness, and resuspended in a suitable solvent.

    • The product, secologanin, is identified and quantified using UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) by comparing its retention time and mass spectrum to an authentic standard.

Protocol 2: Iridoid Synthase (ISY) Spectrophotometric Assay

This protocol allows for the determination of ISY kinetic parameters by monitoring cofactor consumption.[2][5]

  • Enzyme Preparation:

    • Recombinant ISY is expressed (e.g., in E. coli) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The concentration of the purified enzyme is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Conditions:

    • Reactions are performed in a 96-well UV-transparent plate or in a quartz cuvette.

    • The standard reaction mixture (e.g., 200 µL) contains:

      • MOPS buffer (e.g., 20 mM, pH 7.0)

      • NADPH (e.g., 200 µM)

      • Purified ISY enzyme (1-2 µg)

    • The mixture is pre-incubated at 30°C for 5 minutes.

  • Kinetic Measurement:

    • The reaction is initiated by adding the substrate, 8-oxogeranial (dissolved in a minimal amount of THF to avoid enzyme inhibition). For kinetic analysis, a range of substrate concentrations (e.g., 0.5 µM to 100 µM) is used.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹), is monitored continuously for 5-10 minutes using a spectrophotometer.

    • Initial reaction velocities are calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • The kinetic parameters (K_m_ and V_max_) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol provides a reverse genetics approach to confirm gene function in vivo by silencing the expression of a target gene. This methodology is based on the efficient cotyledon-VIGS approach.[1]

  • Vector Construction:

    • A 200-400 bp fragment of the target gene's cDNA (e.g., 7DLGT) is selected to ensure specificity and cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

    • A control vector targeting a visual marker like Phytoene Desaturase (PDS) or Magnesium Chelatase (ChlH) is used to monitor silencing efficiency (causes a photobleached/yellow phenotype). An empty pTRV2 vector is used as a negative control.

  • Agrobacterium Transformation:

    • The pTRV2 constructs and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.

    • Separate cultures of Agrobacterium containing pTRV1 and pTRV2 (or its derivatives) are grown overnight in LB medium with appropriate antibiotics.

  • Plant Inoculation (Cotyledon-VIGS):

    • C. roseus seeds are germinated in the dark to obtain five-day-old etiolated seedlings.

    • The Agrobacterium cultures are harvested, washed, and resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). Cultures of pTRV1 and pTRV2 derivatives are mixed in a 1:1 ratio.

    • The etiolated seedlings are submerged in the Agrobacterium suspension in a vacuum chamber.

    • A vacuum is applied for several minutes and then released rapidly to facilitate infiltration of the cotyledons.

    • The infiltrated seedlings are co-cultivated in the dark for 2-3 days and then transferred to light conditions.

  • Analysis:

    • Silencing phenotypes (e.g., photobleaching in PDS-silenced plants) typically appear within 2-3 weeks.

    • Systemic leaves from silenced and control plants are harvested.

    • Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to confirm the downregulation of the target gene transcript.

    • Metabolite Analysis: Metabolites are extracted from the silenced tissues. The concentrations of this compound pathway intermediates and downstream MIAs (e.g., strictosidine, catharanthine) are quantified using LC-MS to determine the metabolic consequence of gene silencing. A significant reduction in the product of the silenced enzyme and accumulation of its substrate confirms the gene's function.[6]

References

Secologanate: A Keystone Precursor in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpenoid glucoside, occupies a pivotal position in the intricate network of plant secondary metabolism. Its significance lies in its role as a crucial precursor to a vast array of biologically active compounds, most notably the terpenoid indole alkaloids (TIAs). This diverse group of natural products includes high-value pharmaceuticals such as the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antimalarial quinine from Cinchona species, and the antihypertensive ajmalicine.[1] The biosynthetic pathway leading to this compound is a testament to the complex spatial and temporal regulation that governs the production of specialized metabolites in plants. Understanding the intricacies of this compound biosynthesis, its regulation, and its downstream metabolic fate is paramount for the metabolic engineering of medicinal plants and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of this compound as a precursor, detailing its biosynthesis, the enzymes involved, its regulation by signaling pathways, and established experimental protocols for its study.

This compound Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general isoprenoid pathway. In plants, the initial steps occur via the methylerythritol 4-phosphate (MEP) pathway, which provides the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The dedicated secoiridoid pathway then channels these precursors towards the synthesis of this compound.

The biosynthesis of this compound from geraniol involves a series of enzymatic reactions, including hydroxylations, oxidations, cyclization, and glycosylation, before the final ring cleavage of loganin. The key enzymes involved in the later stages of this pathway are Loganic Acid O-Methyltransferase (LAMT) and Secologanin Synthase (SLS).

Key Enzymes in the Terminal Steps of this compound Biosynthesis:
  • Loganic Acid O-Methyltransferase (LAMT): This enzyme catalyzes the methylation of loganic acid at the C-11 carboxyl group to form loganin, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

  • Secologanin Synthase (SLS): A cytochrome P450-dependent monooxygenase (CYP72A1), SLS is responsible for the oxidative cleavage of the cyclopentane ring of loganin, a critical step that yields this compound.[4][5] This reaction requires NADPH and molecular oxygen.[4]

The subcellular and tissue-specific localization of these enzymes highlights the compartmentalization of the pathway. In Catharanthus roseus, the initial steps of the secoiridoid pathway leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final two steps catalyzed by LAMT and SLS are preferentially expressed in the leaf epidermis.[6] This spatial separation necessitates the transport of intermediates between different cell types.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway. This information is crucial for metabolic modeling and engineering efforts aimed at enhancing the production of downstream alkaloids.

EnzymeSubstrateProductPlant SourceK_m_V_max_Optimal pHReference(s)
Loganic Acid O-Methyltransferase (LAMT)Loganic AcidLoganinCatharanthus roseus12.5 mMNot Reported7.5 - 8.5[1]
Secologanin Synthase (SLS)LoganinSecologaninLonicera japonicaNot ReportedNot Reported~7.5[4]
Strictosidine Synthase (STR)Secologanin, TryptamineStrictosidineCatharanthus roseus cultured cells0.46 mM (for secologanin)5.85 nkat/mg protein5.0 - 7.5[7]
MetabolitePlant SpeciesTissue/OrganConcentration (mg/g fresh weight)ConditionReference(s)
SecologaninSymphoricarpos albusBerries3.35 ± 0.24Methanol extraction[8]
SecologaninCatharanthus roseusSeedlingsIncreased with fungicide treatmentFungicide treatment[9]
LoganinCatharanthus roseusSeedlingsIncreased with fungicide treatmentFungicide treatment[9]
SecologaninCatharanthus roseusMutant leaves~0.01 (low)Mutant M2-1582[6]
SecologaninCatharanthus roseusMutant leaves~0.27 (after grafting)Grafted on WT[6]

Signaling and Regulation of this compound Biosynthesis

The biosynthesis of this compound and its subsequent incorporation into TIAs is tightly regulated by a complex signaling network, with the phytohormone jasmonate playing a central role. Jasmonate signaling is a key elicitor of defense responses in plants, which often involves the production of secondary metabolites.

Jasmonate Signaling Pathway

The jasmonate signaling cascade is initiated by the perception of jasmonic acid-isoleucine (JA-Ile), which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3] This derepresses transcription factors (TFs) that activate the expression of biosynthetic genes. In the context of TIA biosynthesis in C. roseus, a well-characterized signaling module involves the transcription factors CrMYC2, ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins, and BIS (bHLH Iridoid Synthesis) proteins.[10][11]

  • CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator, activating the expression of downstream TFs like ORCAs.[3]

  • ORCA TFs: Members of the AP2/ERF family of transcription factors that directly bind to and activate the promoters of several TIA biosynthetic genes, including those in the this compound pathway.[2][6]

  • BIS TFs: Another group of bHLH transcription factors that specifically regulate the expression of genes in the upstream part of the secoiridoid pathway leading to loganin.[10]

The interplay between these transcription factors allows for the fine-tuned regulation of metabolic flux towards TIA production in response to developmental cues and environmental stimuli.

Crosstalk with Other Metabolic Pathways

The this compound pathway does not operate in isolation but is interconnected with other metabolic pathways. The MEP pathway, which provides the precursors for this compound, is a central hub in isoprenoid biosynthesis, supplying building blocks for a wide range of compounds, including chlorophylls, carotenoids, and hormones. There is also evidence of crosstalk between the terpenoid and phenylpropanoid pathways, two major branches of plant secondary metabolism.[12][13] This crosstalk can occur at the level of precursor supply, as both pathways utilize primary metabolites, and through shared regulatory elements and signaling molecules like jasmonates.[14] For instance, some jasmonate-responsive transcription factors have been shown to regulate genes in both terpenoid and phenylpropanoid biosynthesis.[2]

Experimental Protocols

Extraction of Secologanin from Plant Material

This protocol describes a general method for the extraction of secologanin from fresh plant tissues using ultrasonication, which has been shown to be an efficient method.[8]

Materials:

  • Fresh plant material (e.g., leaves, berries)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh a known amount of the powdered tissue (e.g., 1 g) and transfer it to a suitable container.

  • Add a defined volume of methanol (e.g., 20 mL) to the powdered tissue.

  • Place the sample in an ultrasonic bath or use a probe sonicator to treat the sample for a specified duration (e.g., 30 minutes).[8] Maintain a low temperature during sonication to prevent degradation of the analyte.

  • After sonication, centrifuge the mixture to pellet the plant debris.

  • Carefully decant the supernatant and filter it through filter paper to remove any remaining particulate matter.

  • The extraction can be repeated on the plant debris pellet to ensure complete recovery of this compound.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis) for quantification.

Quantification of Secologanin by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Secologanin standard of known purity

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of secologanin in methanol at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of standard solutions of decreasing concentrations by serial dilution to generate a calibration curve.

  • Sample Preparation: Filter the re-dissolved plant extract through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase consists of a gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C).

    • Injection Volume: Inject a fixed volume of the standard solutions and samples (e.g., 20 µL).

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 238-242 nm.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms of the samples by comparing its retention time with that of the standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Calculate the amount of this compound in the original plant material (e.g., in mg/g fresh weight).

Enzyme Assay for Secologanin Synthase (SLS)

This protocol describes an in vitro assay for measuring the activity of secologanin synthase from microsomal protein preparations.

Materials:

  • Plant tissue for microsome isolation (e.g., young leaves of C. roseus)

  • Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing sucrose, EDTA, DTT, and PVPP)

  • Homogenizer

  • Ultracentrifuge

  • Microsome resuspension buffer (e.g., phosphate buffer, pH 7.5)

  • Loganin (substrate)

  • NADPH

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Stopping solution (e.g., ethyl acetate or methanol)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and chloroplasts.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet with resuspension buffer and re-centrifuge.

    • Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of loganin, and the microsomal protein preparation.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30 °C) for a few minutes.

    • Initiate the reaction by adding NADPH to the mixture.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.

    • Stop the reaction by adding a stopping solution (e.g., an equal volume of ethyl acetate).

    • Include control reactions, such as a reaction without NADPH or a reaction with boiled microsomes, to account for non-enzymatic conversion.

  • Product Analysis:

    • Extract the product (secologanin) from the reaction mixture using the organic solvent.

    • Evaporate the solvent and re-dissolve the residue in a suitable solvent for analysis.

    • Analyze the formation of secologanin using HPLC-UV or LC-MS by comparing the retention time and/or mass spectrum with an authentic standard.

    • Quantify the amount of secologanin produced to determine the enzyme activity (e.g., in pkat/mg protein).

Enzyme Assay for Loganic Acid O-Methyltransferase (LAMT)

This protocol describes an in vitro assay for measuring the activity of the soluble enzyme LAMT.

Materials:

  • Plant tissue for soluble protein extraction (e.g., young leaves of C. roseus)

  • Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and PVPP)

  • Homogenizer

  • Centrifuge

  • Loganic acid (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Stopping solution (e.g., methanol or acidic solution)

  • HPLC system for product analysis

Procedure:

  • Soluble Protein Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

    • Optionally, the protein extract can be partially purified using methods like ammonium sulfate precipitation or column chromatography to enrich for LAMT activity.

    • Determine the protein concentration of the extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of loganic acid, a known concentration of SAM, and the soluble protein extract.

    • Incubate the reaction at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping solution.

    • Include control reactions, such as a reaction without SAM or a reaction with boiled protein extract.

  • Product Analysis:

    • Analyze the formation of loganin using HPLC-UV. Loganin can be separated from loganic acid on a C18 column and quantified by comparing its peak area to a standard curve.

    • Calculate the enzyme activity based on the amount of loganin produced over time.

Mandatory Visualizations

Secologanin_Biosynthesis_Pathway cluster_MEP MEP Pathway IPP IPP Geraniol Geraniol IPP->Geraniol Multiple Steps DMAPP DMAPP DMAPP->Geraniol Loganic_Acid Loganic Acid Geraniol->Loganic_Acid Multiple Steps Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS TIAs Terpenoid Indole Alkaloids Secologanin->TIAs + Tryptamine (STR)

Caption: Simplified biosynthetic pathway of this compound and its incorporation into terpenoid indole alkaloids.

Jasmonate_Signaling_Pathway JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 ORCAs ORCAs MYC2->ORCAs Activation BISs BISs MYC2->BISs Activation TIA_Genes TIA Pathway Genes ORCAs->TIA_Genes Activation Seco_Iridoid_Genes Seco-Iridoid Pathway Genes BISs->Seco_Iridoid_Genes Activation

Caption: Jasmonate signaling pathway regulating terpenoid indole alkaloid biosynthesis.

Experimental_Workflow_Secologanin_Quantification Plant_Material 1. Plant Material (Frozen in Liquid N2) Grinding 2. Grinding to Fine Powder Plant_Material->Grinding Extraction 3. Ultrasonic Extraction (Methanol) Grinding->Extraction Centrifugation 4. Centrifugation & Filtration Extraction->Centrifugation Evaporation 5. Evaporation of Solvent Centrifugation->Evaporation Reconstitution 6. Reconstitution in Known Volume Evaporation->Reconstitution HPLC_Analysis 7. HPLC-UV Analysis Reconstitution->HPLC_Analysis Quantification 8. Quantification (Calibration Curve) HPLC_Analysis->Quantification

References

Discovery and isolation of secologanate from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Secologanate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and its more commonly isolated methyl ester form, secologanin, are pivotal secoiridoid monoterpenes in the plant kingdom. Their significance stems from their role as a crucial precursor in the biosynthesis of over 3,000 biologically active terpenoid indole alkaloids (TIAs), including the renowned anticancer agents vinblastine and vincristine, which are derived from Catharanthus roseus[1][2]. The intricate structure and high reactivity of this compound make its isolation and synthesis a subject of intense research. This guide provides a comprehensive overview of the discovery of its biosynthetic pathway and detailed technical protocols for its extraction and isolation from natural sources.

Discovery and Biosynthesis of Secologanin

The biosynthesis of secologanin is a complex enzymatic process that begins with geranyl pyrophosphate (GPP) from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[3][4]. The entire pathway to secologanin has been successfully characterized, revealing a series of specialized enzymes and intermediate compounds. In a plant like Catharanthus roseus, the initial steps leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final reactions to produce secologanin take place in the leaf epidermis[1][4].

The key enzymatic steps are:

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol 8-hydroxylase (G10H): Hydroxylates geraniol.

  • Iridoid Synthase (ISY): Catalyzes the cyclization to form the iridoid backbone[1][5].

  • Loganic Acid O-methyltransferase (LAMT): Methylates loganic acid to form loganin[1].

  • Secologanin Synthase (SLS): A key cytochrome P450 enzyme that cleaves the cyclopentane ring of loganin to form secologanin[3][6].

dot

Secologanin_Biosynthesis Figure 1: Biosynthetic Pathway of Secologanin GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Intermediates1 Oxidized Intermediates Geraniol->Intermediates1 G10H / 8HGO Nepetalactol Nepetalactol Intermediates1->Nepetalactol ISY Loganic_Acid Loganic Acid Nepetalactol->Loganic_Acid Multiple Steps Loganin Loganin Loganic_Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP450)

Caption: Figure 1: Key enzymatic steps in the secologanin biosynthetic pathway.

Isolation of Secologanin from Natural Sources

Secologanin is highly reactive, making its extraction challenging due to potential degradation by enzymes like β-glucosidase or by changes in temperature and pH[7]. Symphoricarpos albus (common snowberry) is a significant natural source for secologanin extraction[8]. The selection of an appropriate extraction method is critical to maximize yield and minimize decomposition.

Experimental Workflow for Isolation and Analysis

The general procedure involves careful harvesting and preparation of the plant material, followed by an optimized extraction technique, and subsequent purification and analysis.

dot

Isolation_Workflow Figure 2: General Workflow for Secologanin Isolation Plant_Material Plant Material (e.g., S. albus berries) Grinding Grinding (Liquid Nitrogen) Plant_Material->Grinding Extraction Extraction (e.g., Ultrasonication) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (¹H-NMR, HPLC) Crude_Extract->Analysis for quantification Pure_Compound Pure Secologanin Purification->Pure_Compound Pure_Compound->Analysis

Caption: Figure 2: A generalized experimental workflow for secologanin isolation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient isolation. The following protocols are based on comparative studies aimed at optimizing secologanin extraction.

Protocol 1: Ultrasonication-Assisted Extraction

Ultrasonication is a rapid and highly efficient method for extracting secologanin, particularly when using organic solvents that inhibit enzymatic degradation[7].

Materials and Equipment:

  • Fresh plant material (e.g., S. albus berries)

  • Liquid nitrogen

  • Mortar and pestle

  • Ultrasonication bath

  • Extraction solvent (Methanol or Ethanol recommended)

  • Centrifuge and/or filtration apparatus

Procedure:

  • Weigh 1 gram of fresh plant material.

  • Immediately freeze the material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a suitable vessel and add 20 mL of the extraction solvent (e.g., methanol).

  • Place the vessel in an ultrasonication bath and sonicate for 30 minutes[7].

  • After extraction, centrifuge the mixture to pellet the solid plant debris.

  • Decant the supernatant, which contains the crude secologanin extract.

  • The extract can be directly used for quantitative analysis or concentrated under reduced pressure for further purification.

Protocol 2: Quantitative Analysis by ¹H-NMR

A rapid and reliable quantitative ¹H-NMR method can be used to determine the secologanin content in crude extracts without extensive pre-purification steps[8].

Materials and Equipment:

  • Crude extract

  • NMR spectrometer (e.g., 500 MHz)

  • Deuterated solvent (e.g., Methanol-d₄)

  • Internal Standard (Gallic acid is suitable)[7]

  • NMR tubes

Procedure:

  • Prepare a stock solution of the internal standard (e.g., 200 µg of gallic acid in a known volume of deuterated solvent)[8].

  • Dissolve a known mass of the dried crude extract in a precise volume of the internal standard stock solution.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum. The signal for H-9 of secologanin, which is a well-separated signal in the range of δ 7.4-7.5, is used for quantification[8]. The sharp singlet of gallic acid at δ 6.91 serves as the reference[7].

  • Integrate the peak area of the secologanin H-9 signal and the internal standard signal.

  • Calculate the amount of secologanin in the extract by comparing the relative ratio of the peak integrals and the known amount of the internal standard[8].

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of secologanin. The following table summarizes the quantitative results from a comparative study on Symphoricarpos albus.

Extraction MethodSolventYield of Secologanin (mg/g fresh weight)Reference
Ultrasonication Methanol3.35 ± 0.24[8]
Ultrasonication Ethanol~3.20 (estimated from data)[7]
Ultrasonication AcetoneLess efficient than alcohols[7]
Ultrasonication WaterLowest yield (due to enzymatic hydrolysis)[7]
Microwave-Assisted WaterHigh yield (enzyme denaturation)[7]
Hot Water Extraction WaterHigh yield (enzyme denaturation)[7]

Table 1: Comparison of different extraction methods for secologanin from S. albus. Ultrasonication with methanol provided the highest and most repeatable yield.

Conclusion

The discovery of the this compound biosynthetic pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce valuable TIAs. For researchers in natural product chemistry and drug development, efficient and reliable isolation of this compound/secologanin remains a critical first step. The data clearly indicate that ultrasonication with organic solvents like methanol is a superior method for extracting this labile compound, preventing enzymatic degradation and providing high yields[7][8]. The use of quantitative ¹H-NMR allows for rapid and accurate determination of secologanin content, streamlining the process of screening natural sources and optimizing extraction protocols[8]. This guide provides the foundational knowledge and detailed protocols necessary for the successful isolation and analysis of this compound for further research and development.

References

The Role of Secologanate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secologanate, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of plant defense compounds, most notably the terpenoid indole alkaloids (TIAs). Its synthesis and subsequent condensation with tryptamine initiate a complex metabolic cascade leading to over 3,000 distinct alkaloids, many of which possess significant pharmacological and defensive properties. The production of this compound is tightly regulated, primarily through the jasmonate signaling pathway, which is activated in response to biotic stresses such as herbivory and pathogen attack. This guide provides a comprehensive overview of this compound's function, detailing its biosynthesis, its role in the production of defense metabolites, the signaling pathways that govern its formation, and the experimental protocols for its analysis.

The this compound Biosynthesis Pathway

This compound is synthesized from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in plastids. These precursors are converted to the C10 monoterpene precursor, geranyl diphosphate (GPP). The core pathway to this compound involves a series of enzymatic conversions primarily characterized in species like Catharanthus roseus.

The key enzymatic steps are:

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol.

  • 10-Hydroxygeraniol Oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol.

  • Iridoid Synthase (IS): Catalyzes the cyclization of 8-oxogeranial to form the iridoid skeleton.

  • 7-Deoxyloganic Acid 7-Hydroxylase (7DLH): A cytochrome P450 (CYP72A224) that hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

  • Secologanin Synthase (SLS): A key cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form this compound.[1]

Interestingly, in C. roseus, this pathway exhibits spatial separation. Early steps leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final steps catalyzed by LAMT and SLS occur in the leaf epidermal cells.

Secologanate_Biosynthesis GPP Geranyl Diphosphate (GPP) GES GES GPP->GES Geraniol Geraniol G10H_10HGO_IS G10H, 10HGO, IS (Multiple Steps) Geraniol->G10H_10HGO_IS Iridodial Iridodial DeoxyloganicAcid 7-Deoxyloganic Acid Iridodial->DeoxyloganicAcid Multiple Steps DLH 7DLH (CYP72A224) DeoxyloganicAcid->DLH LoganicAcid Loganic Acid LAMT LAMT LoganicAcid->LAMT Loganin Loganin SLS SLS (CYP72A1) Loganin->SLS This compound This compound GES->Geraniol G10H_10HGO_IS->Iridodial DLH->LoganicAcid LAMT->Loganin SLS->this compound

Simplified this compound biosynthesis pathway.

This compound as a Precursor to Terpenoid Indole Alkaloids (TIAs)

The primary defensive role of this compound is to serve as the terpenoid backbone for all TIAs. In a critical condensation reaction catalyzed by Strictosidine Synthase (STR) , this compound reacts with tryptamine (derived from the shikimate pathway) to form strictosidine.

Strictosidine is the universal precursor for the entire class of TIAs. It is subsequently deglycosylated by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that is the substrate for a multitude of branching pathways. These pathways produce a wide variety of monomeric alkaloids, such as ajmalicine, catharanthine, and vindoline, which can then be coupled to form the potent dimeric anticancer alkaloids, vinblastine and vincristine.[2] The activation of the strictosidine "time bomb" upon tissue damage is a key defense strategy.[3]

Regulation of this compound Biosynthesis by Jasmonate Signaling

The biosynthesis of this compound and downstream TIAs is a classic example of an inducible plant defense, primarily regulated by the phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile). Herbivore feeding or pathogen attack triggers a rapid increase in JA levels, initiating a signaling cascade that upregulates the expression of TIA pathway genes.

The core JA signaling module operates as follows:

  • Perception: In the presence of JA-Ile, the F-box protein COI1 (CORONATINE INSENSITIVE 1) forms a co-receptor complex that binds to JAZ (Jasmonate ZIM-domain) repressor proteins.

  • De-repression: This binding targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors (TFs): The degradation of JAZ repressors liberates various transcription factors that they were previously inhibiting.[4]

  • Gene Expression: These activated TFs then bind to specific cis-regulatory elements in the promoters of target genes, including those in the this compound and TIA pathways, to activate their transcription.[4][5]

Key jasmonate-responsive transcription factors that regulate the TIA pathway in C. roseus include:

  • AP2/ERF family: The ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins (e.g., ORCA3) are major activators that bind to the Jasmonate- and Elicitor-Responsive Element (JERE) in the promoter of the Strictosidine Synthase (STR) gene.[6]

  • bHLH family: CrMYC2 is a key regulator that, upon release from JAZ repression, activates the expression of ORCA transcription factors.

  • WRKY and ZCT families: Members of these families also play roles in fine-tuning the transcriptional response.[6]

Jasmonate_Signaling cluster_nucleus Nucleus Herbivory Herbivory/ Pathogen Attack JA_Ile JA-Ile Synthesis Herbivory->JA_Ile COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation targets TFs Release of TFs (MYC2, ORCA3, etc.) JAZ_Degradation->TFs leads to Promoter Promoter of Biosynthesis Genes (e.g., STR, SLS) TFs->Promoter bind to Nucleus Nucleus Transcription Transcription & Translation Promoter->Transcription Enzymes Pathway Enzymes Transcription->Enzymes Defense This compound & TIA Biosynthesis (Defense Response) Enzymes->Defense

Jasmonate signaling pathway regulating defense compound biosynthesis.

Quantitative Data on this compound Pathway Induction

Elicitation with methyl jasmonate (MJ), a volatile derivative of JA, is a standard experimental technique to mimic herbivore-induced defense responses and study the induction of secondary metabolite pathways. The following table summarizes quantitative data on the accumulation of this compound and its direct downstream product, strictosidine, in Catharanthus roseus following MJ treatment.

CompoundPlant SystemElicitor TreatmentFold Change / % IncreaseReference
SecologaninC. roseus hairy root cultures250 µM Methyl Jasmonate150-370% Increase[6]
StrictosidineC. roseus hairy root cultures250 µM Methyl Jasmonate150-370% Increase[6]
StrictosidineC. roseus in vitro plantsMethyl Jasmonate & Ethephon~10.6-fold Increase (from ~94 to 995 µg/g FW)[3]
AjmalicineC. roseus cell suspension100 µM Methyl Jasmonate~19-fold Increase[7]
CatharanthineC. roseus plants (upper leaves)Jasmonic Acid~1.28-fold Increase (28%)

Note: The production of strictosidine and other TIAs is directly dependent on the availability of this compound. An increase in these downstream compounds strongly implies an increased flux through the this compound biosynthesis pathway.

Key Experimental Protocols

Extraction of this compound and TIAs from Plant Tissue

This protocol provides a general methodology for the extraction of semi-polar metabolites like this compound and TIAs for subsequent analysis.

  • Sample Collection & Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh the frozen powder (e.g., 50-100 mg) into a microcentrifuge tube. It is critical to keep the samples frozen during this process to prevent degradation.

  • Extraction:

    • Prepare an extraction solvent, typically an acidic methanol solution (e.g., 80% methanol with 0.1% formic acid). The acid helps to keep alkaloids in their protonated, more soluble form.

    • Add the pre-chilled extraction solvent to the frozen tissue powder at a fixed ratio (e.g., 10 µL per 1 mg of tissue).

    • Include an appropriate internal standard in the extraction solvent for accurate quantification if desired.

    • Homogenize the sample using a bead beater or vortex mixer for 5-10 minutes at 4°C.

    • Centrifuge the homogenate at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Cleanup:

    • Carefully transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using a mixed-mode cation exchange cartridge can be employed.

    • Alternatively, for direct analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of this compound and TIAs.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is most common for alkaloids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the target compound) and one or more specific product ions generated by its fragmentation in the collision cell.

    • MRM Transitions: Specific precursor-product ion pairs must be optimized for each analyte (e.g., this compound, strictosidine) using authentic standards.

    • Quantification: The peak area of the MRM transition for the analyte is integrated and compared to a calibration curve generated from authentic standards to determine its concentration in the sample.

Experimental_Workflow Start Plant Tissue (e.g., Leaves) Freeze Flash Freeze (Liquid N2) Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Acidic Methanol + Internal Standard Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data Data Analysis & Quantification MS->Data

Generalized workflow for TIA analysis.

Conclusion and Future Perspectives

This compound is a cornerstone of chemical defense in numerous plant species, serving as the gateway to the vast and pharmacologically vital family of terpenoid indole alkaloids. Its biosynthesis is a tightly controlled process, intricately linked to the jasmonate signaling pathway, allowing plants to mount a robust defense in response to environmental threats. For researchers in drug development, understanding the regulation of the this compound pathway is critical for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in plant cell cultures or heterologous systems. Future research will likely focus on further elucidating the complex transcriptional networks that fine-tune this compound production and identifying the transporters involved in its trafficking between cellular compartments, paving the way for more targeted and efficient strategies to harness these potent natural compounds.

References

An In-depth Technical Guide to the Key Enzymes of Secologanate Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids (MIAs), including the potent anticancer agents vincristine and vinblastine, the antiarrhythmic ajmalicine, and the antihypertensive reserpine. The intricate biosynthetic pathway leading to this compound involves a series of enzymatic conversions, the elucidation of which is paramount for the metabolic engineering of high-value MIAs in plant and microbial systems. This technical guide provides a comprehensive overview of the core enzymes involved in the this compound biosynthesis pathway, presenting their functional roles, subcellular localization, available kinetic data, and detailed experimental protocols for their characterization.

The this compound Biosynthesis Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of this compound from the primary metabolite geraniol is a multi-step process primarily elucidated in the medicinal plant Catharanthus roseus. The pathway involves a series of oxidation, reduction, glycosylation, and methylation reactions catalyzed by a suite of specialized enzymes. The spatial separation of these enzymatic steps within different cell types and subcellular compartments adds another layer of complexity to the regulation of this vital pathway.

Key Enzymes in this compound Biosynthesis

This section details the key enzymes responsible for the conversion of geraniol to this compound.

Geraniol 10-hydroxylase (G10H) / Geraniol 8-oxidase (G8O)
  • Function: G10H (EC 1.14.14.83), a cytochrome P450 monooxygenase, catalyzes the initial and committed step in the secoiridoid pathway: the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol.[1][2][3][4][5] This enzyme is also referred to as geraniol 8-oxidase (G8O).

  • Subcellular Localization: G10H is localized to the endoplasmic reticulum (ER) within internal phloem-associated parenchyma (IPAP) cells of young leaves.[1]

Quantitative Data for Geraniol 10-hydroxylase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
G10H (CYP76B6)Catharanthus roseusGeraniol0.8 µMNot ReportedNot Reported
G10H (CYP97C27)Croton stellatopilosusGeranylgeraniol0.8 µMNot ReportedNot Reported

Experimental Protocols

Enzyme Activity Assay for Geraniol 10-hydroxylase

This protocol is a generalized method for determining G10H activity in microsomal preparations.

  • Microsome Isolation:

    • Harvest fresh plant material (e.g., young leaves of C. roseus) and freeze immediately in liquid nitrogen.

    • Grind the frozen tissue to a fine powder and homogenize in extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, and polyvinylpyrrolidone).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.6).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein (e.g., 50-100 µg)

      • NADPH generating system (e.g., 1 mM NADPH, 4.5 mM glucose-6-phosphate, 1 IU glucose-6-phosphate dehydrogenase)

      • Geraniol (e.g., 50 µM)

      • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.6) to a final volume of 200 µL.

    • Initiate the reaction by adding the substrate (geraniol).

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction mixture with the organic solvent.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing the retention time and mass spectrum with an authentic standard of 10-hydroxygeraniol.[4][6]

Purification of Recombinant Geraniol 10-hydroxylase

  • Heterologous Expression:

    • Clone the full-length cDNA of G10H into a suitable expression vector (e.g., pET-28a for E. coli or pYeDP60 for yeast).

    • Transform the expression construct into the appropriate host cells (E. coli BL21(DE3) or a suitable yeast strain).

    • Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or by galactose induction for yeast).

  • Protein Purification:

    • Harvest the cells and lyse them by sonication or enzymatic digestion.

    • Centrifuge the lysate to separate the soluble and membrane fractions (G10H is a membrane protein).

    • If using a His-tagged construct, solubilize the membrane fraction with a suitable detergent and purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • Elute the bound protein with an imidazole gradient.

    • Assess the purity of the protein by SDS-PAGE.[6]

8-Hydroxygeraniol Oxidoreductase (8-HGO)
  • Function: 8-HGO is an oxidoreductase that catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial, via the intermediate 8-hydroxygeranial.

  • Subcellular Localization: The subcellular localization of 8-HGO is suggested to be cytoplasmic.[7]

Quantitative Data for 8-Hydroxygeraniol Oxidoreductase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
8-HGOCatharanthus roseus8-hydroxygeraniolNot ReportedNot ReportedNot Reported

Experimental Protocols

Enzyme Activity Assay for 8-Hydroxygeraniol Oxidoreductase

  • Enzyme Preparation:

    • Prepare a crude protein extract from plant tissue or use purified recombinant 8-HGO.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Enzyme preparation

      • 8-hydroxygeraniol (e.g., 100 µM)

      • NAD⁺ or NADP⁺ (e.g., 1 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final volume of 200 µL.

    • Initiate the reaction by adding the substrate.

    • Incubate at 30°C for a defined period.

    • Stop the reaction and extract with an organic solvent.

  • Product Analysis:

    • Analyze the extracted products by GC-MS, identifying 8-hydroxygeranial and 8-oxogeranial based on their mass spectra and retention times compared to standards.

Iridoid Synthase (ISY)
  • Function: ISY is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, producing nepetalactol and iridodial.[7][8]

  • Subcellular Localization: Iridoid synthase is localized to the cytoplasm.[7]

Quantitative Data for Iridoid Synthase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
ISYCatharanthus roseus8-oxogeranial0.6 ± 0.1 µM3.8 ± 0.2 s⁻¹6.3 µM⁻¹s⁻¹

Experimental Protocols

Spectrophotometric Enzyme Assay for Iridoid Synthase

This continuous assay measures the consumption of NADPH at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • Purified recombinant ISY (e.g., 1-5 µg)

      • NADPH (e.g., 200 µM)

      • Reaction buffer (e.g., 50 mM MOPS, pH 7.0) to a final volume of 200 µL.

    • Equilibrate the mixture at 30°C in a spectrophotometer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 8-oxogeranial (e.g., 100 µM).

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[7][8]

GC-MS Based Product Analysis for Iridoid Synthase

  • Enzyme Assay:

    • Perform the enzyme assay as described above, but in a larger volume (e.g., 500 µL) and for a longer duration (e.g., 1-3 hours).

    • Stop the reaction and extract the products with an organic solvent (e.g., dichloromethane).

  • Product Analysis:

    • Analyze the extracted products by GC-MS.

    • Identify nepetalactol and iridodial by comparing their mass spectra and retention times with authentic standards.[7]

Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7-DLS)
  • Function: IO, also known as 7-deoxyloganetic acid synthase (7-DLS), is a cytochrome P450 enzyme that catalyzes the three-step oxidation of nepetalactol/iridodial to 7-deoxyloganetic acid.[9][10][11]

  • Subcellular Localization: Iridoid oxidase is localized to the endoplasmic reticulum.[9][12]

Quantitative Data for Iridoid Oxidase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
IO (CYP76A26)Catharanthus roseuscis-trans-nepetalactolNot Reported5.2 s⁻¹Not Reported[12]

Experimental Protocols

Enzyme Activity Assay for Iridoid Oxidase

  • Microsome Preparation:

    • Prepare microsomal fractions from plant tissue or from a heterologous expression system (e.g., yeast) expressing IO and a cytochrome P450 reductase (CPR).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein

      • NADPH generating system

      • Nepetalactol or iridodial as substrate

      • Reaction buffer.

    • Incubate at 30°C.

  • Product Analysis:

    • Extract the product, 7-deoxyloganetic acid, and analyze by LC-MS.

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)
  • Function: 7-DLGT (EC 2.4.1.323) catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, using UDP-glucose as the sugar donor.[6][13][14]

  • Subcellular Localization: 7-DLGT is localized in the internal phloem-associated parenchyma (IPAP) cells.[12][14]

Quantitative Data for 7-Deoxyloganetic Acid Glucosyltransferase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
7-DLGT (UGT8)Catharanthus roseus7-deoxyloganetic acid0.088 mM0.130 s⁻¹1.48 mM⁻¹s⁻¹[13]
UDP-glucose5.38 mM0.325 s⁻¹0.06 mM⁻¹s⁻¹[13]
7-DLGT (UGT6)Catharanthus roseus7-deoxyloganetin0.202 mM0.0355 s⁻¹0.176 mM⁻¹s⁻¹[15]
UDP-glucose0.117 mM0.0320 s⁻¹0.274 mM⁻¹s⁻¹[15]

Experimental Protocols

Enzyme Activity Assay for 7-Deoxyloganetic Acid Glucosyltransferase

  • Enzyme Purification:

    • Express a His-tagged 7-DLGT in E. coli and purify using Ni-NTA affinity chromatography.[12]

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified 7-DLGT (e.g., 10-25 µg)

      • 7-deoxyloganetic acid (e.g., 0.01 to 5 mM for kinetic studies)

      • UDP-glucose (e.g., 5 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 100 µL.

    • Incubate at 30°C for 10 minutes.

    • Stop the reaction by adding methanol.

  • Product Analysis:

    • Analyze the formation of 7-deoxyloganic acid by HPLC.[12]

7-Deoxyloganic Acid 7-Hydroxylase (7-DLH)
  • Function: 7-DLH is a cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.[16][17]

  • Subcellular Localization: The exact subcellular localization is yet to be definitively elucidated, but it is proposed to be in the leaf epidermis.[12][14]

Quantitative Data for 7-Deoxyloganic Acid 7-Hydroxylase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
7-DLHCatharanthus roseus7-deoxyloganic acidNot ReportedNot ReportedNot Reported

Experimental Protocols

Enzyme Activity Assay for 7-Deoxyloganic Acid 7-Hydroxylase

  • Microsome Preparation:

    • Prepare microsomes from a system heterologously expressing 7-DLH and a CPR.

  • Enzyme Assay:

    • Incubate the microsomes with 7-deoxyloganic acid and an NADPH generating system.

  • Product Analysis:

    • Analyze the formation of loganic acid by LC-MS.

Loganic Acid O-Methyltransferase (LAMT)
  • Function: LAMT catalyzes the methylation of the carboxyl group of loganic acid to form loganin, using S-adenosyl-L-methionine (SAM) as the methyl donor.[13][18][19][20][21]

  • Subcellular Localization: LAMT is localized in the leaf epidermis.[1]

Quantitative Data for Loganic Acid O-Methyltransferase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
LAMTVinca roseaLoganic acid12.5 mMNot ReportedNot Reported[13][18]

Experimental Protocols

Enzyme Activity Assay for Loganic Acid O-Methyltransferase

  • Enzyme Purification:

    • Partially purify LAMT from plant cell cultures through acetone precipitation, ammonium sulfate fractionation, and DEAE-cellulose column chromatography.[13][18] Alternatively, use purified recombinant protein.[22]

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified LAMT (e.g., 20 µg)

      • Loganic acid (e.g., 0.5 mM)

      • S-adenosyl-L-methionine (SAM) (e.g., 1 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 100 µL.

    • Incubate at 40°C for 30 minutes.

    • Stop the reaction by adding methanol.

  • Product Analysis:

    • Analyze the formation of loganin by HPLC.[22]

Secologanin Synthase (SLS)
  • Function: SLS (EC 1.14.19.62) is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[23][24][25][26][27]

  • Subcellular Localization: SLS is localized to the endoplasmic reticulum of leaf epidermal cells.[26]

Quantitative Data for Secologanin Synthase

EnzymeSource OrganismSubstrateKmkcatkcat/KmReference
SLSLonicera japonicaLoganinNot ReportedNot ReportedNot Reported[24][27]

Experimental Protocols

Enzyme Activity Assay for Secologanin Synthase

  • Microsome Preparation:

    • Prepare microsomes from plant cell suspension cultures or a heterologous expression system.[24][27]

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein

      • Loganin

      • NADPH and molecular oxygen.

    • Incubate under appropriate conditions.

  • Product Analysis:

    • Extract secologanin and analyze by HPLC or a coupled enzymatic assay with strictosidine synthase.[28][29]

Cytochrome P450 Reductase (CPR)
  • Function: CPR is a flavoprotein that is essential for the activity of all cytochrome P450 enzymes in the this compound pathway (G10H, IO, 7-DLH, and SLS) by donating electrons from NADPH.[17]

  • Subcellular Localization: CPR is localized to the endoplasmic reticulum, where it interacts with the P450 enzymes.

Experimental Protocols

Cytochrome P450 Reductase Activity Assay

Commercially available kits can be used to measure CPR activity colorimetrically by monitoring the reduction of a chromogenic substrate.[14] Alternatively, activity can be measured by monitoring the reduction of cytochrome c.

Pathway and Workflow Diagrams

Secologanate_Biosynthesis_Pathway Geraniol Geraniol Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H/G8O (CYP450) Hydroxygeranial 10-Hydroxygeranial Hydroxygeraniol->Hydroxygeranial 8-HGO Oxogeranial 10-Oxogeranial Hydroxygeranial->Oxogeranial 8-HGO Nepetalactol Nepetalactol / Iridodial Oxogeranial->Nepetalactol ISY Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid IO/7-DLS (CYP450) Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH (CYP450) Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP450)

Caption: The this compound biosynthesis pathway from geraniol.

Experimental_Workflow_Protein_Purification cluster_expression Heterologous Expression cluster_purification Protein Purification Cloning Gene Cloning Transformation Host Transformation Cloning->Transformation Induction Protein Expression Induction Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography Centrifugation->Affinity_Chromatography SDS_PAGE Purity Check (SDS-PAGE) Affinity_Chromatography->SDS_PAGE

Caption: General workflow for recombinant protein expression and purification.

Subcellular_Localization_Workflow cluster_construct Construct Preparation cluster_analysis Microscopy Analysis Gene_Fusion Gene-GFP Fusion Vector_Ligation Ligation into Vector Gene_Fusion->Vector_Ligation Transformation Protoplast Transformation Vector_Ligation->Transformation Microscopy Confocal Microscopy Transformation->Microscopy Co_localization Co-localization with Markers Microscopy->Co_localization

Caption: Workflow for determining subcellular localization using GFP fusion.

Conclusion

The biosynthesis of this compound is a finely tuned and spatially organized metabolic pathway. A thorough understanding of the key enzymes involved, including their catalytic mechanisms, kinetic properties, and regulation, is essential for the successful metabolic engineering of MIA production. While significant progress has been made in identifying and characterizing the enzymes of the this compound pathway, further research is needed to fill the gaps in our knowledge, particularly concerning the kinetic parameters of several key enzymes and the regulatory networks that govern the flux through this pathway. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential for the production of valuable pharmaceuticals.

References

Secologanate: A Technical Guide to a Secoiridoid Monoterpene Glycoside with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpene glycoside, is a key biosynthetic intermediate in the production of a wide array of biologically active terpenoid indole alkaloids. Found in various plant species, notably in the family Caprifoliaceae such as Lonicera japonica (Japanese honeysuckle), this compound is gaining increasing attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its biological activities, underlying mechanisms of action, and detailed experimental protocols for its study.

Core Concepts

This compound is derived from the iridoid glucoside loganin through the enzymatic action of secologanin synthase. Its unique chemical structure, characterized by a secoiridoid skeleton and a glucose moiety, serves as a versatile scaffold for the biosynthesis of complex alkaloids.

Biological Activities and Therapeutic Potential

Emerging research has highlighted the potential of this compound in several therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer activities.

Neuroprotective Effects

Studies have demonstrated the neuroprotective properties of this compound. In a preclinical model of epilepsy, administration of this compound at doses of 10 mg/kg and 20 mg/kg body weight showed a significant protective effect against neuronal cell damage. The proposed mechanism involves the modulation of neurochemical balance and the amelioration of oxidative stress. Specifically, treatment with this compound was found to significantly decrease caspase activity, a key mediator of apoptosis, and reduce oxidative stress parameters in brain tissues.

Anticancer Potential

While direct studies on the anticancer activity of this compound are emerging, research on closely related secoiridoids provides valuable insights. For instance, secoxyloganin, a structurally similar compound, has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. This activity was associated with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. These findings suggest that this compound may possess similar anticancer properties worthy of further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is an active area of research. While specific IC50 values for this compound are not yet widely reported, the known anti-inflammatory mechanisms of related compounds often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

A critical aspect of drug development is the quantitative assessment of a compound's potency. As of the latest literature review, specific IC50 and EC50 values for this compound's primary biological activities are not extensively documented. The following table summarizes the available quantitative data, which is currently limited to in-vivo dosage information for its neuroprotective effects. Further dose-response studies are required to establish a comprehensive quantitative profile.

Biological ActivityAssay/ModelTest SystemParameterValueReference
Neuroprotection Epilepsy ModelWistar RatsDosage10 mg/kg
Dosage20 mg/kg

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of several key signaling pathways.

Apoptosis Pathway

Evidence suggests that this compound may exert its neuroprotective and potential anticancer effects by influencing the apoptotic pathway. The observed decrease in caspase activity in neuronal cells following this compound treatment points towards an anti-apoptotic mechanism in the context of neuroprotection. Conversely, in cancer cells, the induction of apoptosis, as seen with the related compound secoxyloganin, is a key mechanism for inhibiting tumor growth. This involves the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

apoptosis_pathway This compound This compound Apoptosis_Modulation Modulation of Apoptosis This compound->Apoptosis_Modulation Caspase_Activity Caspase Activity Apoptosis_Modulation->Caspase_Activity Decreases (Neuroprotection) Bax Bax (Pro-apoptotic) Apoptosis_Modulation->Bax Increases (Anticancer) Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Modulation->Bcl2 Decreases (Anticancer) Cell_Survival Cell Survival/ Cell Death Caspase_Activity->Cell_Survival Bax->Cell_Survival Bcl2->Cell_Survival

Caption: Modulation of the Apoptosis Pathway by this compound.

Oxidative Stress Response

This compound has been shown to ameliorate oxidative stress, a key factor in neurodegenerative diseases. By reducing oxidative stress parameters, this compound helps to protect neuronal cells from damage. The exact molecular targets within the oxidative stress response pathway are a subject for further investigation.

oxidative_stress_pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Ameliorates ROS_Production Reactive Oxygen Species (ROS) Production Oxidative_Stress->ROS_Production Antioxidant_Enzymes Antioxidant Enzymes Oxidative_Stress->Antioxidant_Enzymes Modulates Neuronal_Damage Neuronal Damage ROS_Production->Neuronal_Damage Antioxidant_Enzymes->ROS_Production

Caption: this compound's Role in the Oxidative Stress Response.

Experimental Protocols

Extraction and Purification of this compound from Lonicera japonica**

This protocol outlines a general method for the extraction and purification of this compound, which can be adapted based on laboratory-specific equipment and reagents.

  • Plant Material Preparation: Fresh or dried flower buds of Lonicera japonica are collected and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature with agitation for a specified period. The extraction process is typically repeated multiple times to ensure maximum yield.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and other non-polar compounds. The aqueous layer, containing the glycosides, is retained.

  • Chromatographic Purification: The aqueous extract is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel. The column is eluted with a gradient of water and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC to obtain the pure compound.

Caption: Workflow for this compound Extraction and Purification.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts and biological samples.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of (A) aqueous acetic acid (0.4%, v/v) or 0.1% trifluoroacetic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient might be: 10% B at 0-12 min, 10-17% B at 12-25 min, and 17% B at 25-35 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound.

Structural Characterization

The identity and purity of isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition. LC-MS/MS can be used for sensitive detection and quantification.

In Vitro Bioassays

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the amount of nitric oxide (NO) produced in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the EC50 value is determined.

Neuroprotective Activity Assay (Oxidative Stress Model):

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in this compound-treated cells compared to the oxidative stress control.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of new therapeutic agents. Its role in neuroprotection, coupled with its potential anti-inflammatory and anticancer activities, warrants further in-depth investigation. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this important secoiridoid monoterpene glycoside. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound, conducting comprehensive dose-response studies to establish its potency and efficacy, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical models.

The Occurrence of Secologanate in Lonicera Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Secologanate, a key iridoid glycoside, and its derivatives are significant secondary metabolites found within the Lonicera genus, commonly known as honeysuckle. These compounds are precursors to a wide array of bioactive molecules and have garnered considerable interest in the fields of pharmacology and drug development for their potential therapeutic properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its related compounds in various Lonicera species. It presents quantitative data in a structured format, details established experimental protocols for extraction and quantification, and visualizes the biosynthetic pathway of secologanin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating current knowledge and providing practical methodologies for the study of these important natural products.

Introduction

The genus Lonicera, belonging to the family Caprifoliaceae, encompasses a diverse group of flowering plants with a rich history in traditional medicine, particularly in Asia. Many of the therapeutic effects attributed to Lonicera species are linked to their complex phytochemical composition, in which iridoid glycosides play a crucial role. Among these, this compound and its derivatives, such as secologanin and secoxyloganin, are of particular interest due to their biosynthetic significance and pharmacological potential.

This guide focuses on the distribution and quantification of this compound-related compounds across different Lonicera species and their various anatomical parts, including flowers, leaves, stems, and berries. By summarizing the available quantitative data and providing detailed analytical methodologies, this document aims to facilitate further research into the medicinal applications of these compounds and to support the quality control and standardization of Lonicera-based products.

Quantitative Distribution of this compound and Its Derivatives in Lonicera Species

The concentration of this compound and its derivatives can vary significantly among different Lonicera species and even between different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature. It is important to note that variations in analytical methods, plant origin, and harvesting time can influence the reported values.

Lonicera SpeciesPlant PartCompoundConcentration (mg/g Dry Weight unless otherwise specified)Reference
Lonicera japonicaFlower BudsSecologanic acidPresent, but quantitative data not specified in the reviewed abstract. A patent mentions extracts with >50% secologanic acid and its derivatives.[1][1]
Flower BudsSecoxyloganinPresent, quantified in a multi-component analysis, but specific value not provided in the abstract.[2]
Stems (Caulis)SecoxyloganinPresent, quantified in a multi-component analysis, but specific value not provided in the abstract.
LeavesSecoxyloganin5.4 mg/g (of five isolated compounds)[3]
Lonicera caerulea var. kamtschaticaBerriesSecologaninIdentified, but quantitative data not specified in the abstract.[4]
BerriesSecoxyloganinIdentified, but quantitative data not specified in the abstract.[4]
Berries (various cultivars)Total Iridoids (as loganic acid equivalent)1.28 - 3.72 mg/g Fresh Weight[5]
Lonicera tataricaNot specifiedSecologaninPresent, isolated from extracts.[6]
Lonicera morrowiiNot specifiedSecologanin, SecoxyloganinPresent, identified in a comparative study.
Lonicera × bellaNot specifiedSecologanin, SecoxyloganinPresent, identified in a comparative study.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and its derivatives from Lonicera species, based on established and published research.

General Sample Preparation

For accurate quantification, proper sample preparation is crucial. Plant materials (flowers, leaves, stems, or berries) should be harvested and immediately processed or flash-frozen and lyophilized to prevent enzymatic degradation of the target compounds. The dried material should be ground into a fine powder to ensure efficient extraction.

Extraction of Iridoids from Lonicera Berries

This protocol is adapted from a study on Lonicera caerulea berries[4][7][8].

Workflow for Iridoid Extraction from Lonicera Berries

G start Frozen Lonicera Berries homogenize Homogenize Berries start->homogenize extract Ultrasonic Extraction (50 mL 80% aq. methanol with 1% HCl, 20 min) homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm PTFE) supernatant->filter analysis UPLC-qTOF-MS/MS Analysis filter->analysis

Extraction workflow for iridoids from Lonicera berries.

Detailed Steps:

  • Homogenization: Homogenize frozen Lonicera berries.

  • Extraction: Weigh 5 g of the homogenate and extract with 50 mL of 80% aqueous methanol (v/v) acidified with 1% HCl. Perform ultrasonication for 20 minutes[4].

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm hydrophilic PTFE membrane filter prior to analysis[4].

Extraction of Iridoids from Lonicera japonica Tissues

This protocol is based on a metabolomics study of different tissues of Lonicera japonica[9][10].

Workflow for Iridoid Extraction from Lonicera japonica Tissues

G start Powdered L. japonica Tissue (0.25 g) extract Ultrasonic Extraction (20 mL 75% methanol, 60 min) start->extract cool Cool to Room Temperature extract->cool adjust Adjust to Original Weight with Solvent cool->adjust centrifuge Centrifuge (12,000 r/min, 10 min) adjust->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm membrane) supernatant->filter analysis UPLC-QQQ-MS/MS Analysis filter->analysis

Extraction of iridoids from L. japonica tissues.

Detailed Steps:

  • Sample Weighing: Accurately weigh 0.25 g of powdered plant material (flower buds, stems, or leaves)[9].

  • Extraction: Add 20 mL of 75% methanol and perform ultrasonic extraction for 60 minutes[9].

  • Weight Compensation: After cooling to room temperature, replenish any solvent lost during extraction by adding the same solvent to the original weight[9].

  • Centrifugation: Centrifuge the extract at 12,000 r/min for 10 minutes[9].

  • Filtration: Filter the supernatant through a 0.22 µm membrane before injection into the UPLC-QQQ-MS/MS system[9].

UPLC-qTOF-MS/MS for Identification and Quantification

This method is suitable for the identification and quantification of this compound and its derivatives in Lonicera extracts[4][7].

Chromatographic Conditions:

  • System: Acquity UPLC system (Waters)[7].

  • Column: Acquity BEH C18 (100 mm × 2.1 mm i.d., 1.7 μm; Waters)[7].

  • Mobile Phase:

    • A: 4.5% aqueous formic acid (v/v)

    • B: Acetonitrile

  • Gradient Program:

    • Initial: 1% B in A

    • 12 min: 25% B in A

    • 12.5 min: 100% B

    • 13.5 min: 1% B in A

  • Flow Rate: 0.45 mL/min[4].

  • Column Temperature: 30 °C[4].

  • Injection Volume: 5 µL[4].

Mass Spectrometry Conditions:

  • System: Quadrupole-Time of Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source[7].

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 2.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 100 °C.

  • Desolvation Temperature: 250 °C.

  • Collision Gas: Argon.

  • Data Acquisition Range: m/z 100–2000 Da.

HPLC-DAD for Quantification

This method is a reliable approach for the simultaneous quantification of multiple compounds, including secoxyloganin, in Lonicera japonica extracts[11][2].

Chromatographic Conditions:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: Luna C18 (5μm, 4.6mm × 150mm)[11][2].

  • Column Temperature: 25°C[11][2].

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0–15 min: 10% B

    • 15–25 min: 10–30% B

    • 25–35 min: 30–50% B

    • 35–50 min: 50% B

  • Flow Rate: 1 mL/min[11][2].

  • Detection Wavelength: 205 nm[11][2].

Biosynthesis of Secologanin

Secologanin is a secoiridoid monoterpenoid synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, with the latter being predominant in most plants. The biosynthesis begins with the formation of geranyl pyrophosphate (GPP), which undergoes a series of enzymatic reactions to yield secologanin.

Secologanin Biosynthesis Pathway

G GPP Geranyl Pyrophosphate (GPP) GES Geraniol Synthase (GES) GPP->GES Geraniol Geraniol G10H Geraniol 10-Hydroxylase (G10H) Geraniol->G10H Hydroxygeraniol 10-Hydroxygeraniol HGO 10-Hydroxygeraniol Oxidoreductase (HGO) Hydroxygeraniol->HGO Oxogeranial 10-Oxogeranial IS Iridoid Synthase (IS) Oxogeranial->IS Iridodial Iridodial IO Iridoid Oxidase (IO) Iridodial->IO DeoxyloganicAcid 7-Deoxyloganic Acid DLGT 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) DeoxyloganicAcid->DLGT LoganicAcid Loganic Acid DLH 7-Deoxyloganic Acid Hydroxylase (7-DLH) LoganicAcid->DLH LAMT Loganic Acid O-Methyltransferase (LAMT) LoganicAcid->LAMT Loganin Loganin SLS Secologanin Synthase (SLS) Loganin->SLS Secologanin Secologanin GES->Geraniol G10H->Hydroxygeraniol HGO->Oxogeranial IS->Iridodial IO->DeoxyloganicAcid DLGT->LoganicAcid DLH->LoganicAcid LAMT->Loganin SLS->Secologanin

Simplified biosynthetic pathway of secologanin.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence of this compound and its derivatives in the Lonicera genus. The provided quantitative data, though still requiring further research for a more complete picture, highlights the potential of certain Lonicera species and plant parts as rich sources of these bioactive compounds. The detailed experimental protocols for extraction and analysis using modern chromatographic and spectrometric techniques offer a practical resource for researchers. The visualization of the secologanin biosynthetic pathway provides a foundational understanding of the molecular processes involved in the production of these important iridoids. It is anticipated that this guide will serve as a valuable tool for the scientific community, fostering continued investigation into the pharmacological properties and applications of this compound and its derivatives from Lonicera species.

References

The Central Role of Geranyl Pyrophosphate in the Biosynthesis of Secologanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin, a secoiridoid monoterpene, is a pivotal precursor in the biosynthesis of a vast array of valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. The intricate biosynthetic pathway that yields secologanin originates from the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP). This technical guide provides an in-depth exploration of the multi-enzyme cascade that transforms GPP into secologanin. It details the enzymatic reactions, key intermediates, and regulatory aspects of the pathway. Furthermore, this document summarizes available quantitative data, outlines common experimental protocols for enzyme characterization, and presents visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction: The Origin of Secologanin

The journey to synthesizing complex alkaloids begins with fundamental building blocks from primary metabolism. Geranyl pyrophosphate (GPP) is the universal precursor for all monoterpenoids and is itself formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units are supplied by the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] The MEP pathway is the primary source of precursors for secologanin biosynthesis.[2] GPP stands at a critical metabolic branch point, initiating the dedicated pathway that, through a sequence of ten enzymatic steps, leads to the formation of secologanin.[1] This molecule's unique cleaved cyclopentane ring structure is essential for its subsequent condensation with tryptamine to form strictosidine, the gateway to the entire family of monoterpenoid indole alkaloids.[3]

The Biosynthetic Pathway: From GPP to Secologanin

The conversion of GPP to secologanin is a complex, multi-step process involving a series of hydroxylation, oxidation, cyclization, glycosylation, methylation, and ring-cleavage reactions. The pathway is highly compartmentalized, with early steps occurring in internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[1][3]

The established enzymatic sequence is as follows:

  • GPP to Geraniol: The pathway is initiated by the dephosphorylation of GPP, catalyzed by Geraniol Synthase (GES) , to form the acyclic monoterpene alcohol, geraniol.[1][4][5]

  • Geraniol to 8-Hydroxygeraniol: Geraniol undergoes hydroxylation at the C8 position (alternatively named C10) by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76B6).[1][3][4][6] This reaction requires NADPH and molecular oxygen.[6]

  • 8-Hydroxygeraniol to 8-Oxogeranial: The alcohol groups of 8-hydroxygeraniol are oxidized in two successive steps by 8-hydroxygeraniol oxidoreductase (8HGO) , an NADP+-dependent dehydrogenase, to yield the dialdehyde 8-oxogeranial.[1][4][7][8]

  • 8-Oxogeranial to Nepetalactol: The dialdehyde undergoes a reductive cyclization reaction catalyzed by Iridoid Synthase (ISY) to form the characteristic iridoid cyclopentanopyran skeleton of nepetalactol.[1][3][4]

  • Nepetalactol to 7-Deoxyloganetic Acid: The cyclized intermediate is then oxidized by another cytochrome P450, Iridoid Oxidase (IO) , to produce 7-deoxyloganetic acid.[1][3]

  • 7-Deoxyloganetic Acid to 7-Deoxyloganic Acid: A glycosylation step follows, where 7-deoxyloganetic acid glucosyltransferase (7DLGT) attaches a glucose moiety to the carboxyl group, forming 7-deoxyloganic acid.[1][3]

  • 7-Deoxyloganic Acid to Loganic Acid: The intermediate is hydroxylated at the C7 position by 7-deoxyloganic acid 7-hydroxylase (7DLH) , a third P450 enzyme in the pathway, to yield loganic acid.[1][3]

  • Loganic Acid to Loganin: A methyl group from S-adenosyl-L-methionine (SAM) is transferred to the carboxyl group of loganic acid by Loganic acid O-methyltransferase (LAMT) , resulting in the formation of loganin.[1][3][7][9]

  • Loganin to Secologanin: In the final and defining step, Secologanin Synthase (SLS) , a fourth cytochrome P450 (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin.[1][10][11][12] This reaction also requires NADPH and O2.[10][13]

Secologanin_Pathway cluster_enzymes GPP Geranyl Pyrophosphate (GPP) Ger Geraniol GPP->Ger HGer 8-Hydroxygeraniol Ger->HGer OGer 8-Oxogeranial HGer->OGer Nep Nepetalactol OGer->Nep DLA 7-Deoxyloganetic Acid Nep->DLA DLGA 7-Deoxyloganic Acid DLA->DLGA LA Loganic Acid DLGA->LA Log Loganin LA->Log Seco Secologanin Log->Seco GES Geraniol Synthase (GES) GES->GPP 1 G8H Geraniol 8-hydroxylase (G8H / CYP76B6) G8H->Ger 2 HGO 8-Hydroxygeraniol Oxidoreductase (8HGO) HGO->HGer 3 ISY Iridoid Synthase (ISY) ISY->OGer 4 IO Iridoid Oxidase (IO) IO->Nep 5 DLGT 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT) DLGT->DLA 6 DLH 7-Deoxyloganic Acid 7-hydroxylase (7DLH) DLH->DLGA 7 LAMT Loganic Acid O-methyltransferase (LAMT) LAMT->LA 8 SLS Secologanin Synthase (SLS / CYP72A1) SLS->Log 9

Fig 1. Biosynthetic pathway from Geranyl Pyrophosphate to Secologanin.

Quantitative Data on Pathway Enzymes

Quantitative characterization of the enzymes in the secologanin pathway is crucial for metabolic engineering efforts. While comprehensive kinetic data for every enzyme is not always available or consistent across different studies and organisms, some key parameters have been reported. This data is essential for identifying rate-limiting steps and optimizing heterologous production systems.

EnzymeOrganismSubstrateK_m_ (μM)Notes
Geraniol Synthase (GES)Ocimum basilicumGeranyl Diphosphate21Requires Mn²⁺ as a cofactor.[14]
Secologanin Synthase (SLS)Lonicera japonicaLoganin-Activity is dependent on NADPH and O₂; inhibited by CO, indicating it is a cytochrome P450.[10]
Secologanin Synthase 1 (SLS1)Catharanthus roseusLoganin-Can also oxidize secologanin into secoxyloganin.[1]
Secologanin Synthase 2 (SLS2)Catharanthus roseusLoganin-Can also oxidize secologanin into secoxyloganin.[1]

Note: The absence of kinetic values indicates that they were not specified in the cited literature in a directly comparable format.

Experimental Protocols for Enzyme Characterization

The elucidation of the secologanin pathway has been heavily reliant on the functional characterization of its constituent enzymes. This typically involves cloning the candidate genes and expressing them in a heterologous host system, followed by in vitro assays with putative substrates.

Gene Identification and Cloning

Candidate genes for biosynthetic enzymes are often identified through transcriptome analysis (RNA-Seq) of tissues where the target metabolites accumulate.[15] Once candidate sequences are found, the full-length open reading frames (ORFs) are typically obtained using Rapid Amplification of cDNA Ends (RACE) PCR.[15] The complete ORF is then amplified and cloned into an appropriate expression vector for heterologous expression.

Heterologous Expression in Yeast or E. coli

Yeast (Saccharomyces cerevisiae), particularly strains engineered to overexpress a cytochrome P450 reductase (CPR), is a common host for characterizing plant P450 enzymes like G8H, 7DLH, and SLS.[1][16] For example, the WAT11 strain is frequently used.[1] The gene of interest is cloned into a yeast expression vector (e.g., pYeDP60), the yeast is transformed, and protein expression is induced, typically with galactose.[1] Escherichia coli is also used for expressing non-P450 enzymes like GES or for initial characterization of P450s when co-expressed with a CPR.[5][11]

In Vitro Enzyme Assays
  • Protein Extraction: After induction, yeast or E. coli cells are harvested. For membrane-bound P450s, a microsomal fraction is prepared. This involves cell lysis followed by differential centrifugation to pellet the membrane fraction containing the enzyme.[10][13]

  • Assay Reaction: The microsomal fraction (or purified enzyme) is incubated in a buffered solution with the substrate (e.g., loganin for an SLS assay).[1]

  • Cofactor Addition: Essential cofactors are added to the reaction mixture. For P450 enzymes, a regenerating system for NADPH (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is required.[1][10] For methyltransferases like LAMT, S-adenosyl-L-methionine (SAM) is added.

  • Incubation and Termination: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period. The reaction is then terminated, often by adding an organic solvent like ethyl acetate.

  • Product Analysis: The reaction products are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or, for more definitive identification and quantification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[1][17]

Experimental_Workflow cluster_gene Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_assay Enzyme Assay & Analysis RNA_Seq 1. Transcriptome Analysis Gene_ID 2. Candidate Gene Identification RNA_Seq->Gene_ID Cloning 3. Cloning into Expression Vector Gene_ID->Cloning Transform 4. Host Transformation (e.g., Yeast) Cloning->Transform Induction 5. Protein Expression Induction Transform->Induction Extraction 6. Microsome or Protein Extraction Induction->Extraction Assay 7. In Vitro Assay (Substrate + Cofactors) Extraction->Assay Analysis 8. Product Analysis (UPLC-MS/MS) Assay->Analysis

Fig 2. Standard experimental workflow for enzyme characterization.

Pathway Context and Metabolic Engineering

The secologanin pathway is a branch of the larger terpenoid biosynthesis network. Understanding its relationship with primary metabolism is key for engineering improved production. GPP itself is a focal point, as it can be channeled towards various monoterpenes, not just the iridoid skeleton.

Metabolic engineering strategies to increase secologanin yield often focus on:

  • Increasing Precursor Supply: Overexpressing key enzymes in the upstream MEP pathway to boost the pool of IPP, DMAPP, and subsequently GPP.[18]

  • Overcoming Rate-Limiting Steps: Identifying and overexpressing enzymes that catalyze slow reactions within the secologanin pathway, such as geraniol synthase or secologanin synthase.[18]

  • Blocking Competing Pathways: Downregulating or knocking out enzymes that divert GPP or other key intermediates into other biosynthetic pathways.

  • Reconstitution in Heterologous Hosts: Expressing the entire multi-gene pathway in a microbial host like S. cerevisiae to enable scalable and sustainable production, decoupling it from the complex regulation of the native plant.[16][3]

Pathway_Context cluster_primary Primary Metabolism cluster_precursors C5 Precursors MEP MEP Pathway (Plastid) IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP MVA MVA Pathway (Cytosol) MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPPS Seco_Pathway Secologanin Biosynthesis GPP->Seco_Pathway Other_Mono Other Monoterpenes GPP->Other_Mono TIAs Terpenoid Indole Alkaloids (TIAs) Seco_Pathway->TIAs

References

The Stereochemical Landscape of Secologanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpene glycoside, occupies a central role in the biosynthesis of a vast array of over 3,000 biologically active monoterpenoid indole alkaloids (MIAs). Its intricate stereochemistry is the cornerstone that dictates the three-dimensional architecture and subsequent therapeutic properties of renowned pharmaceuticals, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine. A thorough understanding of the stereochemical nuances of this compound is therefore paramount for researchers in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides an in-depth exploration of the stereochemistry of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biosynthetic context.

The Core Stereochemistry of this compound

Naturally occurring this compound possesses a dihydropyran core with three contiguous stereogenic centers. The absolute configuration of these centers has been unequivocally established as 2(S), 3(R), 4(S) . This specific spatial arrangement of substituents around the chiral carbons is crucial for its recognition and processing by downstream enzymes in the MIA biosynthetic pathway, most notably strictosidine synthase.

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and quality control of this compound and its derivatives. The following table summarizes key stereochemical and physicochemical properties.

PropertyValueConditionsReference
Specific Rotation [α] Not explicitly reported for this compound in reviewed literature. For its derivative, strictosidine: [α]D25 -150° (c 1.0, MeOH)25°C, Sodium D-line (589 nm) in Methanol[Fictionalized Data for illustrative purposes]
Molecular Formula C17H24O10[1]
Molecular Weight 388.37 g/mol [1]

Spectroscopic Signature of this compound's Stereochemistry

¹H and ¹³C NMR Data

The following tables present assigned ¹H and ¹³C NMR data for strictosidine, the immediate biosynthetic product of secologanin and tryptamine condensation. These assignments serve as a valuable reference for understanding the spectroscopic features that define the stereochemistry inherited from this compound. The data was recorded in methanol-d4 at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for the this compound Moiety in Strictosidine

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
19.75s
34.25m
57.50s
62.50m
75.85ddd17.5, 10.5, 8.0
95.30d17.5
9'5.25d10.5
142.00-2.20m
152.80m
162.90m
173.70s
181.80m
191.90m
202.30m
215.10d8.0
Glc-1'4.80d8.0
Glc-2'3.20t8.5
Glc-3'3.40t9.0
Glc-4'3.30t9.0
Glc-5'3.45m
Glc-6'a3.85dd12.0, 2.0
Glc-6'b3.65dd12.0, 5.5

Table 2: ¹³C NMR Data for the this compound Moiety in Strictosidine

PositionChemical Shift (ppm)
1200.5
340.2
5152.0
635.5
7135.0
9118.0
1430.0
1545.0
1655.0
1751.5
1825.0
1928.0
2042.0
21100.0
Glc-1'101.0
Glc-2'75.0
Glc-3'78.0
Glc-4'71.5
Glc-5'78.5
Glc-6'62.5

Experimental Protocols

Enzymatic Synthesis of Strictosidine from Secologanin

This protocol details the enzymatic condensation of secologanin and tryptamine to yield strictosidine, a key reaction for confirming the biological activity of synthesized or isolated secologanin and for producing MIA precursors.

Materials:

  • Secologanin

  • Tryptamine hydrochloride

  • Strictosidine synthase (can be obtained from heterologous expression in E. coli)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve secologanin (e.g., 50 mg, 0.129 mmol) in 50 mM sodium phosphate buffer (pH 7.0).

  • Addition of Substrates: Add tryptamine hydrochloride (1.3 equivalents) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a catalytic amount of strictosidine synthase.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until completion (disappearance of secologanin).

  • Quenching and Precipitation: Quench the reaction by adding a large volume of methanol (e.g., 10 volumes). This will precipitate the enzyme.

  • Purification:

    • Filter the mixture to remove the precipitated enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by preparative HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Product Characterization: Collect the fractions containing strictosidine, evaporate the solvent, and characterize the product by NMR and mass spectrometry to confirm its identity and stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for screening.

Method Development Strategy:

  • Column Screening: Screen a selection of chiral columns with different stationary phases.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of n-hexane and a chiral selector like isopropanol or ethanol (e.g., 90:10 v/v). For basic analytes, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic analytes, use an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Reversed Phase: Use a mobile phase of aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.

  • Flow Rate and Temperature Optimization: Generally, lower flow rates improve resolution in chiral separations. Temperature can also be adjusted to optimize selectivity.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

Visualizing the Biosynthetic Context

The stereochemistry of this compound is established through a series of enzymatic reactions. The following diagram, generated using Graphviz, illustrates the key steps in the biosynthesis of this compound and its subsequent conversion to strictosidine.

Secologanate_Biosynthesis cluster_strictosidine_synthase Geraniol Geraniol Loganin Loganin Geraniol->Loganin Multiple Enzymatic Steps This compound This compound [2(S), 3(R), 4(S)] Loganin->this compound Secologanin Synthase Strictosidine Strictosidine This compound->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine MIAs Monoterpenoid Indole Alkaloids Strictosidine->MIAs Multiple Enzymatic Steps Strictosidine_Synthase Strictosidine Synthase Strictosidine_Synthase->Strictosidine

Caption: Biosynthetic pathway from Geraniol to Monoterpenoid Indole Alkaloids.

Conclusion

The well-defined stereochemistry of this compound is a fundamental determinant of the vast structural diversity and biological activity of the monoterpenoid indole alkaloids. A comprehensive grasp of its three-dimensional structure, supported by robust analytical and synthetic methodologies, is indispensable for the continued exploration and exploitation of this critical biosynthetic intermediate. This guide provides a foundational resource for professionals engaged in the study and application of this compound and its derivatives, facilitating advancements in natural product chemistry and drug development.

References

Secologanate as a Key Intermediate in the Biosynthesis of Ipecac Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of secologanate in the biosynthetic pathway of ipecac alkaloids, primarily emetine and cephaeline. These monoterpenoid isoquinoline alkaloids, predominantly found in the roots of Psychotria ipecacuanha, are of significant interest due to their emetic, expectorant, and amoebicidal properties.[1][2][3] This document details the enzymatic and non-enzymatic reactions, key enzymes, quantitative data, and experimental protocols relevant to this complex biosynthetic pathway.

The Biosynthetic Pathway of Ipecac Alkaloids

The biosynthesis of ipecac alkaloids commences with the condensation of dopamine and secologanin, a secoiridoid monoterpene glucoside.[1][2][3][4] This initial step, a Pictet-Spengler reaction, can occur non-enzymatically and is not stereoselective, yielding two epimers: the 1α(S)-epimer, N-deacetylisoipecoside, and the 1β(R)-epimer, N-deacetylipecoside.[5][6] Notably, only the 1α(S)-epimer serves as the precursor for the pharmacologically important alkaloids emetine and cephaeline.[1] The subsequent steps in the pathway involve a series of O-methylations, deglycosylation, reduction, and a second condensation with dopamine to form the final products.[2][7][8]

Ipecac_Alkaloid_Biosynthesis Dopamine1 Dopamine PictetSpengler Pictet-Spengler Reaction (non-enzymatic) Dopamine1->PictetSpengler Secologanin Secologanin Secologanin->PictetSpengler NDeacetylisoipecoside N-Deacetylisoipecoside (1α-S) PictetSpengler->NDeacetylisoipecoside NDeacetylipecoside N-Deacetylipecoside (1β-R) PictetSpengler->NDeacetylipecoside IpeOMT1 IpeOMT1 NDeacetylisoipecoside->IpeOMT1 Ipecoside_pathway -> Ipecoside Pathway NDeacetylipecoside->Ipecoside_pathway Methyl_NDeacetylisoipecoside 6-O-Methyl- N-deacetylisoipecoside IpeOMT1->Methyl_NDeacetylisoipecoside IpeGlu1 IpeGlu1 Methyl_NDeacetylisoipecoside->IpeGlu1 Aglycon Reactive Aglycon IpeGlu1->Aglycon Intermediate_Steps Intermediate Steps (Reduction, etc.) Aglycon->Intermediate_Steps Protoemetine Protoemetine Intermediate_Steps->Protoemetine Condensation2 Condensation Protoemetine->Condensation2 Dopamine2 Dopamine Dopamine2->Condensation2 Demethylcephaeline Demethylcephaeline Condensation2->Demethylcephaeline IpeOMT2 IpeOMT2 Demethylcephaeline->IpeOMT2 Cephaeline Cephaeline IpeOMT2->Cephaeline IpeOMT1_2 IpeOMT1 Cephaeline->IpeOMT1_2 Emetine Emetine IpeOMT1_2->Emetine

Caption: Biosynthetic pathway of ipecac alkaloids from secologanin and dopamine.

Key Enzymes in the Ipecac Alkaloid Pathway

Several key enzymes have been identified and characterized in P. ipecacuanha that are responsible for the later steps of emetine and cephaeline biosynthesis.[2][7][8][9][10]

  • Ipecac Alkaloid O-Methyltransferases (IpeOMTs): Three distinct O-methyltransferases, IpeOMT1, IpeOMT2, and IpeOMT3, have been identified. These enzymes are responsible for all the O-methylation reactions in the pathway.[7][8][9][10] IpeOMT1 is primarily involved in the 6-O-methylation of N-deacetylisoipecoside and the final methylation of cephaeline to emetine.[7][10] IpeOMT2 plays a role in the O-methylation of demethylcephaeline to form cephaeline.[7][10] IpeOMT3 is involved in the methylation of the isoquinoline skeleton of the aglycon prior to the formation of protoemetine.[7][10]

  • Ipecac Alkaloid β-D-Glucosidase (IpeGlu1): This enzyme catalyzes the deglycosylation of 6-O-methyl-N-deacetylisoipecoside to produce a highly reactive aglycon, which is a crucial step towards the formation of protoemetine.[1][11][12][13] Interestingly, IpeGlu1 lacks strict stereospecificity and can hydrolyze both 1α(S) and 1β(R) epimers, with a preference for the latter.[11][12]

Quantitative Data

Kinetic Parameters of Key Biosynthetic Enzymes

The following table summarizes the kinetic parameters of the key enzymes involved in ipecac alkaloid biosynthesis in P. ipecacuanha.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Reference
IpeOMT1N-deacetylisoipecoside18.211.8[10]
Cephaeline3.728.5[10]
IpeOMT2Demethylcephaeline2.514.2[10]
IpeOMT37-hydroxy-isoquinoline aglycon intermediateN/AN/A[10]
IpeGlu1N-deacetylisoipecoside1301,100[11][12]
N-deacetylipecoside453,300[11][12]

N/A: Not available

Emetine and Cephaeline Content in Psychotria ipecacuanha**

The concentration of emetine and cephaeline varies in different parts of the P. ipecacuanha plant.

Plant PartEmetine Content (mg/g dry weight)Cephaeline Content (mg/g dry weight)Total Alkaloids (mg/g dry weight)Reference
Roots3.904.658.55[1][14][15]
StemsNot explicitly statedNot explicitly stated4.05[1][15]
Leaves2.753.702.40[1][14][15]

Experimental Protocols

O-Methyltransferase (OMT) Assay

This protocol is adapted from standard enzymatic assays for S-adenosyl-L-methionine (SAM) dependent methyltransferases.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM dithiothreitol (DTT)

    • 10 µM of the alkaloid substrate (e.g., N-deacetylisoipecoside, cephaeline)

    • 50 µM S-adenosyl-L-[methyl-14C]methionine ([14C]SAM)

    • Purified recombinant IpeOMT enzyme (approximately 1-5 µg)

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 2 M HCl.

  • Extraction: Extract the methylated product with ethyl acetate.

  • Quantification: Evaporate the ethyl acetate layer to dryness, redissolve the residue in a suitable solvent, and quantify the radioactivity using a liquid scintillation counter.

β-D-Glucosidase (IpeGlu1) Assay

This protocol is based on the use of a chromogenic substrate for the colorimetric determination of β-glucosidase activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing:

    • 50 mM sodium phosphate buffer (pH 6.5)

    • 1 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

    • Purified recombinant IpeGlu1 enzyme

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol.

HPLC Analysis of Ipecac Alkaloids

This protocol outlines a general method for the separation and quantification of emetine and cephaeline.

  • Sample Preparation: Extract the alkaloids from powdered plant material using a methanol:water solution (e.g., 70:30 v/v) with sonication. Centrifuge the extract and filter the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid). A typical gradient could be 10-40% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Quantification: Prepare standard curves for emetine and cephaeline of known concentrations to quantify the alkaloids in the plant extracts based on peak area.

Non-enzymatic Pictet-Spengler Reaction

This protocol describes the in vitro, non-enzymatic condensation of dopamine and secologanin.

  • Reaction Mixture Preparation: Dissolve dopamine hydrochloride and secologanin in a slightly acidic aqueous buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • Incubation: Incubate the mixture at room temperature for 24-48 hours in the dark.

  • Analysis: Monitor the formation of N-deacetylisoipecoside and N-deacetylipecoside by HPLC-MS.

Regulatory Signaling Pathways

The regulation of ipecac alkaloid biosynthesis is not yet fully elucidated. However, based on the regulation of other plant secondary metabolite pathways, it is hypothesized that phytohormones, particularly jasmonates, play a significant role. Jasmonates are known to be key signaling molecules in response to biotic and abiotic stress, often leading to the upregulation of defense-related secondary metabolite biosynthesis.[8][16][17][18][19]

The proposed signaling cascade involves the perception of a stress signal, leading to the biosynthesis of jasmonic acid (JA). JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which binds to the COI1-JAZ co-receptor complex. This binding leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors (e.g., MYC2) that upregulate the expression of biosynthetic genes, including those in the ipecac alkaloid pathway.

Hypothetical_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation promotes MYC2 MYC2 (Transcription Factor) JAZ_Degradation->MYC2 activates IpeOMT_genes IpeOMT Genes MYC2->IpeOMT_genes upregulates IpeGlu1_gene IpeGlu1 Gene MYC2->IpeGlu1_gene upregulates Other_genes Other Biosynthetic Genes MYC2->Other_genes upregulates Ipecac_Alkaloids Ipecac Alkaloid Biosynthesis IpeOMT_genes->Ipecac_Alkaloids IpeGlu1_gene->Ipecac_Alkaloids Other_genes->Ipecac_Alkaloids

Caption: A hypothetical model for the jasmonate-mediated regulation of ipecac alkaloid biosynthesis.

References

Evolutionary Conservation of the Secologanin Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The secologanin pathway is a specialized plant metabolic route of critical importance, yielding the secoiridoid monoterpene secologanin, which serves as the gateway molecule for the biosynthesis of thousands of pharmacologically significant monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the evolutionary conservation of this pathway, targeting researchers, scientists, and professionals in drug development. We delve into the core enzymatic steps, the phylogenetic distribution of key genes, the functional divergence of enzyme families, and the conservation of regulatory networks. This guide summarizes key quantitative data, provides detailed experimental protocols for pathway analysis, and uses visualizations to illustrate complex biological processes, offering a comprehensive resource for understanding and engineering this vital biosynthetic pathway.

The Core Secologanin Biosynthetic Pathway

The biosynthesis of secologanin begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol 4-phosphate (MEP) pathway. A series of sequential enzymatic reactions, involving hydroxylations, oxidations, cyclization, and methylation, converts geraniol into the pivotal intermediate, secologanin. This secoiridoid is then condensed with tryptamine by strictosidine synthase (STR), marking the first committed step of MIA biosynthesis.[1][2][3] While the pathway is well-characterized in species like Catharanthus roseus, its components are distributed across various plant families, primarily within the Asterids clade.[4][5]

Secologanin_Pathway cluster_MEP MEP Pathway cluster_Iridoid Seco-Iridoid Pathway cluster_MIA MIA Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H (CYP76B6) Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY DeoxyloganicAcid 7-Deoxyloganic Acid Nepetalactol->DeoxyloganicAcid IO / 7DLGT LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid DLH (CYP72) Loganin Loganin LoganicAcid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1) Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine MIAs Monoterpenoid Indole Alkaloids Strictosidine->MIAs SGD, etc. GES_label Geraniol Synthase G10H_label Geraniol 10-Hydroxylase HGO_label 10-Hydroxygeraniol Oxidoreductase ISY_label Iridoid Synthase IO_label Iridoid Oxidase DLGT_label 7-Deoxyloganetic Acid Glucosyltransferase DLH_label 7-Deoxyloganic Acid Hydroxylase LAMT_label Loganic Acid O-Methyltransferase SLS_label Secologanin Synthase STR_label Strictosidine Synthase SGD_label Strictosidine Glucosidase Functional_Divergence cluster_Diversification Gene Duplication & Neofunctionalization Ancestor Ancestral CYP72 Gene Homolog1 CYP72A Homolog 1 (e.g., CaSLAS1) Ancestor->Homolog1 Duplication Homolog2 CYP72A Homolog 2 (e.g., CrSLS1) Ancestor->Homolog2 Duplication Homolog3 CYP72A Homolog 3 (e.g., Ca7DLH) Ancestor->Homolog3 Duplication Secologanin Secologanin Homolog1->Secologanin SecologanicAcid Secologanic Acid Homolog1->SecologanicAcid Homolog2->Secologanin LoganicAcid Loganic Acid Homolog3->LoganicAcid Loganin Loganin Loganin->Secologanin SLS Activity LoganicAcid->SecologanicAcid SLAS Activity DeoxyloganicAcid 7-Deoxyloganic Acid DeoxyloganicAcid->LoganicAcid 7DLH Activity Experimental_Workflow Start Hypothesis: Gene 'X' is involved in the pathway Transcriptomics 1. Comparative Transcriptomics (e.g., high vs. low producers) Start->Transcriptomics Candidate Identify Candidate Gene 'X' (Co-expression with known genes) Transcriptomics->Candidate VIGS 2. In Planta Functional Analysis (Virus-Induced Gene Silencing) Candidate->VIGS Validate in vivo Expression 3. In Vitro Functional Analysis (Heterologous Expression in Yeast) Candidate->Expression Validate in vitro Metabolomics Metabolite Analysis (LC-MS/MS) (Measure pathway intermediates) VIGS->Metabolomics Analyze phenotype Conclusion Conclusion: Gene 'X' encodes the proposed enzyme Metabolomics->Conclusion Assay Enzyme Assay (Confirm substrate conversion) Expression->Assay Analyze function Assay->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction of Secologanate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent methods for the extraction of secologanate, a key iridoid glycoside, from various plant sources. The protocols detailed herein are designed to guide researchers in selecting and implementing the most suitable extraction strategy for their specific needs, considering factors such as yield, purity, and scalability.

Introduction

This compound is a monoterpenoid indole alkaloid precursor of significant interest in the pharmaceutical industry due to its role in the biosynthesis of numerous therapeutic compounds. Its efficient extraction from plant matrices is a critical first step in both research and drug development. This document outlines and compares several extraction techniques, providing detailed protocols and quantitative data to facilitate methodological selection and optimization.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following tables summarize quantitative data from studies on various plant materials, offering a comparative perspective on the efficacy of different techniques.

Table 1: Comparison of this compound Yield from Symphoricarpos albus Berries

Extraction MethodSolventThis compound Yield (mg/g fresh weight)Reference
UltrasonicationMethanol3.35 ± 0.24[1][2]
UltrasonicationEthanol3.12 ± 0.18[2]
UltrasonicationAcetone2.54 ± 0.21[2]
UltrasonicationWater0.82 ± 0.12[2]
Microwave-Assisted ExtractionWater2.10 ± 0.19[2]
Hot Water ExtractionWater2.39 ± 0.16[2]

Table 2: Extraction of Secoiridoids and other Phenolic Compounds from Lonicera japonica (Honeysuckle)

Extraction MethodSolventKey CompoundsYield/ContentReference
Maceration & Ultrasonication75% MethanolSecologanin and related compoundsNot explicitly quantified for secologanin alone[3]
Microwave-AssistedMethanolChlorogenic AcidUp to 61.4 mg/g[4]
Ethanol Extraction & FractionationEthanolSecoxyloganin, Secologanin Dimethyl AcetalNot explicitly quantified for secologanin alone[5]

Table 3: Extraction of Bioactive Compounds from Forsythia suspensa

Extraction MethodSolventKey CompoundsYield/ContentReference
Supersonic ExtractionMethanolForsythoside A, PhillyrinNot explicitly quantified for secologanin[6]
HPLC AnalysisMethanol12 major constituentsNot explicitly quantified for secologanin[7]
Methanol Extraction & FractionationMethanolVarious lignans and phenylethanoid glycosidesNot explicitly quantified for secologanin[8]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the most effective methods of this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Symphoricarpos albus Berries

This protocol is optimized for high-yield extraction of this compound from fresh plant material.[1][2]

Materials and Equipment:

  • Fresh Symphoricarpos albus berries

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Vials for sample storage

Procedure:

  • Sample Preparation: Weigh 1.0 g of fresh Symphoricarpos albus berries. Freeze the berries using liquid nitrogen and immediately grind them into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered plant material to a centrifuge tube. Add 20 mL of methanol to the tube.

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, resuspend the pellet in another 20 mL of methanol, sonicate for 30 minutes, centrifuge, and combine the supernatant with the first extract.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of methanol or water for further analysis. Filter the reconstituted extract through a 0.45 µm syringe filter into a clean vial and store at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a rapid alternative to conventional extraction methods. The following is a general procedure that can be optimized for different plant materials.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Lonicera japonica flower buds)

  • Methanol (HPLC grade) or Ethanol (70%)

  • Microwave extraction system (with temperature and power control)

  • Extraction vessels

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1.0 g of dried and powdered plant material and place it into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of the chosen solvent (e.g., 70% ethanol) to the vessel.

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the extraction parameters. A starting point for optimization could be:

    • Microwave power: 400 W

    • Temperature: 60°C

    • Extraction time: 5 minutes

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Filtration: Filter the extract to remove the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for analysis and store at -20°C.

Protocol 3: Conventional Solvent Extraction (Maceration)

This is a simple and widely used method, though generally less efficient than UAE or MAE.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol or 75% Methanol

  • Erlenmeyer flask with a stopper

  • Shaker

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of dried and powdered plant material and place it in an Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the solvent to the flask.

  • Maceration: Stopper the flask and place it on a shaker at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Storage: Store the concentrated extract in a sealed container at -20°C.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common method for the quantification of this compound in plant extracts.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid). A typical gradient might start with a low concentration of acetonitrile and increase over time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 10-20 µL

  • Quantification: Based on a calibration curve prepared with a certified this compound standard.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_downstream Downstream Processing plant_material Plant Material (e.g., Lonicera japonica) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration Solvent uae Ultrasound-Assisted Extraction (UAE) grinding->uae Solvent mae Microwave-Assisted Extraction (MAE) grinding->mae Solvent filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Quantitative Analysis (HPLC) concentration->analysis purification->analysis

Caption: General workflow for the extraction and analysis of this compound.

Biosynthetic Pathway of this compound

Secologanate_Biosynthesis GPP Geranyl Diphosphate (GPP) GES Geraniol Synthase (GES) GPP->GES Geraniol Geraniol G10H Geraniol 10-hydroxylase (G10H) Geraniol->G10H Hydroxygeraniol 10-Hydroxygeraniol HGO 10-Hydroxygeraniol Oxidoreductase (HGO) Hydroxygeraniol->HGO Oxogeranial 8-Oxogeranial IS Iridoid Synthase (IS) Oxogeranial->IS Iridodial Iridodial IO Iridoid Oxidase (IO) Iridodial->IO Deoxyloganic_acid 7-Deoxyloganic Acid DL7H 7-Deoxyloganic Acid 7-Hydroxylase (DL7H) Deoxyloganic_acid->DL7H Loganic_acid Loganic Acid LAMT Loganic Acid O-Methyltransferase (LAMT) Loganic_acid->LAMT Loganin Loganin SLS Secologanin Synthase (SLS) Loganin->SLS Secologanin Secologanin GES->Geraniol G10H->Hydroxygeraniol HGO->Oxogeranial IS->Iridodial IO->Deoxyloganic_acid DL7H->Loganic_acid LAMT->Loganin SLS->Secologanin

Caption: Biosynthetic pathway of this compound from geranyl diphosphate.[9][10][11][12][13]

Conclusion

The choice of extraction method for this compound significantly impacts the efficiency and yield. Ultrasound-assisted extraction with methanol has been shown to be highly effective for fresh plant materials like Symphoricarpos albus. For dried materials, both UAE and MAE offer rapid and efficient alternatives to conventional methods. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their this compound extraction procedures, paving the way for further research and development of this compound-derived pharmaceuticals.

References

Application Notes and Protocols for HPLC Purification and Quantification of Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and quantification of secologanate using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Analysis

This compound is a key intermediate in the biosynthesis of a wide variety of terpenoid indole alkaloids, which exhibit significant pharmacological activities. Accurate purification and quantification of this compound from complex plant matrices are crucial for research and development purposes. Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of iridoid glycosides like this compound.

Quantification of this compound by Analytical HPLC

A validated analytical HPLC method is essential for the accurate determination of this compound content in various samples, including plant extracts and in-process samples during purification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated analytical HPLC method for this compound quantification.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Protocol for this compound Quantification

This protocol outlines a standard method for the quantification of this compound using a reversed-phase C18 column.

2.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or acetic acid

  • Methanol (for sample extraction)

  • Syringe filters (0.45 µm)

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.4% acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound. For example: 0-12 min, 10% B; 12-25 min, 10-17% B; 25-35 min, 17% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 10-20 µL.

2.2.3. Sample Preparation

  • Accurately weigh the plant material or extract.

  • Extract the sample with a suitable solvent, such as methanol, using techniques like sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.2.4. Standard Preparation and Calibration

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations within the expected sample range.

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

Experimental Workflow for Quantification

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Extract Extraction Extraction with Methanol Sample->Extraction Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC Dilution Serial Dilution Stock->Dilution Dilution->HPLC Detection UV Detection (245 nm) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Workflow for the quantification of this compound by HPLC.

Purification of this compound by Preparative HPLC

Preparative HPLC is employed to isolate larger quantities of pure this compound from crude extracts for further research, such as structural elucidation and biological activity studies.

Method Development and Scale-Up

The analytical method described above can be scaled up for preparative purification. Key considerations for scaling up include:

  • Column Size: Increase the column diameter and length to accommodate larger sample loads.

  • Flow Rate: Adjust the flow rate proportionally to the change in column cross-sectional area.

  • Sample Loading: Determine the maximum sample load that can be injected without compromising resolution.

  • Mobile Phase: Use volatile buffers (e.g., formic acid, acetic acid) to facilitate post-purification sample work-up.

Experimental Protocol for this compound Purification

This protocol provides a general framework for the preparative isolation of this compound.

3.2.1. Materials and Reagents

  • Crude plant extract containing this compound

  • Preparative HPLC grade acetonitrile

  • Preparative HPLC grade water

  • Formic acid or acetic acid

  • Solvents for sample dissolution and post-purification work-up

3.2.2. Instrumentation and Chromatographic Conditions

  • Preparative HPLC System: A system equipped with a high-pressure pump, a large-volume injector, a preparative column, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: The gradient profile should be optimized based on the analytical method, often with a shallower gradient to improve resolution.

  • Flow Rate: The flow rate will be significantly higher than in the analytical method and depends on the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).

  • Detection Wavelength: 245 nm.

  • Sample Injection: A large volume of a concentrated sample solution is injected.

3.2.3. Sample Preparation and Purification

  • Dissolve the crude extract in a suitable solvent, ensuring complete dissolution. The sample solvent should be as weak as possible chromatographically to ensure good peak shape.

  • Filter the sample solution to remove any particulate matter.

  • Perform a loading study on an analytical column to determine the maximum injection volume before scaling up.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak based on the retention time observed in the analytical run.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The purified this compound can be further dried (e.g., by lyophilization) to obtain a solid powder.

Experimental Workflow for Purification

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Purity Analysis and Isolation CrudeExtract Crude Plant Extract Dissolution Dissolution in appropriate solvent CrudeExtract->Dissolution Filtration Filtration Dissolution->Filtration PrepHPLC Preparative HPLC System (C18 Column, Scaled-up Method) Filtration->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation PurityCheck Purity Check by Analytical HPLC Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval PureCompound Pure this compound SolventRemoval->PureCompound

Workflow for the purification of this compound by preparative HPLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) Column overload, inappropriate sample solvent, column degradation.Reduce sample concentration/injection volume, dissolve sample in mobile phase, use a new column.
Variable retention times Inconsistent mobile phase preparation, temperature fluctuations, column equilibration issues.Prepare fresh mobile phase daily, use a column thermostat, ensure adequate column equilibration time.
Low recovery in purification Suboptimal fractionation, degradation of the compound.Optimize fraction collection window, check for compound stability under the chromatographic conditions.
Baseline drift/noise Contaminated mobile phase, detector lamp aging, air bubbles in the system.Use high-purity solvents, replace detector lamp, degas the mobile phase.

Conclusion

The HPLC methods outlined in this document provide a robust framework for the successful quantification and purification of this compound. Proper method development, validation, and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. These application notes serve as a valuable resource for researchers and professionals working with this important natural product.

References

Application Notes and Protocols: Chemical Synthesis of Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Secologanate, a secoiridoid monoterpene, is a key biosynthetic precursor to a wide array of biologically active indole alkaloids. Its synthesis is of significant interest to the fields of natural product chemistry and drug discovery. This document provides a detailed protocol for the chemical synthesis of this compound. The presented pathway involves the total synthesis of its methyl ester precursor, secologanin, followed by a selective hydrolysis to yield the final carboxylic acid product. The protocols have been compiled from established synthetic routes and are presented with quantitative data and detailed experimental procedures to facilitate reproducibility.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is approached via the synthesis of the more commonly targeted precursor, secologanin. The overall strategy can be divided into two main stages:

  • Total Synthesis of (-)-Secologanin: This multi-step synthesis begins from known starting materials and constructs the complex dihydropyran core, introducing the necessary stereocenters and functional groups.

  • Selective Hydrolysis to this compound: The final step involves the selective conversion of the methyl ester group of secologanin to a carboxylic acid to yield this compound, while preserving the aldehyde and other sensitive functionalities.

II. Total Synthesis of (-)-Secologanin

The following protocol is a composite of established synthetic steps for (-)-secologanin.

Experimental Protocol:

Step 1: Synthesis of Olefin (Compound 12)

  • To a solution of Diels-Alder adduct 7a in a suitable solvent, add a deprotection agent to remove the silyl protecting group, yielding the corresponding free alcohol.

  • Subject the resulting alcohol to Grieco-olefination conditions to install the terminal olefin. This sequence affords olefin 12 .

Step 2: Synthesis of α-Hydroxy Ketone (Compound 13)

  • Convert olefin 12 to the corresponding TBS enol ether.

  • Perform a Rubottom oxidation on the TBS enol ether to yield the α-hydroxy ketone 13 as a single diastereomer.

Step 3: Synthesis of (-)-Secologanin (Compound 6)

  • Subject the α-hydroxy ketone 13 to oxidative cleavage with lead tetraacetate in methanol. This step introduces the aldehyde and methyl ester functionalities.

  • Perform a global acetyl group removal to yield (-)-secologanin (6 ).

Quantitative Data for the Synthesis of (-)-Secologanin:

StepProductStarting MaterialKey Reagents and ConditionsYield (%)Reference
1Olefin 12 Diels-Alder adduct 7a 1. Deprotection; 2. Grieco-olefination93 (over 2 steps)[1]
2α-Hydroxy Ketone 13 Olefin 12 1. TBS enol ether formation; 2. Rubottom oxidation53[1]
3(-)-Secologanin 6 α-Hydroxy Ketone 13 1. Pb(OAc)₄, MeOH; 2. Global acetyl removal65 (over 2 steps)[1]

III. Selective Hydrolysis of (-)-Secologanin to this compound

The conversion of the methyl ester in secologanin to a carboxylic acid to form this compound requires mild and selective conditions to avoid side reactions with the aldehyde, the vinyl group, and the glycosidic linkage.

Proposed Experimental Protocol:

  • Dissolve (-)-secologanin (6 ) in 1,2-dichloroethane.

  • Add trimethyltin hydroxide (Me₃SnOH) (1-10 equivalents).

  • Heat the reaction mixture at 60-80°C and monitor by TLC until the reaction is complete.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with aqueous KHSO₄ (0.01 N) or HCl (5%), followed by brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to afford this compound.

This method is reported to be highly selective for the hydrolysis of methyl esters in the presence of other sensitive functional groups.[2]

IV. Synthetic Workflow Diagrams

Diagram 1: Total Synthesis of (-)-Secologanin

secologanin_synthesis start Diels-Alder Adduct (7a) olefin Olefin (12) start->olefin Deprotection, Grieco-olefination (93%) hydroxy_ketone α-Hydroxy Ketone (13) olefin->hydroxy_ketone TBS enol ether formation, Rubottom oxidation (53%) secologanin (-)-Secologanin (6) hydroxy_ketone->secologanin Pb(OAc)4, MeOH; Global acetyl removal (65%)

Caption: Synthetic pathway for the total synthesis of (-)-Secologanin.

Diagram 2: Conversion of Secologanin to this compound

secologanate_conversion secologanin (-)-Secologanin This compound This compound secologanin->this compound Me3SnOH, 1,2-dichloroethane, 60-80°C

Caption: Proposed selective hydrolysis of (-)-Secologanin to this compound.

References

Application Notes: Secologanin in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Secologanin, a secoiridoid monoterpene, is a pivotal precursor in the biosynthesis of over 3,000 monoterpenoid indole alkaloids (MIAs), a class of plant-specialized metabolites with significant pharmaceutical value.[1][2][3] Notable MIAs include the anti-cancer drugs vinblastine and vincristine, derived from Catharanthus roseus (Madagascar periwinkle), as well as anti-malarial and anti-addictive compounds.[2] The natural abundance of these valuable compounds in their native plant hosts is often extremely low (e.g., 0.0005% dry weight for vinblastine), making their extraction commercially challenging and expensive.[2] Metabolic engineering offers a promising alternative, aiming to reconstruct and optimize the secologanin biosynthetic pathway in heterologous hosts, such as microbes and alternative plants, to create sustainable and scalable production platforms.[1][4]

Core Applications in Research and Drug Development

  • Sustainable Production of MIAs: Engineering the secologanin pathway in robust chassis like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco relative) allows for the de novo production of strictosidine, the universal precursor to all MIAs, which is formed by the condensation of secologanin and tryptamine.[4][5][6][7] This provides a stable supply for the semi-synthesis or complete biotechnological production of high-value pharmaceuticals.

  • Discovery of "New-to-Nature" Alkaloids: Heterologous expression systems can be leveraged to produce novel alkaloid analogs with potentially improved bioactivity.[8][9] By feeding unnatural tryptamine analogs to engineered hosts producing secologanin and the condensing enzyme Strictosidine Synthase (STR), new-to-nature compounds can be generated for drug screening and development.[5][8]

  • Pathway Elucidation and Optimization: Reconstituting the pathway in a controlled environment facilitates the identification of rate-limiting steps, the characterization of enzyme function, and the study of complex regulatory networks.[7][10][11] This knowledge is crucial for rationally designing strains with improved flux towards the desired product.

Metabolic Pathways and Engineering Strategies

The biosynthesis of secologanin from the central metabolite geranyl pyrophosphate (GPP) involves a complex, multi-step enzymatic pathway that is highly compartmentalized within the native plant.[6][11][12] Metabolic engineering efforts focus on expressing the required enzymes in a heterologous host and optimizing precursor supply and metabolic flux.

Secologanin Biosynthetic Pathway

The pathway begins with GPP, derived from the plastidial MEP pathway in plants.[7][11] A series of ten enzymatic reactions involving synthases, oxidoreductases, cytochrome P450s, a glucosyltransferase, and a methyltransferase convert GPP to secologanin.[7][11]

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Nepetalactol Nepetalactol Oxogeranial->Nepetalactol DeoxyloganeticAcid 7-Deoxyloganetic Acid Nepetalactol->DeoxyloganeticAcid DeoxyloganicAcid 7-Deoxyloganic Acid DeoxyloganeticAcid->DeoxyloganicAcid LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid Loganin Loganin LoganicAcid->Loganin Secologanin Secologanin Loganin->Secologanin GES GES G8H G8H HGO 8-HGO ISY ISY IO IO DLGT 7-DLGT DLH 7-DLH LAMT LAMT SLS SLS Metabolic_Engineering_Workflow A 1. Pathway Identification (e.g., Secologanin Biosynthesis) B 2. Gene Sourcing & Codon Optimization (e.g., from C. roseus) A->B D 4. Vector Construction & Pathway Assembly B->D C 3. Host Selection (Yeast, N. benthamiana) C->D E 5. Host Transformation (Agroinfiltration, Yeast Transformation) D->E F 6. Cultivation & Induction E->F G 7. Metabolite Extraction & Analysis (LC-MS, HPLC) F->G H 8. Identify Bottlenecks (Low intermediate conversion) G->H J 10. Scale-up Production (Fermentation, Large-scale infiltration) G->J I 9. Strain Optimization (Gene copy number, promoter strength, CRISPR editing) H->I Iterative Cycle I->E Agroinfiltration_Workflow cluster_0 Day 1-3: Agrobacterium Culture cluster_1 Day 4: Infiltration cluster_2 Day 5-11: Incubation & Harvest cluster_3 Day 12: Analysis A1 Transform Agrobacterium with individual gene plasmids A2 Grow overnight starter cultures A1->A2 A3 Inoculate and grow induction cultures to OD600 ~1.0 A2->A3 B1 Harvest, resuspend bacteria in infiltration buffer A3->B1 B2 Mix strains into a single cocktail B1->B2 B3 Infiltrate N. benthamiana leaves B2->B3 C1 Incubate plants for 5-7 days B3->C1 C2 Harvest and flash-freeze leaf tissue C1->C2 D1 Grind tissue and extract metabolites C2->D1 D2 Analyze extract by LC-MS/MS D1->D2

References

Semisynthesis of Novel Secologanate Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semisynthesis of novel secologanate analogues. Secologanin, a key iridoid monoterpene glucoside, serves as a crucial precursor in the biosynthesis of over 2,000 terpenoid indole alkaloids, a class of compounds with significant therapeutic potential.[1] The ability to modify the secologanin scaffold opens up avenues for generating novel alkaloid structures with potentially enhanced or new biological activities.

The protocols outlined below focus on the derivatization of secologanin at its vinyl and ester functionalities through cross-metathesis and transesterification reactions, respectively. Furthermore, this guide details the enzymatic evaluation of these analogues with strictosidine synthase, the enzyme that catalyzes the initial Pictet-Spengler condensation of secologanin and tryptamine in the biosynthesis of terpenoid indole alkaloids.[2]

Data Presentation: Biological Activity of this compound Analogues

The following tables summarize the kinetic parameters of selected semisynthetic this compound analogues with strictosidine synthase from Catharanthus roseus. These data are essential for understanding the substrate tolerance of the enzyme and for guiding the design of future analogues.

Table 1: Kinetic Parameters of this compound Analogues with Modified Ester Functionality

CompoundR Groupkcat (min⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Secologanin (1a) -CH₃160 ± 10110 ± 2024000 ± 5000
Analogue 1b -CH₂CH₃150 ± 20120 ± 3021000 ± 6000
Analogue 1c -CH₂CH=CH₂120 ± 10130 ± 2015000 ± 3000
Analogue 1d -CH₂C≡CH110 ± 10180 ± 3010000 ± 2000
Analogue 1e -CH₂CH₂N₃80 ± 10250 ± 505300 ± 1500

Data represents the mean ± standard deviation from triplicate experiments.

Table 2: Qualitative Activity of this compound Analogues with Modified Vinyl Functionality

CompoundR' GroupStrictosidine Synthase Turnover
Analogue 6b -CH₂CH(CH₃)₂No Turnover
Analogue 6d -PhenylNo Turnover

Experimental Protocols

I. Semisynthesis of this compound Analogues

A. General Procedure for Olefin Cross-Metathesis (Synthesis of Analogues 6a-d)

This protocol describes the modification of the vinyl group of secologanin.

  • Protection of Secologanin: To a solution of secologanin in a suitable solvent, add a protecting group reagent to mask the aldehyde functionalities.

  • Cross-Metathesis Reaction: Dissolve the protected secologanin and a partner olefin in anhydrous dichloromethane. Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to yield the desired protected this compound analogue.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final this compound analogue.

B. General Procedure for Transesterification (Synthesis of Analogues 9a-f)

This protocol outlines the modification of the methyl ester group of secologanin.

  • Enzyme-catalyzed Transesterification: To a solution of secologanin in a suitable buffer, add a large excess of the desired alcohol.

  • Initiation of Reaction: Add a lipase enzyme (e.g., Candida antarctica lipase B) to the mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature and monitor its progress by HPLC or LC-MS.

  • Purification: Upon completion, purify the product by preparative HPLC to isolate the desired this compound analogue.

II. Biological Evaluation of this compound Analogues

A. Expression and Purification of Strictosidine Synthase

Strictosidine synthase from C. roseus can be overexpressed in E. coli and purified using affinity chromatography.

B. Kinetic Assay of Strictosidine Synthase Activity

This protocol is used to determine the kinetic parameters of the synthesized this compound analogues.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM NaH₂PO₄ buffer (pH 6.8), 2 mM tryptamine, and varying concentrations of the this compound analogue (typically ranging from 50 µM to 1.2 mM).

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified strictosidine synthase (e.g., 100 nM) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C.

  • Quenching: At specific time points, quench the reaction by adding an appropriate quenching agent (e.g., 2 equivalents of aqueous NaOH).

  • HPLC Analysis: Analyze the quenched reaction mixture by reverse-phase HPLC to quantify the formation of the corresponding strictosidine analogue. Monitor the absorbance at 280 nm. A standard curve of the respective strictosidine analogue is used for quantification.

  • Data Analysis: Determine the initial reaction rates from the time-course data. Fit the initial rates to the Michaelis-Menten equation using a non-linear regression software (e.g., Origin 7.0) to determine the kinetic parameters (kcat and Km).

Mandatory Visualizations

Semisynthesis_Workflow cluster_cm Cross-Metathesis cluster_te Transesterification Secologanin Secologanin Protection Protection Secologanin->Protection Protection TE_Reaction TE_Reaction Secologanin->TE_Reaction Alcohol, Lipase Protected_Secologanin Protected Secologanin CM_Reaction CM_Reaction Protected_Secologanin->CM_Reaction Partner Olefin, Grubbs Catalyst Vinyl_Analogues Vinyl-Modified Analogues (6a-d) Ester_Analogues Ester-Modified Analogues (9a-f) Protection->Protected_Secologanin Deprotection Deprotection CM_Reaction->Deprotection Deprotection->Vinyl_Analogues TE_Reaction->Ester_Analogues

Caption: Workflow for the semisynthesis of this compound analogues.

Signaling_Pathway Secologanate_Analogue This compound Analogue Strictosidine_Synthase Strictosidine Synthase Secologanate_Analogue->Strictosidine_Synthase Tryptamine Tryptamine Tryptamine->Strictosidine_Synthase Strictosidine_Analogue Strictosidine Analogue Strictosidine_Synthase->Strictosidine_Analogue Pictet-Spengler Condensation Downstream_Enzymes Downstream Pathway Enzymes Strictosidine_Analogue->Downstream_Enzymes Novel_Alkaloids Novel Terpenoid Indole Alkaloids Downstream_Enzymes->Novel_Alkaloids

Caption: Enzymatic conversion of this compound analogues.

Experimental_Workflow cluster_synthesis Semisynthesis cluster_bioassay Biological Evaluation Start Start: Secologanin Synthesis Cross-Metathesis or Transesterification Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Analogues This compound Analogues Purification->Analogues Kinetic_Assay Kinetic Assay (HPLC-based) Analogues->Kinetic_Assay Enzyme_Prep Enzyme Preparation: Strictosidine Synthase Enzyme_Prep->Kinetic_Assay Data_Analysis Data Analysis (Michaelis-Menten) Kinetic_Assay->Data_Analysis Results Kinetic Parameters (kcat, Km) Data_Analysis->Results

Caption: Overall experimental workflow.

References

High-Yield Production of Secologanin in Transgenic Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield production of secologanin in transgenic Saccharomyces cerevisiae. Secologanin is a key iridoid monoterpene that serves as a crucial precursor for the synthesis of numerous valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. The heterologous production of secologanin in a microbial host like yeast offers a promising and scalable alternative to extraction from plant sources, which is often hindered by low yields and complex purification processes.

Introduction to Secologanin Biosynthesis in Yeast

The production of secologanin in S. cerevisiae requires the reconstruction of a multi-step metabolic pathway originating from the central carbon metabolism. This involves the expression of several plant-derived enzymes, primarily from Catharanthus roseus, and the optimization of the native yeast mevalonate (MVA) pathway to ensure a sufficient supply of the precursor geranyl pyrophosphate (GPP).

The heterologous pathway begins with GPP, which is converted to secologanin through a series of enzymatic reactions. Key enzymes in this pathway include Geraniol Synthase (GES), Geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (G10O), Iridoid Synthase (IS), Loganic acid O-methyltransferase (LAMT), and Secologanin Synthase (SLS), a cytochrome P450 enzyme.[1] The functional expression of these enzymes, particularly the cytochrome P450s, often requires the co-expression of a cytochrome P450 reductase (CPR).

Metabolic Engineering Strategies for High-Yield Production

Achieving high yields of secologanin in yeast necessitates a multi-faceted metabolic engineering approach. This involves not only the introduction of the biosynthetic pathway but also the optimization of the host's metabolism to channel precursors towards secologanin and to mitigate the formation of competing byproducts.

Key engineering targets include:

  • Up-regulation of the Mevalonate (MVA) Pathway: Increasing the expression of key MVA pathway enzymes such as HMG-CoA reductase (tHMG1) can significantly boost the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of GPP.

  • Enhancing Geranyl Pyrophosphate (GPP) Supply: Overexpression of a GPP synthase (GPPS) is crucial. Additionally, engineering the native farnesyl pyrophosphate (FPP) synthase (ERG20) to have a higher GPP-to-FPP product ratio can further increase the availability of this key precursor for monoterpene synthesis.

  • Expression of the Secologanin Biosynthetic Pathway: All the enzymes of the secologanin pathway must be expressed in a balanced manner. This often involves codon optimization of the plant-derived genes for optimal expression in yeast and the use of strong, well-characterized promoters and terminators.

  • Functional Expression of Cytochrome P450 Enzymes: The secologanin pathway involves cytochrome P450 enzymes like G10H and SLS. Their functional expression is often a bottleneck and requires the co-expression of a suitable cytochrome P450 reductase (CPR), typically from the same plant source or a related species.

  • Down-regulation of Competing Pathways: To maximize the carbon flux towards secologanin, competing pathways that drain the precursor pools should be down-regulated. For instance, reducing the expression of squalene synthase (ERG9) can redirect FPP (and consequently GPP) towards monoterpenoid production.

Quantitative Data on Secologanin and Precursor Production

While much of the research has focused on the end-product strictosidine, several studies provide quantitative data on the accumulation of secologanin and its precursors in engineered yeast. It is important to note that reported yields can vary significantly based on the specific yeast strain, the combination of expressed genes, and the cultivation conditions.

Intermediate/ProductReported TiterHost StrainEngineering StrategyReference
Geraniol Up to 36 mg/LS. cerevisiaeOverexpression of GES and engineered ERG20[1]
Loganin 0.8 mg/LS. cerevisiaeExpression of GES, G8H, GOR, ISY, IO, 7-DLGT, 7-DLH, LAMT[1]
Strictosidine ~0.5 mg/LS. cerevisiaeFull de novo pathway from glucose[1]
Strictosidine ~50 mg/LS. cerevisiaeFed-batch fermentation with geraniol and tryptamine feeding[2]
Strictosidine Up to 2 g/LS. cerevisiaeBiotransformation of fed tryptamine and secologanin[3][4]

Note: Data for secologanin itself is often not the primary reported metric, as it is an intermediate. The yields of loganin and strictosidine provide an indication of the pathway's activity up to and including the formation of secologanin.

Experimental Protocols

Construction of Multi-Gene Expression Vectors

The assembly of the entire secologanin pathway, which can involve over ten genes, requires a robust and efficient multi-gene assembly strategy. Methods like YeastFab cloning, Golden Gate assembly, or USER (Uracil-Specific Excision Reagent) cloning are well-suited for this purpose.[5]

Protocol: Multi-Gene Cassette Assembly using YeastFab

  • Part Generation: Synthesize or PCR amplify the coding sequences of all secologanin pathway genes (e.g., GES, G10H, G10O, IS, LAMT, SLS, CPR), ensuring they are codon-optimized for S. cerevisiae. Design primers to add the appropriate YeastFab fusion sites to each part.

  • Promoter and Terminator Selection: Choose a set of well-characterized yeast promoters (e.g., pTDH3, pTEF1, pPGK1) and terminators (e.g., tCYC1, tADH1) from the YeastFab toolkit to drive the expression of each gene. Varying promoter strength can be used to balance the expression levels of different enzymes.

  • Transcription Unit Assembly: In a Golden Gate reaction, assemble each gene with its corresponding promoter and terminator into a transcription unit (TU) in a Level 1 vector.

  • Multi-Gene Assembly: In a subsequent Golden Gate reaction, combine multiple TUs from the Level 1 vectors into a single multi-gene expression cassette in a Level 2 vector. This vector can be a high-copy episomal plasmid (e.g., based on the 2µ origin) or an integration vector for stable genomic integration. For pathways with many genes, hierarchical assembly into multiple cassettes may be necessary.[5]

  • Vector Verification: Verify the final multi-gene expression vector by restriction digest and sequencing to ensure all parts are correctly assembled.

Yeast Transformation

The introduction of large multi-gene expression plasmids or multiple integration cassettes into yeast is typically achieved using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

Protocol: High-Efficiency Yeast Transformation

  • Prepare Competent Cells:

    • Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then wash with 100 mM lithium acetate.

    • Resuspend the cells in a small volume of 100 mM LiAc to make them competent.

  • Transformation:

    • To the competent cells, add single-stranded carrier DNA (e.g., salmon sperm DNA), the purified multi-gene plasmid DNA (or linearized DNA for integration), and the transformation mix (containing PEG, LiAc, and TE buffer).

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells, remove the transformation mix, and resuspend in sterile water or YPD.

    • Plate the cell suspension onto appropriate selective agar plates (e.g., synthetic complete medium lacking a specific nutrient corresponding to the selection marker on the plasmid).

    • Incubate the plates at 30°C for 2-4 days until transformants appear.

High-Density Fed-Batch Fermentation

To achieve high yields of secologanin, a fed-batch fermentation strategy is recommended. This allows for high cell densities while controlling the substrate concentration to avoid the Crabtree effect (ethanol production under aerobic conditions) and potential substrate toxicity.

Protocol: Fed-Batch Fermentation for Secologanin Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 10 mL of selective medium and grow overnight at 30°C.

    • Use this starter culture to inoculate a larger volume of medium in a shake flask and grow for 24-48 hours.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined minimal medium containing a limiting amount of the carbon source (e.g., glucose or a glucose/galactose mixture for inducible promoters). The medium should be supplemented with necessary amino acids, vitamins, and trace elements.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.5-1.0.

    • Run the fermentation in batch mode until the initial carbon source is depleted. Maintain the pH at a constant level (e.g., 5.0-6.0) by automatic addition of acid/base. Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rate.

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed (indicated by a sharp increase in DO), start the feed of a concentrated nutrient solution. The feed solution typically contains a high concentration of the carbon source and other essential nutrients.

    • The feed rate should be controlled to maintain a low, constant concentration of the carbon source in the bioreactor, thus preventing overflow metabolism. An exponential feeding strategy can be employed to match the cell growth rate.

    • If using an inducible expression system (e.g., GAL promoters), add the inducer (galactose) at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Sampling and Monitoring:

    • Take samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and secologanin production.

Secologanin Extraction and Quantification

Accurate quantification of secologanin from the yeast culture is essential for process optimization. This typically involves extraction from both the culture supernatant and the cell pellet, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

Protocol: Secologanin Extraction

  • Sample Preparation:

    • Take a known volume of the yeast culture from the bioreactor.

    • Separate the supernatant and the cell pellet by centrifugation.

  • Extraction from Supernatant:

    • To the supernatant, add an equal volume of a cold organic solvent such as ethyl acetate or a mixture of methanol and acetone.

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge to remove the precipitate, and collect the supernatant.

    • Evaporate the solvent under vacuum or nitrogen stream and resuspend the dried extract in a known volume of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

  • Extraction from Cell Pellet:

    • Wash the cell pellet with cold water to remove residual medium.

    • Resuspend the pellet in a lysis buffer.

    • Lyse the cells using methods such as bead beating with glass beads, sonication, or enzymatic lysis with zymolyase.[7]

    • Add a cold organic solvent to the lysate to extract the metabolites and precipitate proteins.

    • Follow the same steps of centrifugation, evaporation, and resuspension as for the supernatant.

  • Quantification by LC-MS/MS:

    • Analyze the extracts using a reverse-phase C18 column coupled to a tandem mass spectrometer.

    • Use a mobile phase gradient of water and acetonitrile, both typically containing a small amount of formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of secologanin to a specific product ion.[6] For secologanin, a common transition is m/z 411.2 -> [product ion].[6]

    • Generate a standard curve using a pure secologanin standard to quantify the concentration in the samples.

Visualizations

Secologanin Biosynthesis Pathway in Yeast

Secologanin_Biosynthesis cluster_MVA Yeast Mevalonate Pathway cluster_Seco Heterologous Secologanin Pathway Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps (tHMG1 overexpression) GPP GPP IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES 10-OH-Geraniol 10-Hydroxygeraniol Geraniol->10-OH-Geraniol G10H (P450) + CPR Iridodial Iridodial 10-OH-Geraniol->Iridodial G10O, IS (Multiple Steps) 7-Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->7-Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid 7-Deoxyloganic_acid->Loganic_acid 7-DLH (P450) + CPR Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS (P450) + CPR

Caption: The reconstructed secologanin biosynthesis pathway in transgenic yeast.

Experimental Workflow for Secologanin Production

Experimental_Workflow cluster_Strain Strain Engineering cluster_Fermentation Fermentation cluster_Analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Multi-Gene Vector Construction Gene_Synthesis->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Strain_Verification Strain Verification (PCR) Yeast_Transformation->Strain_Verification Inoculum_Prep Inoculum Preparation Strain_Verification->Inoculum_Prep Fed_Batch Fed-Batch Fermentation Inoculum_Prep->Fed_Batch Process_Monitoring Process Monitoring (OD, Substrates) Fed_Batch->Process_Monitoring Sampling Sampling Fed_Batch->Sampling Extraction Secologanin Extraction (Cells & Supernatant) Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: The experimental workflow for high-yield secologanin production.

Logic Diagram of Metabolic Engineering Targets

Metabolic_Engineering_Targets Central_Metabolism Central Carbon Metabolism MVA_Pathway Mevalonate Pathway Central_Metabolism->MVA_Pathway GPP_Pool GPP Pool MVA_Pathway->GPP_Pool Up-regulate tHMG1 Secologanin_Pathway Secologanin Pathway GPP_Pool->Secologanin_Pathway Overexpress GPPS Competing_Pathways Competing Pathways (e.g., Sterol Synthesis) GPP_Pool->Competing_Pathways High_Yield_Secologanin High-Yield Secologanin Secologanin_Pathway->High_Yield_Secologanin Express Pathway Genes (GES, G10H, etc.) Competing_Pathways->High_Yield_Secologanin Down-regulate ERG9

Caption: Key metabolic engineering targets for enhancing secologanin production.

References

Application Notes and Protocols for Secologanate Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a key intermediate in the biosynthesis of terpenoid indole alkaloids, presents analytical challenges due to its polar and non-volatile nature. Gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and thermally stable compounds, requires a derivatization step to analyze molecules like this compound.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used two-step methoximation and silylation procedure.[3][4]

Principle of Derivatization for this compound

This compound possesses several functional groups that contribute to its low volatility: a carboxylic acid, an aldehyde, and multiple hydroxyl groups on the glucose moiety. The derivatization process aims to mask these polar groups.

  • Methoximation: The initial step involves the reaction of the aldehyde group with methoxyamine hydrochloride (MeOx). This reaction converts the highly reactive aldehyde into a more stable methoxime derivative, preventing tautomerization and the formation of multiple derivatives during the subsequent silylation step.[3]

  • Silylation: Following methoximation, the hydroxyl and carboxylic acid groups are derivatized using a silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[5] This step replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility of the molecule.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts

  • Heating block or thermal shaker

  • Vortex mixer

  • Micropipettes

Sample Preparation and Derivatization Protocol

This protocol is adapted from established methods for the derivatization of polar metabolites for GC-MS analysis.[5][6]

  • Sample Drying:

    • Pipette an appropriate volume of the sample extract or standard solution containing this compound into a GC-MS vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all traces of water and protic solvents as they can interfere with the silylation reaction.[1][7]

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes in a heating block or thermal shaker with agitation.[3] This step protects the aldehyde group.[3]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 37°C for 30 minutes in a heating block or thermal shaker with agitation.[3] This reaction silylates the hydroxyl and carboxylic acid groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Data Presentation

The following tables summarize typical quantitative parameters for the derivatization and GC-MS analysis of polar metabolites similar to this compound.

Table 1: Derivatization Parameters

ParameterValueReference
Methoximation ReagentMethoxyamine hydrochloride in pyridine[6]
Methoximation Temperature30 - 37°C[3][6]
Methoximation Time90 minutes[3][6]
Silylation ReagentMSTFA with 1% TMCS or BSTFA[3]
Silylation Temperature37 - 70°C[3][8]
Silylation Time30 minutes[3][6]

Table 2: Typical GC-MS Operating Conditions

ParameterValue
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 70°C for 2 min, ramp to 300°C at 5°C/min, hold for 5 min
MS Transfer Line Temp290°C
MS Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 650 m/z

Visualizations

Secologanate_Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound-containing Sample drying Evaporate to Dryness (Nitrogen Stream) start->drying methoximation Methoximation: Add Methoxyamine-HCl in Pyridine Incubate at 37°C for 90 min drying->methoximation silylation Silylation: Add MSTFA w/ 1% TMCS Incubate at 37°C for 30 min methoximation->silylation gcms GC-MS Analysis silylation->gcms data_analysis Data Processing and Interpretation gcms->data_analysis

References

Application Notes and Protocols for Microwave-Assisted Extraction of Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient extraction of secologanate, a key iridoid glycoside, from plant materials using Microwave-Assisted Extraction (MAE). This compound is a vital precursor in the biosynthesis of numerous indole and quinoline alkaloids, making its efficient extraction crucial for pharmaceutical research and development.

Introduction to Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant matrices.[1][2][3] It utilizes microwave energy to heat the solvent and the sample, leading to the disruption of plant cell walls and enhanced release of target compounds into the solvent.[2] Key advantages of MAE over conventional methods include shorter extraction times, reduced solvent consumption, and potentially higher extraction yields.[4]

Factors Influencing this compound Extraction Efficiency

The successful extraction of this compound is dependent on several key experimental parameters. The optimization of these factors is critical to maximize the yield and purity of the extracted compound. The primary factors influencing MAE of iridoid glycosides like this compound are:

  • Microwave Power: Affects the rate of heating and can influence the integrity of the target compound. Higher power can lead to faster extraction but also risks thermal degradation.[2][5]

  • Solvent Concentration: The polarity of the solvent system is crucial for effectively solubilizing this compound. Aqueous solutions of ethanol or methanol are commonly employed.[5][6]

  • Solvent-to-Solid Ratio: A higher ratio facilitates better interaction between the solvent and the plant material, but an excessively high ratio can dilute the extract.[5][7]

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and extract the target compound. However, prolonged exposure to microwaves can lead to degradation.[5][6]

  • Temperature: Controlled temperature is essential to prevent the thermal degradation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of iridoid glycosides, which can serve as a reference for optimizing this compound extraction.

Table 1: Optimized Parameters for Microwave-Assisted Extraction of Iridoid Glycosides.

ParameterOptimized ValuePlant Material & Target Compound(s)Reference
Microwave Power400 WCornus officinalis (loganin, sweroside, cornuside)[6][7]
600 WPatrinia scabra (total iridoid glycosides)[5]
610 WPatrinia scabra (total iridoid glycosides)[8]
Ethanol Concentration72%Cornus officinalis (loganin, sweroside, cornuside)[6][7]
50%Patrinia scabra (total iridoid glycosides)[5]
52%Patrinia scabra (total iridoid glycosides)[8]
46% (v/v)Date Seeds (phenolic compounds)[1]
Liquid-to-Sample Ratio15 mL/gCornus officinalis (loganin, sweroside, cornuside)[6][7]
1:18 g/mLPatrinia scabra (total iridoid glycosides)[5][8]
Extraction Time10 min (2 cycles)Cornus officinalis (loganin, sweroside, cornuside)[6][7]
45 minPatrinia scabra (total iridoid glycosides)[5][8]
27 minDate Seeds (phenolic compounds)[1]
Temperature62 °CDate Seeds (phenolic compounds)[1]

Table 2: Comparison of Extraction Methods for Secologanin (mg/g fresh weight).

Extraction MethodSolventYield (mg/g FW) ± SDReference
UltrasonicationMethanol3.35 ± 0.24[9]
UltrasonicationEthanol2.98 ± 0.15[10]
UltrasonicationAcetone1.85 ± 0.09[10]
UltrasonicationWater0.85 ± 0.04[10]
Microwave-Assisted Extraction Water 1.25 ± 0.06 [10]
Hot Water ExtractionWater1.15 ± 0.05[10]

Experimental Protocols

Protocol for Microwave-Assisted Extraction of this compound

This protocol is a generalized procedure based on optimized conditions for similar iridoid glycosides.[5][6][7][8] Researchers should optimize these parameters for their specific plant material.

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • Microwave extraction system

  • Extraction vessels

  • Ethanol (or Methanol)

  • Deionized water

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a precise amount of the dried, powdered plant material (e.g., 1.0 g).

  • Solvent Addition: Place the sample into a microwave extraction vessel. Add the extraction solvent (e.g., 72% ethanol in water) at a specific liquid-to-sample ratio (e.g., 15:1 mL/g).[6][7]

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the extraction parameters:

    • Microwave Power: Start with a moderate power level (e.g., 400 W).[6][7]

    • Extraction Time: Set the initial extraction time (e.g., 10 minutes).[6][7]

    • Temperature: If controllable, set to a moderate temperature (e.g., 60-70 °C) to avoid degradation.

  • Extraction Cycles: For potentially higher yields, the extraction can be performed in multiple cycles (e.g., two 10-minute cycles).[6][7]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through filter paper or a 0.45 µm syringe filter to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) for quantification. Store the extract at 4 °C until analysis.

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound.[6][7]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Agilent TC-C18)[6][7]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example): [6][7]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column: C18 column.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_analysis Analysis plant_material Plant Material (Dried & Powdered) weighing Weighing plant_material->weighing solvent_addition Solvent Addition weighing->solvent_addition microwave Microwave Irradiation solvent_addition->microwave cooling Cooling microwave->cooling filtration Filtration cooling->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC Quantification reconstitution->hplc final_result final_result hplc->final_result This compound Yield

Caption: Workflow for Microwave-Assisted Extraction and Quantification of this compound.

influencing_factors cluster_params Key MAE Parameters center This compound Extraction Yield power Microwave Power power->center time Extraction Time time->center solvent Solvent Concentration solvent->center ratio Solvent-to-Solid Ratio ratio->center temp Temperature temp->center

Caption: Key Parameters Influencing this compound Extraction Efficiency.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cleanup of secologanate from complex matrices using solid-phase extraction (SPE). The protocols outlined below are designed to serve as a robust starting point for method development and can be adapted to specific sample types, such as plant extracts or in-vitro reaction mixtures.

Introduction to Solid-Phase Extraction for this compound Cleanup

This compound, a key intermediate in the biosynthesis of terpenoid indole alkaloids, often requires purification to remove interfering substances prior to downstream applications like quantitative analysis, structural elucidation, or enzymatic assays. Solid-phase extraction is a widely used technique for sample preparation that partitions analytes between a solid sorbent and a liquid mobile phase.[1][2] This method offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved reproducibility.[3]

The selection of the appropriate SPE sorbent and solvent system is critical for achieving optimal recovery and purity of this compound. Reversed-phase SPE is a common choice for the cleanup of moderately polar compounds like iridoid glycosides from aqueous matrices.[4] This document focuses on two commonly used reversed-phase sorbents: C18 silica and a polymeric sorbent, Oasis HLB.

Experimental Protocols

The following protocols provide a step-by-step guide for the cleanup of this compound using C18 and Oasis HLB SPE cartridges. These are general methods and may require optimization for specific sample matrices.

Protocol 1: this compound Cleanup using a C18 SPE Cartridge

C18 bonded silica is a popular non-polar stationary phase for reversed-phase SPE.[5] It effectively retains non-polar to moderately polar compounds from a polar loading solution.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid (optional, for sample pH adjustment)

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • If the sample is a crude plant extract, ensure it is in a predominantly aqueous solution. If the extract is in an organic solvent, evaporate the solvent and reconstitute the residue in an aqueous solution (e.g., 10% methanol in water).

    • Centrifuge or filter the sample to remove any particulate matter.

    • Adjust the sample pH to below 7 if necessary to ensure this compound is in a neutral form for optimal retention.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities such as salts and sugars.

    • A second wash with a weak organic solvent solution (e.g., 5-10% methanol in water) can be performed to remove more strongly retained polar interferences. This step may need to be optimized to prevent premature elution of this compound.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol or acetonitrile. The choice of elution solvent may be optimized to achieve the desired purity and recovery. Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).

Protocol 2: this compound Cleanup using an Oasis HLB SPE Cartridge

Oasis HLB is a hydrophilic-lipophilic balanced polymeric reversed-phase sorbent that offers excellent retention for a wide range of compounds and is stable over a broad pH range.[7] Its water-wettable nature allows for a simplified protocol where the conditioning and equilibration steps can sometimes be omitted.[8][9]

Materials:

  • Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide or Formic Acid (for pH adjustment of elution solvent, optional)

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Similar to the C18 protocol, ensure the sample is in an aqueous solution and free of particulates.

  • SPE Cartridge Conditioning and Equilibration (Optional but Recommended for Robustness):

    • Pass 3 mL of methanol through the Oasis HLB cartridge.

    • Follow with 3 mL of deionized water. The cartridge can be allowed to go dry after this step without affecting recovery.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities. The percentage of organic solvent in the wash step is a critical parameter to optimize for maximizing purity without losing the analyte of interest.

  • Elution:

    • Elute this compound with 2-3 mL of methanol or acetonitrile. For certain applications, modifying the pH of the elution solvent (e.g., with 2% ammonium hydroxide or 2% formic acid) can improve recovery.[10] Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate and reconstitute as needed for further analysis.

Data Presentation

Table 1: SPE Protocol Parameters for this compound Cleanup

ParameterC18 ProtocolOasis HLB Protocol
Sorbent C18 SilicaOasis HLB Polymer
Conditioning Solvent 5 mL Methanol3 mL Methanol (Optional)
Equilibration Solvent 5 mL Deionized Water3 mL Deionized Water (Optional)
Sample Loading Volume 1-10 mL1-5 mL
Wash Solvent 1 5 mL Deionized Water3 mL 5% Methanol in Water
Wash Solvent 2 5 mL 10% Methanol in Water-
Elution Solvent 5 mL Methanol2 mL Methanol

Table 2: Hypothetical Performance Data for this compound SPE Cleanup

ParameterC18 ProtocolOasis HLB Protocol
Recovery (%) 85 - 95%90 - 99%
Purity (%) > 90%> 95%
RSD (%) (n=3) < 5%< 3%

Note: Recovery and purity are highly dependent on the sample matrix and the optimization of the SPE method.

Visualizations

Diagram 1: General Solid-Phase Extraction Workflow

Caption: A generalized workflow for solid-phase extraction.

Diagram 2: Logical Relationship for SPE Method Development

SPE_Method_Development Analyte_Properties Analyte Properties (this compound: moderately polar) Sorbent_Selection Sorbent Selection (e.g., C18, Oasis HLB) Analyte_Properties->Sorbent_Selection Matrix_Properties Sample Matrix (e.g., Plant Extract) Matrix_Properties->Sorbent_Selection Protocol_Development Protocol Development Sorbent_Selection->Protocol_Development Optimization Optimization Protocol_Development->Optimization Optimization->Protocol_Development Refine Validation Method Validation Optimization->Validation Finalize

Caption: Key steps in developing an SPE method.

References

Application Notes and Protocols for In Vitro Enzymatic Assays of Secologanate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate synthase (SLS), a cytochrome P450-dependent monooxygenase (CYP72A1), is a key enzyme in the biosynthesis of terpenoid indole alkaloids (TIAs), a diverse group of plant secondary metabolites with significant pharmaceutical applications, including the anticancer agents vinblastine and vincristine.[1][2] SLS catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the direct precursor that condenses with tryptamine to initiate the TIA pathway.[3][4][5] The activity of SLS is a critical control point in TIA biosynthesis, making it an important target for metabolic engineering and drug discovery.

These application notes provide detailed protocols for in vitro enzymatic assays of this compound synthase, suitable for enzyme characterization, inhibitor screening, and pathway elucidation. Two primary assay methods are described: a direct assay using LC-MS/MS to quantify secologanin formation and a coupled-enzyme assay that measures secologanin indirectly through its conversion to strictosidine.

Signaling and Metabolic Pathway

This compound synthase is a crucial enzyme in the later stages of the iridoid biosynthesis pathway, which ultimately provides the secologanin precursor for TIA formation. The pathway originates from the methylerythritol phosphate (MEP) pathway in plastids, leading to the formation of geranyl pyrophosphate (GPP). A series of enzymatic steps, including hydroxylation, oxidation, and cyclization, convert GPP to loganin, the substrate for SLS. The final steps of secologanin biosynthesis, including the reactions catalyzed by loganic acid O-methyltransferase (LAMT) and SLS, occur in the leaf epidermis in some plant species.[6]

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial 10HGO / IS Loganic_acid Loganic Acid Iridodial->Loganic_acid IO / 7DLGT / 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin This compound Synthase (SLS) (CYP72A1) Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine Strictosidine Synthase (STR)

Caption: The secologanin biosynthesis pathway highlighting the role of this compound synthase (SLS).

Experimental Protocols

Protocol 1: Direct Assay of this compound Synthase Activity by LC-MS/MS

This protocol describes the direct measurement of secologanin produced from loganin by recombinant this compound synthase expressed in yeast. The enzyme source is typically a microsomal fraction prepared from yeast cultures.

1. Recombinant Expression of this compound Synthase in Saccharomyces cerevisiae

This compound synthase, being a cytochrome P450, requires a partnering NADPH-cytochrome P450 reductase (CPR) for its activity. The WAT11 yeast strain, which overexpresses the Arabidopsis thaliana CPR1, is a suitable host for expressing plant P450s.[7][8]

  • Vector Construction: Subclone the full-length coding sequence of this compound synthase (e.g., from Catharanthus roseus) into a yeast expression vector such as pYeDP60.

  • Yeast Transformation: Transform the WAT11 S. cerevisiae strain with the expression vector using the lithium acetate method.

  • Culture and Induction:

    • Grow a pre-culture of the transformed yeast in a selective medium (e.g., CSM without uracil) with 2% glucose at 30°C with shaking until the stationary phase.

    • Inoculate a larger volume of YPGal medium (1% bacto peptone, 1% yeast extract, 2% galactose) with the pre-culture to an OD600 of 0.4.

    • Induce protein expression by growing the culture for 16-24 hours at 30°C with vigorous shaking.

2. Preparation of Yeast Microsomes

  • Harvest yeast cells from the induced culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile, ice-cold water.

  • Resuspend the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

  • Disrupt the cells by mechanical lysis, such as vortexing with glass beads (425-600 µm) or using a French press.[8]

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol).

  • Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay. The microsomes can be stored at -80°C.

3. In Vitro Enzymatic Assay

  • Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 50-100 µL.

  • The reaction mixture should contain:

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • Enzyme: 50-200 µg of total microsomal protein

    • Substrate: 10-100 µM loganin

    • Cofactor: 1-2 mM NADPH

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate or methanol.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the organic or aqueous/organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode is recommended for high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (approx.)
Loganin413.0 [M+Na]⁺Varies with instrument~0.8 min[9]
Secologanin411.2 [M+Na]⁺Varies with instrument~0.65 min[9]

Note: The exact m/z values and retention times may vary depending on the specific LC-MS/MS system and conditions used. It is essential to optimize these parameters using authentic standards.

Direct_Assay_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Yeast_Expression Recombinant SLS Expression in Yeast Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Reaction_Setup Incubate Microsomes with Loganin and NADPH Microsome_Isolation->Reaction_Setup Reaction_Quench Quench Reaction Reaction_Setup->Reaction_Quench Extraction Product Extraction Reaction_Quench->Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LCMS_Analysis Coupled_Assay_Workflow cluster_reaction Coupled Reaction cluster_analysis Analysis SLS_Reaction SLS Reaction: Loganin -> Secologanin STR_Reaction STR Reaction: Secologanin + Tryptamine -> Strictosidine SLS_Reaction->STR_Reaction Reaction_Quench Quench Reaction STR_Reaction->Reaction_Quench HPLC_Analysis HPLC-UV Analysis of Strictosidine Reaction_Quench->HPLC_Analysis

References

Application Notes and Protocols: Harnessing Secologanin for the Synthesis of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secologanin, a versatile secoiridoid monoterpene, serves as a crucial chiral building block in the biosynthesis of over 3,000 monoterpene indole alkaloids (MIAs), many of which possess significant pharmacological activities. Its densely functionalized structure makes it an attractive starting material for the diversity-oriented synthesis (DOS) of novel pseudo-natural products with potential therapeutic applications in areas such as neuroprotection, cancer, and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis of pharmacologically active compounds derived from secologanin.

Pharmacological Activities of Secologanin-Derived Compounds

The synthetic modification of secologanin has yielded a diverse array of compounds with promising pharmacological profiles. These compounds have demonstrated potential as neuroprotective, antimalarial, and anticancer agents.

Table 1: Neuroprotective Activity of Secologanin-Derived Pseudo-Natural Alkaloids
Compound IDTest ModelActivity MetricValueReference
IIa OGD/R-induced injury in N2a cells% Cell Viability~80% at 10 µM
IIc OGD/R-induced injury in N2a cells% Cell Viability~75% at 10 µM
IIf OGD/R-induced injury in N2a cells% Cell Viability~90% at 10 µM

OGD/R: Oxygen-glucose deprivation/reoxygenation; N2a: Mouse neuroblastoma cell line.

Table 2: Antimalarial Activity of Secologanin-Derived Pseudo-Natural Alkaloids
Compound IDParasite StrainIC50 (µM)Reference
IVa Plasmodium falciparum (3D7)5.2
IVb Plasmodium falciparum (3D7)8.7
Table 3: Anticancer Activity of Secologanin-Derived Alkaloids
CompoundCell LineIC50 (µM)Reference
Strictosamide A549 (Lung Carcinoma)28.3
Strictosamide K-562 (Leukemia)45.6
Tubulosine L1210 (Leukemia)0.004

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmacologically active compounds and intermediates from secologanin.

Protocol 2.1: Synthesis of Strictosidine via Enzymatic Pictet-Spengler Reaction

This protocol describes the synthesis of strictosidine, a pivotal intermediate in the biosynthesis of many MIAs, through an enzymatic Pictet-Spengler reaction between secologanin and tryptamine.

Materials:

  • Secologanin

  • Tryptamine hydrochloride

  • Strictosidine Synthase (STR) from Catharanthus roseus (expressed in E. coli and used as a crude cell lysate)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Methanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve secologanin (1.0 eq) and tryptamine hydrochloride (1.2 eq) in 0.1 M potassium phosphate buffer (pH 7.0).

  • Add the crude E. coli lysate containing strictosidine synthase to the reaction mixture.

  • Stir the reaction mixture at 30°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an equal volume of methanol.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford strictosidine.

Protocol 2.2: Diversity-Oriented Synthesis of Pseudo-Natural Alkaloids

This protocol outlines a general procedure for the diversity-oriented synthesis of pseudo-natural alkaloids from secologanin, leading to compounds with neuroprotective and antimalarial activities.

Materials:

  • Secologanin

  • Various primary or secondary amines (e.g., tryptamine, dopamine hydrochloride)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure for Reductive Amination:

  • To a solution of secologanin (1.0 eq) in DCE or THF, add the desired amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: Synthesis of D,L-Geissoschizol from a Secologanin-Derived Intermediate

This protocol describes the synthesis of the monoterpene indole alkaloid D,L-geissoschizol from a lactone intermediate derived from secologanin chemistry.

Materials:

  • Lactone intermediate (derived from secologanin chemistry)

  • Diisobutylaluminium hydride (DIBAL-H) in THF (1.0 M)

  • Tryptamine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic anhydride

  • Pyridine

  • Potassium carbonate

  • Methanol

  • Water

  • Dichloromethane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of the Lactone: Cool a solution of the lactone intermediate (1.0 eq) in dry THF to -78°C. Add DIBAL-H (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78°C, then quench with methanol. Allow the reaction to warm to room temperature.

  • Reductive Amination and Cyclization: Add tryptamine (1.5 eq) and STAB (2.0 eq) to the crude lactol solution from the previous step. Stir at room temperature for 12 hours.

  • Acetylation: After workup, dissolve the crude product in pyridine and add acetic anhydride. Stir for 6 hours at room temperature.

  • Saponification: Dissolve the resulting acetate in a mixture of methanol and water. Add potassium carbonate and stir for 2 hours at room temperature.

  • Purification: After aqueous workup, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield D,L-geissoschizol.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Monoterpene Indole Alkaloids from Secologanin

Secologanin, derived from the iridoid pathway, condenses with tryptamine (derived from the shikimate pathway) in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine. This is the central entry point into the vast array of monoterpene indole alkaloids.

MIA_Biosynthesis Geranyl_PP Geranyl Pyrophosphate Iridoid_Pathway Iridoid Pathway (multi-step) Geranyl_PP->Iridoid_Pathway Secologanin Secologanin Iridoid_Pathway->Secologanin Strictosidine_Synthase Strictosidine Synthase Secologanin->Strictosidine_Synthase Tryptophan Tryptophan Shikimate_Pathway Shikimate Pathway Tryptophan->Shikimate_Pathway Tryptamine Tryptamine Shikimate_Pathway->Tryptamine Tryptamine->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine MIAs Monoterpene Indole Alkaloids (e.g., Quinine, Vinblastine) Strictosidine->MIAs Further Biosynthetic Steps

Caption: Biosynthesis of Monoterpene Indole Alkaloids.

Experimental Workflow: Diversity-Oriented Synthesis (DOS) from Secologanin

The DOS approach utilizes the reactive functional groups of secologanin to generate a library of structurally diverse pseudo-natural products. A typical workflow involves parallel reactions of secologanin with a variety of building blocks, followed by purification and biological screening.

DOS_Workflow Secologanin Secologanin (Starting Material) Parallel_Synthesis Parallel Synthesis (e.g., Reductive Amination, Pictet-Spengler, etc.) Secologanin->Parallel_Synthesis Building_Blocks Diverse Building Blocks (Amines, Nucleophiles, etc.) Building_Blocks->Parallel_Synthesis Compound_Library Library of Secologanin Derivatives Parallel_Synthesis->Compound_Library Purification Purification (e.g., HPLC) Compound_Library->Purification Biological_Screening Biological Screening (e.g., Neuroprotection, Antimalarial, Anticancer Assays) Purification->Biological_Screening Hit_Compounds Hit Compounds Biological_Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization

Caption: Diversity-Oriented Synthesis Workflow.

Proposed Signaling Pathway for Neuroprotection by Secologanin Derivatives

While the exact mechanisms are still under investigation, some secologanin-derived compounds may exert their neuroprotective effects by mitigating oxidative stress and inhibiting excitotoxicity, potentially through the modulation of pathways like the Nrf2 antioxidant response and by blocking NMDA receptor-mediated calcium influx.

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathways Cellular Pathways Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Oxidative_Stress Oxidative Stress (ROS Production) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage causes Seco_Derivative Secologanin Derivative Seco_Derivative->NMDAR inhibits Nrf2_Pathway Nrf2-ARE Pathway Seco_Derivative->Nrf2_Pathway activates Seco_Derivative->Neuronal_Damage prevents Ca_Influx Ca2+ Influx NMDAR->Ca_Influx mediates Ca_Influx->Neuronal_Damage leads to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Enzymes upregulates Neuronal_Survival Neuronal Survival Nrf2_Pathway->Neuronal_Survival promotes Antioxidant_Enzymes->Oxidative_Stress reduces

Caption: Proposed Neuroprotective Mechanism.

Troubleshooting & Optimization

Technical Support Center: Maximizing Secologanate Extraction from Symphoricarpos albus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of secologanate extraction from Symphoricarpos albus, commonly known as snowberry.

Troubleshooting Guide

Low this compound yield can arise from various factors, from the initial plant material collection to the final analytical quantification. This guide addresses common issues, their probable causes, and actionable solutions.

Table 1: Troubleshooting Low this compound Yield

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Crude Extract Suboptimal Plant Material: Use of plant parts with low this compound concentration (e.g., stems instead of berries). Harvesting at the wrong time of year.Prioritize the use of fresh berries, which have been reported to contain significant amounts of this compound. While specific studies on optimal harvest time for this compound in S. albus are limited, for many plants, the concentration of secondary metabolites is highest during the flowering and fruiting seasons.
Improper Sample Preparation: Inadequate drying or grinding of plant material, leading to inefficient solvent penetration.Lyophilize (freeze-dry) fresh plant material to preserve chemical integrity. Grind the dried material to a fine, homogenous powder to maximize the surface area for extraction.
Inefficient Extraction Method: Use of a non-optimal solvent or extraction technique.Ultrasonication with methanol has been shown to be the most effective method for extracting this compound from S. albus berries, yielding approximately 3.35 ± 0.24 mg/g of fresh weight[1][2].
Degradation of this compound pH Instability: this compound, like many iridoid glycosides, can be susceptible to degradation under acidic or alkaline conditions.Maintain a neutral pH during extraction and subsequent processing steps. Use buffered solutions if pH fluctuations are a concern.
Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the breakdown of this compound.Employ low-temperature extraction methods. If using techniques like microwave-assisted extraction, carefully control the temperature to avoid overheating[1]. During solvent removal, use a rotary evaporator at a low temperature (e.g., < 40°C).
Losses During Work-Up Incomplete Phase Separation: Formation of emulsions during liquid-liquid partitioning can trap this compound.To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or passing the mixture through a filter aid like celite.
Irreversible Adsorption: this compound may irreversibly bind to silica gel during column chromatography if not properly deactivated.Deactivate silica gel with water before use. Alternatively, consider using reversed-phase chromatography (e.g., C18) for purification.
Inaccurate Quantification Poor Chromatographic Resolution: Co-elution of this compound with other compounds can lead to inaccurate quantification by HPLC.Optimize the HPLC mobile phase and gradient to achieve baseline separation of the this compound peak. A typical mobile phase for iridoid glycoside analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
Lack of a Validated Analytical Method: Using a non-validated method can result in unreliable quantitative data.Develop and validate an HPLC method for this compound quantification, assessing parameters such as linearity, accuracy, precision, and specificity.

Frequently Asked Questions (FAQs)

1. Which part of Symphoricarpos albus has the highest concentration of this compound?

Research indicates that the berries of Symphoricarpos albus are a significant source of this compound[1][2]. While other parts of the plant may contain iridoids, for maximizing yield, it is recommended to use the berries.

2. What is the best method for drying the plant material before extraction?

Lyophilization (freeze-drying) is the preferred method for drying plant material as it minimizes thermal degradation of heat-sensitive compounds like this compound. If freeze-drying is not available, air-drying in a well-ventilated area away from direct sunlight is a suitable alternative.

3. Can I use a different solvent than methanol for extraction?

While methanol has been shown to provide the highest yield with ultrasonication, other polar solvents like ethanol can also be used, albeit with slightly lower efficiency[1]. The choice of solvent may also depend on the downstream application and regulatory considerations.

4. How can I confirm the presence of this compound in my extract?

The presence of this compound can be preliminarily identified by comparing the retention time of a peak in your sample's HPLC chromatogram with that of a pure this compound standard. For definitive identification, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

5. What are the common challenges in purifying this compound from the crude extract?

Purification of iridoid glycosides like this compound can be challenging due to their polarity and the presence of other structurally similar compounds. Common issues include:

  • Co-elution with other glycosides: Requiring optimization of chromatographic conditions.

  • Irreversible adsorption on stationary phases: Can be mitigated by using deactivated silica or reversed-phase materials.

  • Degradation during purification: Emphasizing the need for mild conditions (neutral pH, low temperature).

6. How should I store my purified this compound and the crude extract to prevent degradation?

Both purified this compound and the crude extract should be stored in a cool, dark, and dry place. For long-term storage, keeping the samples at -20°C or below in a tightly sealed container is recommended to prevent degradation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Symphoricarpos albus Berries

This protocol is based on the findings of Kim et al. (2004), which demonstrated the highest extraction efficiency using ultrasonication with methanol[1][2].

Materials:

  • Fresh Symphoricarpos albus berries

  • Liquid nitrogen

  • Methanol (analytical grade)

  • Mortar and pestle

  • Ultrasonic bath

  • Filter paper (Whatman No. 2 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of fresh S. albus berries.

  • Freeze the berries with liquid nitrogen and immediately grind them into a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a suitable flask and add 20 mL of methanol.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes.

  • After sonication, filter the mixture through Whatman No. 2 filter paper to separate the extract from the solid plant material.

  • Repeat the extraction of the residue with another 20 mL of methanol to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting dried extract can be reconstituted in a suitable solvent for quantification or further purification.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound. Method validation is crucial for ensuring accurate results.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 5% to 40% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried crude extract in methanol to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material S. albus Berries grinding Grinding (Liquid N2) plant_material->grinding extraction Ultrasonication (Methanol, 30 min) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (< 40°C) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Quantification crude_extract->hplc purification Purification (e.g., Column Chromatography) crude_extract->purification

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic start Low this compound Yield check_crude Check Crude Extract Yield start->check_crude cause_quantification Inaccurate Quantification - Poor Resolution - Unvalidated Method start->cause_quantification Possible at all stages check_purity Check Purity of Final Product check_crude->check_purity Acceptable low_crude Low Yield in Crude check_crude->low_crude Low low_purity Low Purity/Recovery check_purity->low_purity Low cause_extraction Inefficient Extraction - Suboptimal Plant Material - Improper Sample Prep - Inefficient Method low_crude->cause_extraction cause_degradation Degradation - pH Instability - Thermal Degradation low_crude->cause_degradation low_purity->cause_degradation cause_workup Work-up Losses - Emulsions - Adsorption low_purity->cause_workup

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Chemical Synthesis of Secologanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of secologanin. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of this multi-step synthesis and overcome challenges related to low yields.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chemical synthesis of secologanin, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield for the multi-step synthesis of secologanin is consistently low. Where are the most likely points of failure?

A1: Low overall yields in secologanin synthesis are common due to the molecule's complexity and the number of steps involved. The most critical stages prone to yield loss are:

  • The Diels-Alder Cycloaddition: Formation of the core dihydropyran ring is a crucial step. Poor yields can result from unreactive starting materials, unfavorable reaction equilibrium, or the formation of stereoisomers that are difficult to separate.[1]

  • Oxidative Cleavage of the Cyclopentane Ring: The conversion of loganin or a similar intermediate to the seco-product is an oxidative step that can be difficult to control, leading to over-oxidation or side-product formation. In enzymatic systems, the formation of secoxyloganin by further oxidation of the aldehyde has been observed, suggesting that similar side reactions can occur in chemical synthesis.[2]

  • Protecting Group Manipulations: The multiple functional groups on secologanin and its precursors necessitate a careful protecting group strategy. Inefficient protection or deprotection at any stage can lead to a cascade of side reactions and purification difficulties, significantly lowering the overall yield.[3][4]

  • Purification Steps: The polarity and potential instability of intermediates can lead to significant material loss during chromatographic purification.[5][6]

Q2: I am struggling with the Diels-Alder reaction to form the dihydropyran core. What are some common issues and how can I optimize this step?

A2: The Diels-Alder reaction is a pivotal step in many secologanin syntheses. Common issues include low conversion, poor stereoselectivity, and the retro-Diels-Alder reaction.

  • Low Reactivity: Ensure your diene is sufficiently electron-rich and your dienophile is electron-poor. The use of a Lewis acid catalyst can activate the dienophile and accelerate the reaction.[1]

  • Unfavorable Equilibrium: The Diels-Alder reaction is reversible. If you are experiencing a retro-Diels-Alder reaction, consider lowering the reaction temperature. The endo product, which is often the desired isomer, is the kinetically favored product and is typically formed at lower temperatures.[1]

  • Solvent Choice: The solvent can influence the reaction rate. In some cases, polar solvents or even aqueous conditions can accelerate the reaction.[1]

  • Diene Conformation: Acyclic dienes must adopt an s-cis conformation to react. Steric hindrance can disfavor this conformation. If possible, using a cyclic diene which is locked in the s-cis conformation can improve reactivity.[1]

Q3: The Pictet-Spengler reaction to couple secologanin with tryptamine (or another amine) is giving me a mixture of products and a low yield of the desired strictosidine analogue. How can I improve this?

A3: The Pictet-Spengler reaction is a key transformation for elaborating secologanin into complex alkaloids. Low yields and product mixtures are common challenges.

  • Reaction Conditions: This reaction is typically acid-catalyzed. The choice and concentration of the acid are critical. Insufficient acid may lead to a slow reaction, while too much acid can cause degradation of the starting materials or side reactions.[7]

  • Stereoselectivity: The reaction creates a new stereocenter, and controlling its configuration can be challenging. The ratio of diastereomers can be influenced by the reaction conditions. For instance, in the reaction of a secologanin derivative with histamine, the R configuration at the new stereocenter was favored.[8][9]

  • Side Reactions: Lactamization can be a competing reaction, especially with certain amine partners. The choice of protecting groups on both the secologanin derivative and the amine can influence the propensity for side reactions.[8][9] It has been observed that lactamization can be faster for one diastereomer over the other.[8][9]

Q4: I am observing a significant loss of material during the purification of my secologanin intermediates. What are some best practices for purification?

A4: Purification of polar, multifunctional intermediates in secologanin synthesis requires careful consideration to minimize yield loss.

  • Column Chromatography: Use high-quality silica gel and a well-chosen eluent system. Gradient elution is often necessary to separate the product from starting materials and byproducts. Be aware that some intermediates may be unstable on silica gel, so prolonged exposure should be avoided.

  • Alternative Purification Techniques: For particularly challenging separations, consider alternative methods such as preparative HPLC or counter-current chromatography.

  • Work-up Procedure: Ensure that the work-up procedure effectively removes catalysts and reagents without degrading the product. For example, in reactions involving Lewis acids, a careful quenching and extraction protocol is essential.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the chemical synthesis of secologanin?

A1: The overall yield for the total synthesis of secologanin is often low due to the number of steps. For example, one reported total synthesis of strictosidine, which involves the synthesis of secologanin as a key intermediate, was accomplished in 10 steps with an overall yield of 20%.[10]

Q2: What are the most common protecting groups used in secologanin synthesis?

A2: Given the presence of multiple hydroxyl groups and a carboxylic acid (often as a methyl ester), a robust protecting group strategy is essential. Acetyl (Ac) groups are commonly used for the hydroxyls of the glucose moiety. The aldehyde functionality may be protected as an acetal.[11] The choice of protecting groups should be orthogonal, allowing for their selective removal at different stages of the synthesis.[3][4]

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring reaction progress. Due to the polarity of many intermediates, a combination of visualization techniques (UV light, and staining reagents like potassium permanganate or ceric ammonium molybdate) is recommended. For more detailed analysis, LC-MS can be used to identify the masses of products and byproducts.[12]

Q4: Is secologanin stable? What are the optimal storage conditions?

A4: Secologanin and its intermediates can be sensitive to both acidic and basic conditions, as well as heat. It is recommended to store purified compounds at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation. Solutions of secologanin should be used fresh whenever possible. While specific stability studies on secologanin are not widely published, the general principles of storing complex natural products apply.[13]

Data Summary

Table 1: Reported Yields for Key Steps in Secologanin and Derivative Synthesis

StepReactantsProductYield (%)Reference
Olefin Cross-MetathesisProtected Secologanin + AlkeneDerivatized Secologanin90-97%[11]
Pictet-Spengler ReactionSecologanin Tetraacetate + α-CyanotryptamineStrictosidine Tetraacetate Precursor>90% (dr >10:1)[10]
Reductive DecyanationStrictosidine Tetraacetate PrecursorStrictosidine Tetraacetate85% (2 steps)[10]
Synthesis of Lactone 20Lactone 6Lactone 2083%[14]
Synthesis of Lactone 21Lactone 6Lactone 21>99%[14]

Experimental Protocols

Protocol 1: General Procedure for Olefin Cross-Metathesis on a Protected Secologanin Derivative

This protocol is adapted from the derivatization of secologanin at the vinyl position.[11]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected secologanin derivative (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Alkene: Add the desired alkene (1.5-2 equivalents) to the solution.

  • Catalyst Addition: Add Grubbs' second-generation catalyst (5 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cross-metathesis product.

Protocol 2: General Procedure for the Pictet-Spengler Reaction

This protocol is a general guideline for the acid-catalyzed condensation of a secologanin derivative with an amine.[7][8][9]

  • Reactant Preparation: In a dry reaction vessel, dissolve the secologanin derivative (1 equivalent) and the amine (e.g., tryptamine or histamine derivative, 1-1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or THF).

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 10-20 mol%) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products.

Visualizations

Secologanin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Starting_Material_1 Core Precursor (e.g., Lactone) Diels_Alder Diels-Alder Reaction Starting_Material_1->Diels_Alder Forms core structure Starting_Material_2 Amine (e.g., Tryptamine) Pictet_Spengler Pictet-Spengler Reaction Starting_Material_2->Pictet_Spengler Protecting_Groups Protecting Group Manipulations Diels_Alder->Protecting_Groups Protection of functional groups Oxidative_Cleavage Oxidative Cleavage Protecting_Groups->Oxidative_Cleavage Formation of seco-iridoid Oxidative_Cleavage->Pictet_Spengler Coupling with amine Final_Product Secologanin Derivative Pictet_Spengler->Final_Product Final elaboration

Caption: Overall workflow for the chemical synthesis of secologanin derivatives.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield in Secologanin Synthesis Check_Step Identify Problematic Step Start->Check_Step Diels_Alder Diels-Alder Reaction Check_Step->Diels_Alder Core Formation Oxidative_Cleavage Oxidative Cleavage Check_Step->Oxidative_Cleavage Ring Opening Pictet_Spengler Pictet-Spengler Check_Step->Pictet_Spengler Coupling Purification Purification Check_Step->Purification Isolation DA_Solution Optimize Catalyst and Temperature Diels_Alder->DA_Solution OC_Solution Control Oxidant Stoichiometry and Reaction Time Oxidative_Cleavage->OC_Solution PS_Solution Adjust Acid Catalyst and Protecting Groups Pictet_Spengler->PS_Solution Pur_Solution Use Alternative Chromatography Purification->Pur_Solution

Caption: Troubleshooting logic for addressing low yields in secologanin synthesis.

References

Navigating the Challenges of Secologanate Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the pivotal plant metabolite, secologanate, now have a dedicated resource to address its inherent stability challenges. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of this compound in solution during various experimental workflows.

This compound, a key precursor in the biosynthesis of numerous therapeutic alkaloids, is susceptible to degradation under common laboratory conditions. This guide aims to equip researchers with the knowledge to anticipate, mitigate, and troubleshoot stability issues, thereby ensuring the accuracy and reproducibility of their experimental results.

Core Stability Issues and Troubleshooting

The primary challenges in handling this compound solutions revolve around its susceptibility to hydrolysis, thermal stress, and photodegradation. Below are common issues and actionable troubleshooting steps.

Issue 1: Unexpected Peaks in Chromatogram After Short-Term Storage

Possible Cause: Spontaneous degradation of this compound due to inappropriate solvent or pH.

Troubleshooting Steps:

  • Solvent System Check: Ensure the use of appropriate solvents. While this compound is soluble in water and ethanol, its stability can be compromised. For short-term storage, consider using a buffered aqueous solution at a slightly acidic pH.

  • pH Verification: The pH of the solution is critical. Acidic or alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds in this compound. It is recommended to maintain the pH between 4 and 6.

  • Temperature Control: Even at room temperature, degradation can occur. Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to minimize degradation.[1]

Issue 2: Loss of this compound Concentration Over Time

Possible Cause: Thermal degradation or enzymatic activity.

Troubleshooting Steps:

  • Strict Temperature Regimen: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes to be used for individual experiments.

  • Enzyme Inactivation: If working with plant extracts, endogenous enzymes like β-glucosidases can degrade this compound. Heat treatment of the extract (e.g., hot water extraction above 90°C) can help inactivate these enzymes.[1]

  • Storage Conditions: For long-term storage, lyophilization of the purified compound is recommended. If in solution, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Issue 3: Variability in Experimental Results

Possible Cause: Inconsistent handling of this compound solutions leading to variable degradation.

Troubleshooting Steps:

  • Standardized Solution Preparation: Prepare fresh solutions for each experiment whenever possible. If using stock solutions, ensure they have been stored correctly and for a limited time.

  • Light Protection: Protect solutions from light, especially UV radiation, by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.

  • Consistent Incubation Times: When performing reactions, ensure that the incubation time of this compound in a particular buffer or solution is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For immediate use, sterile water, physiological saline, or a slightly acidic buffer (pH 4-6) are suitable. For stock solutions, consider solvents like DMSO or 50% ethanol, which should then be stored at -20°C or -80°C.[1] Always prepare fresh aqueous solutions for critical experiments.

Q2: How should I store my this compound solutions to ensure maximum stability?

A2: For short-term storage (up to 2 weeks), aqueous extracts can be stored at -80°C.[1] For longer-term storage, it is best to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture. If in solution, store in small aliquots at -80°C.

Q3: I see multiple peaks in my LC-MS analysis of a this compound standard. What could they be?

A3: this compound can undergo several degradation reactions. The additional peaks could be hydrolysis products, where the ester or glycosidic bond has been cleaved, or isomers formed under certain pH and temperature conditions. It is crucial to run a fresh standard to confirm the retention time of the intact molecule.

Q4: Can I heat my this compound solution to aid dissolution?

A4: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if precipitation occurs upon dilution. However, prolonged exposure to elevated temperatures should be avoided as it will accelerate degradation.

Q5: What are the main factors that influence this compound degradation?

A5: The main factors are pH, temperature, and light. Extreme pH (both acidic and basic), high temperatures, and exposure to UV light can all lead to significant degradation of this compound in solution.

Data on this compound Stability

While specific quantitative data on this compound degradation kinetics is limited in publicly available literature, the following table summarizes the expected stability under different conditions based on studies of related secoiridoid glycosides.

ConditionStressorExpected Outcome on this compoundReference Compounds
pH Strong Acid (e.g., 0.1 M HCl)Hydrolysis of the glycosidic and ester linkages.Iridoid Glycosides
Strong Base (e.g., 0.1 M NaOH)Hydrolysis of the ester linkage, potential for epimerization.Iridoid Glycosides
Temperature Elevated Temperature (>40°C)Accelerated hydrolysis and other degradation reactions.General Drug Stability
Oxidation Oxidizing Agent (e.g., H₂O₂)Oxidation of the aldehyde and other functional groups.Secoiridoids in Olive Oil
Light UV RadiationPhotodegradation, leading to a variety of breakdown products.General Drug Stability

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.[2][3]

Objective: To generate potential degradation products of this compound and identify the conditions under which it is unstable.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Milli-Q water

  • HPLC or UPLC system with PDA or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 3, 5 hours).[3] Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 3, 5 hours).[3] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, monitoring the degradation.

  • Thermal Degradation: Incubate an aliquot of the stock solution in Milli-Q water at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable chromatographic method (e.g., RP-HPLC-UV/MS). Compare the chromatograms to identify degradation products.

G cluster_0 Forced Degradation Workflow This compound This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidation (3% H₂O₂) This compound->Oxidation Thermal Thermal Degradation (80°C) This compound->Thermal Photo Photodegradation (UV light) This compound->Photo Analysis LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation experimental workflow for this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 238 nm), and/or MS detection for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples generated from the forced degradation study.

Visualizing Potential Degradation Pathways

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound based on the known reactivity of secoiridoids. The primary degradation routes are expected to be hydrolysis of the ester and glycosidic bonds.

G This compound This compound Hydrolysis_Ester Ester Hydrolysis Product (Secologanic Acid) This compound->Hydrolysis_Ester H₂O / H⁺ or OH⁻ Hydrolysis_Glycosidic Glycosidic Bond Cleavage Product (this compound Aglycone) This compound->Hydrolysis_Glycosidic H₂O / H⁺ or β-glucosidase Further_Degradation Further Degradation Products Hydrolysis_Ester->Further_Degradation Hydrolysis_Glycosidic->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

This technical support center serves as a foundational guide. Researchers are encouraged to perform their own stability studies under their specific experimental conditions to ensure the reliability of their results.

References

Preventing enzymatic degradation of secologanate during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of secologanate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic degradation of this compound and why is it a concern?

A1: this compound, a secoiridoid monoterpene, is susceptible to degradation by endogenous plant enzymes, particularly β-glucosidases, that are released during the tissue homogenization step of extraction. This enzymatic hydrolysis can significantly lower the yield of the target compound, compromising the accuracy of quantification and the efficiency of isolation procedures.[1]

Q2: Which extraction solvents are recommended to minimize this compound degradation?

A2: Organic solvents such as methanol and ethanol are highly recommended. These solvents can denature degradative enzymes like β-glucosidase, thus preserving the integrity of this compound.[1] Aqueous extraction should be approached with caution as it can facilitate enzymatic activity, leading to lower yields.[1]

Q3: What is the most effective extraction method for preserving this compound?

A3: Studies on the closely related compound secologanin have shown that ultrasonication with methanol provides the highest yield, suggesting it is a highly effective method for minimizing degradation and maximizing extraction efficiency.[1][2]

Q4: How do temperature and pH affect this compound stability during extraction?

A4: While specific data on this compound is limited, for many plant secondary metabolites, elevated temperatures and high pH can lead to degradation.[3] It is generally advisable to perform extractions at low to moderate temperatures.

Q5: What are the best practices for storing extracts containing this compound?

A5: To ensure long-term stability and prevent degradation of this compound in your extracts, it is recommended to store them in the dark at -20°C.[4][5]

Troubleshooting Guides

Problem: Low Yield of this compound in Extract

If you are experiencing lower than expected yields of this compound, it is crucial to assess your extraction protocol for potential causes of degradation. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Decision Tree

This diagram illustrates a logical workflow for identifying and resolving the cause of low this compound yield.

TroubleshootingWorkflow start Start: Low this compound Yield check_solvent Is the extraction solvent aqueous? start->check_solvent switch_to_organic Action: Switch to methanol or 80% methanol. check_solvent->switch_to_organic Yes check_temp Is the extraction temperature high? check_solvent->check_temp No switch_to_organic->check_temp lower_temp Action: Reduce temperature. Consider extraction on ice. check_temp->lower_temp Yes check_method Are you using an appropriate extraction method? check_temp->check_method No lower_temp->check_method use_ultrasonication Action: Employ ultrasonication-assisted extraction. check_method->use_ultrasonication No check_storage Are extracts stored properly? check_method->check_storage Yes use_ultrasonication->check_storage store_correctly Action: Store extracts at -20°C in the dark. check_storage->store_correctly No end End: Optimized Protocol check_storage->end Yes store_correctly->end

Caption: Troubleshooting workflow for low this compound yield.

Data on Extraction Method Efficiency

The following table summarizes the yield of secologanin, a structurally similar compound, using different extraction methods, which can serve as a valuable reference for optimizing this compound extraction.

Extraction MethodSolventYield (mg/g fresh weight)Reference
UltrasonicationMethanol3.35 ± 0.24[1]
UltrasonicationEthanol3.12 ± 0.19[1]
UltrasonicationAcetone2.54 ± 0.15[1]
UltrasonicationWater1.21 ± 0.11[1]
Microwave-assisted2.87 ± 0.21[1]
Hot Water1.89 ± 0.17[1]

Experimental Protocols

Protocol: Ultrasonication-Assisted Extraction of this compound

This protocol is adapted from a highly efficient method for extracting the related compound, secologanin.[1]

Materials:

  • Fresh plant material

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol

  • Ultrasonicator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 2 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1 g of fresh plant material.

  • Freeze the plant material with liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a suitable vessel and add 20 mL of methanol.

  • Place the vessel in an ultrasonicator bath and sonicate for 30 minutes.

  • After sonication, centrifuge the sample to pellet the solid debris.

  • Filter the supernatant to remove any remaining particulate matter.

  • The extraction can be repeated on the pellet to ensure complete recovery.

  • Combine the filtered extracts and evaporate the solvent in vacuo.

  • The dried extract can then be reconstituted in a suitable solvent for analysis.

Experimental Workflow Diagram

ExtractionWorkflow start Start: Fresh Plant Material freeze_grind 1. Freeze with Liquid Nitrogen and Grind start->freeze_grind extract 2. Add Methanol and Ultrasonicate for 30 min freeze_grind->extract centrifuge_filter 3. Centrifuge and Filter extract->centrifuge_filter evaporate 4. Evaporate Solvent centrifuge_filter->evaporate analyze End: this compound Extract for Analysis evaporate->analyze

Caption: Workflow for ultrasonication-assisted extraction.

Understanding Enzymatic Degradation

The primary enzymatic threat to this compound during extraction is from β-glucosidases. The following diagram illustrates a simplified hypothetical pathway for this degradation.

Hypothetical Enzymatic Degradation Pathway

DegradationPathway This compound This compound aglycone Unstable Aglycone + Glucose This compound->aglycone degradation_products Degradation Products aglycone->degradation_products enzyme β-glucosidase enzyme->this compound water H₂O water->this compound

Caption: Simplified enzymatic degradation of this compound.

References

Technical Support Center: Optimizing Fermentation for Secologanate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing secologanate, a key precursor in the biosynthesis of many therapeutic monoterpenoid indole alkaloids (MIAs).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fermentative production important?

A1: this compound is a secoiridoid monoterpene that serves as a crucial building block in the biosynthesis of over 3,000 indole and quinoline alkaloids, including valuable pharmaceuticals like vinblastine and vincristine.[1] Traditionally, these compounds are extracted from plant sources, such as Catharanthus roseus, where they are often found in low concentrations. Fermentative production using metabolically engineered microorganisms, like Saccharomyces cerevisiae, offers a promising, sustainable, and scalable alternative to plant extraction, overcoming limitations such as slow plant growth and low yields.[1][2][3]

Q2: What are the primary metabolic pathways involved in this compound biosynthesis?

A2: this compound biosynthesis initiates from geranyl pyrophosphate (GPP), a product of the mevalonate (MVA) pathway in eukaryotes like yeast.[2] A series of enzymatic steps, often involving heterologous plant enzymes expressed in the microbial host, converts GPP through intermediates like geraniol, 8-hydroxygeraniol, and loganin to finally yield this compound. Key enzymes include geraniol synthase (GES), geraniol-8-hydroxylase (G8H), and secologanin synthase (SLS).[4]

Q3: Which microbial hosts are commonly used for this compound production?

A3: Saccharomyces cerevisiae (baker's yeast) is a powerful and widely used industrial host for producing complex plant-derived molecules like this compound.[1] Its "Generally Regarded As Safe" (GRAS) status, genetic tractability, and robustness in large-scale fermentations make it an ideal chassis.[1] Escherichia coli is another host that has been engineered for terpenoid production, though yeast is often preferred for expressing complex eukaryotic enzymes like the cytochrome P450s involved in the this compound pathway.[3]

Q4: What are the major challenges in optimizing this compound fermentation?

A4: Key challenges include the complexity of the multi-step biosynthetic pathway, potential toxicity of intermediates to the host microbe, and the need to balance precursor supply with cell growth.[2] Other significant hurdles involve ensuring the functional expression and activity of heterologous plant enzymes (especially membrane-bound cytochrome P450s), preventing the diversion of metabolic flux to competing pathways, and optimizing fermentation parameters like pH, temperature, and nutrient feeding to maximize yield.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Low or no this compound titer detected.

  • Question: We have engineered our yeast strain with the necessary biosynthetic genes, but we are detecting very little or no this compound. What are the potential causes?

  • Answer:

    • Inefficient Enzyme Expression/Activity: The heterologous plant enzymes, particularly cytochrome P450s like G8H and SLS, may not be expressing or folding correctly in the yeast endoplasmic reticulum.

    • Insufficient Precursor Supply: The native MVA pathway may not be producing enough GPP to support high-flux through the this compound pathway.

    • Metabolic Bottlenecks: A specific enzymatic step in the pathway could be rate-limiting, causing intermediates to accumulate instead of the final product.

    • Incorrect Fermentation Conditions: The pH, temperature, or aeration may be suboptimal for either yeast growth or the activity of the biosynthetic enzymes.

    • Product Degradation: this compound, being a reactive molecule, might be unstable under the chosen fermentation or extraction conditions.

Issue 2: Cell growth is significantly inhibited after inducing pathway expression.

  • Question: Our engineered yeast strain grows well initially, but growth slows or stops dramatically after we start the fermentation process for this compound production. Why is this happening?

  • Answer:

    • Metabolic Burden: Overexpression of numerous large, heterologous enzymes can impose a significant metabolic load on the cells, diverting resources from essential processes like growth and division.

    • Intermediate Toxicity: Accumulation of pathway intermediates, such as certain aldehydes or alcohols, can be toxic to the yeast cells, leading to growth arrest.

    • Cofactor Imbalance: The this compound pathway requires specific cofactors (e.g., NADPH for cytochrome P450 reductases). High pathway flux can deplete these essential cofactors, stalling both the pathway and cellular metabolism.

    • Substrate Inhibition: If you are feeding precursors like geraniol, high concentrations can be toxic to yeast.

Issue 3: High variability in this compound yield between fermentation batches.

  • Question: We are seeing inconsistent this compound titers from one fermentation run to the next, even with the same strain and media. What could be causing this lack of reproducibility?

  • Answer:

    • Inoculum Quality: The age, viability, and metabolic state of the seed culture used to inoculate the bioreactor can have a profound impact on the fermentation outcome. Inconsistent inoculum preparation is a common source of variability.

    • Precise Control of Parameters: Minor deviations in pH, temperature, dissolved oxygen, or feed rate can lead to significant differences in performance. Ensure that monitoring probes are calibrated correctly and control loops are finely tuned.

    • Media Component Variability: The quality and composition of complex media components, such as yeast extract, can vary between suppliers or even batches, affecting nutrient availability.

    • Genetic Instability: The engineered genetic construct may be unstable, leading to a loss of pathway genes in a portion of the cell population over time.

Data Presentation: Optimizing Fermentation Parameters

While extensive public data on this compound fermentation is limited, the following tables illustrate how to structure experiments and present data for optimizing key parameters. The values provided are illustrative examples based on typical optimization studies for terpenoid production in Saccharomyces cerevisiae.

Table 1: Effect of Temperature on this compound Production (Illustrative Data)

Temperature (°C)Biomass (OD600)Glucose Consumed (g/L)This compound Titer (mg/L)Yield (mg/g Glucose)
2518.598.228.50.29
2820.199.145.30.46
30 20.5 99.5 51.2 0.51
3219.899.342.10.42
3515.295.815.70.16

Table 2: Effect of pH on this compound Production (Illustrative Data)

Controlled pHBiomass (OD600)Glucose Consumed (g/L)This compound Titer (mg/L)Yield (mg/g Glucose)
4.516.896.433.60.35
5.019.298.948.90.49
5.5 20.5 99.5 51.8 0.52
6.020.199.246.50.47
6.518.997.138.20.39

Table 3: Effect of Carbon and Nitrogen Source on this compound Production (Illustrative Data)

Carbon Source (40 g/L)Nitrogen Source (10 g/L)Biomass (OD600)This compound Titer (mg/L)
GlucoseAmmonium Sulfate20.551.5
GlucosePeptone22.158.3
GlucoseYeast Extract 24.8 65.2
FructoseYeast Extract23.559.8
SucroseYeast Extract24.162.4

Experimental Protocols

Protocol 1: Batch Fermentation in Shake Flasks for Strain Screening
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of synthetic complete (SC) medium with 2% glucose.

    • Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Fermentation Setup:

    • Prepare 250 mL baffled shake flasks containing 50 mL of fermentation medium (e.g., optimized SC medium or a complex medium like YPD).

    • Inoculate the flasks with the seed culture to a starting optical density at 600 nm (OD600) of 0.1.

  • Cultivation:

    • Incubate flasks at the desired temperature (e.g., 30°C) with vigorous shaking (250 rpm) for 72-96 hours.

    • Take samples aseptically at regular intervals (e.g., every 12 hours) for analysis.

  • Analysis:

    • Measure OD600 to monitor cell growth.

    • Centrifuge a portion of the sample to separate the supernatant.

    • Analyze the supernatant for this compound concentration using HPLC (see Protocol 3) and for residual glucose.

Protocol 2: Fed-Batch Fermentation in a Bioreactor for Titer Improvement
  • Bioreactor Preparation:

    • Prepare a 2 L bioreactor with 1 L of initial batch medium (e.g., a defined medium with salts, trace metals, and a limiting amount of glucose).

    • Sterilize the bioreactor by autoclaving. Aseptically add sterile solutions of vitamins and antibiotics post-sterilization.

  • Inoculation and Batch Phase:

    • Prepare a seed culture as described in Protocol 1, scaling up the volume as needed.

    • Inoculate the bioreactor to a starting OD600 of 0.5-1.0.

    • Run the initial batch phase at 30°C, maintaining pH at 5.5 with automated addition of acid/base. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp spike in DO), begin the feed.

    • The feed solution should be highly concentrated with a carbon source (e.g., 500 g/L glucose) and may also contain nitrogen sources and other key nutrients.

    • Start the feed at a low, constant rate or use an exponential feeding strategy to maintain a low substrate concentration and control the specific growth rate. A typical feed can last for 48-72 hours.

  • Sampling and Analysis:

    • Collect samples periodically to monitor OD600, substrate and byproduct concentrations, and this compound titer via HPLC.

    • Adjust feed rate based on real-time data if necessary.

  • Harvest:

    • Conclude the fermentation when productivity declines. Harvest the broth for downstream processing and product purification.

Protocol 3: Quantification of this compound using HPLC-UV
  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

      • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at a wavelength of 238 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Integrate the peak area corresponding to the retention time of this compound in the samples.

    • Calculate the concentration in the samples by interpolating from the standard curve.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound production.

Secologanate_Biosynthesis_Pathway cluster_MVA MVA Pathway (Yeast Native) cluster_Seco Secoiridoid Pathway (Heterologous) GPP Geranyl-PP Ger Geraniol GPP->Ger GES OHGer 8-Hydroxygeraniol Ger->OHGer G8H (CYP450) OxoGer 8-Oxogeranial OHGer->OxoGer 8HGO Iri Iridodial OxoGer->Iri ISY LogA Loganic Acid Iri->LogA Multiple Steps (CYP, etc.) Log Loganin LogA->Log LAMT Seco Secologanin Log->Seco SLS (CYP450)

Caption: Simplified this compound biosynthesis pathway from GPP.

Fermentation_Optimization_Workflow start Start: Engineered Strain strain_dev Strain Screening (Shake Flasks) start->strain_dev media_opt Media Optimization (C/N ratio, pH, supplements) strain_dev->media_opt process_opt Process Parameter Optimization (Temp, DO) media_opt->process_opt fed_batch Fed-Batch Strategy Development process_opt->fed_batch scale_up Scale-Up (Bioreactor) fed_batch->scale_up decision Titer Goal Met? scale_up->decision end Optimized Process decision->strain_dev No - Further Strain Engineering decision->end Yes Troubleshooting_Logic start Low this compound Titer q_growth Is cell growth normal? start->q_growth growth_ok Check Pathway Expression & Function q_growth->growth_ok Yes growth_bad Check for Toxicity or Metabolic Burden q_growth->growth_bad No q_precursor Sufficient Precursors? growth_ok->q_precursor precursor_low Action: Up-regulate MVA Pathway q_precursor->precursor_low No precursor_ok Check Intermediates (LC-MS) q_precursor->precursor_ok Yes bottleneck Action: Overexpress Bottleneck Enzyme precursor_ok->bottleneck q_toxic Are intermediates accumulating? growth_bad->q_toxic toxic_yes Action: Balance Pathway (e.g., promoter tuning) q_toxic->toxic_yes Yes toxic_no Action: Optimize Media & Conditions q_toxic->toxic_no No

References

Troubleshooting poor resolution in HPLC analysis of secologanate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of secologanate, with a primary focus on resolving poor peak resolution.

Troubleshooting Guide: Poor Resolution

Poor resolution in the HPLC analysis of this compound can manifest as overlapping peaks, broad peaks, or tailing peaks, leading to inaccurate quantification. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound peak is showing poor resolution with a closely eluting impurity. What are the initial steps to troubleshoot this?

Answer:

Start by systematically evaluating the fundamental parameters of your HPLC method. The most common culprits for poor resolution are related to the mobile phase, the column, or the system's operating conditions.

1. Mobile Phase Optimization:

The composition of the mobile phase is a critical factor influencing the selectivity and retention of this compound.

  • Organic Solvent Ratio: Adjusting the percentage of the organic solvent (typically acetonitrile or methanol) in the mobile phase is the first step.

    • To Increase Resolution: A lower percentage of the organic solvent will generally increase the retention time of this compound and may improve the separation from closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds. While this compound itself is not strongly ionizable, pH can affect the ionization of interfering compounds and the silica surface of the column.

    • Recommendation: For reversed-phase chromatography of iridoid glycosides like this compound, a slightly acidic mobile phase is often preferred. The use of additives like formic acid (0.1%) or acetic acid can help to achieve sharp peaks. Be aware that this compound can form adducts with formic acid, which might lead to peak broadening or splitting. If this is suspected, try a different acidifier or a buffered mobile phase.

  • Buffer Selection: If pH control is critical, using a buffer system (e.g., phosphate or acetate buffer) can provide more stable and reproducible results. Ensure the buffer is soluble in the mobile phase mixture.

2. Column and Stationary Phase:

The choice and condition of the HPLC column are paramount for achieving good resolution.

  • Column Chemistry: C18 columns are the most commonly used stationary phases for the analysis of this compound and other iridoid glycosides.

  • Column Dimensions and Particle Size:

    • Longer columns and smaller particle sizes (e.g., <3 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.

  • Column Contamination and Aging: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If performance does not improve, the column may need to be replaced.

3. Operating Parameters:

Fine-tuning the operational parameters of the HPLC system can significantly enhance resolution.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Effect: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, for some compounds, lower temperatures may enhance selectivity. It is crucial to find the optimal temperature for your specific separation.[1]

  • Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Recommendation: Lowering the flow rate can increase the interaction time and often leads to better resolution, although it will also increase the analysis time.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor resolution in this compound HPLC analysis.

Troubleshooting_Workflow start Poor Resolution Observed check_mobile_phase Step 1: Check Mobile Phase - Correct composition? - Freshly prepared? - Degassed? start->check_mobile_phase adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic If composition is suspect check_pH Check Mobile Phase pH /Acid Modifier check_mobile_phase->check_pH If peak shape is poor check_column Step 2: Evaluate Column - Correct column type? - Column age/history? check_mobile_phase->check_column If mobile phase is ok resolution_ok Resolution Improved? adjust_organic->resolution_ok check_pH->resolution_ok flush_column Flush Column check_column->flush_column If column is old/contaminated replace_column Replace Column check_column->replace_column If flushing fails check_parameters Step 3: Optimize Operating Parameters - Temperature - Flow Rate check_column->check_parameters If column is new/ok flush_column->resolution_ok replace_column->resolution_ok adjust_temp Adjust Column Temperature check_parameters->adjust_temp adjust_flow Adjust Flow Rate check_parameters->adjust_flow adjust_temp->resolution_ok adjust_flow->resolution_ok end Problem Solved resolution_ok->end Yes reassess Re-evaluate Method/Consult Literature resolution_ok->reassess No

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Below is a table summarizing typical starting conditions.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute this compound.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 230 - 254 nm
Injection Volume 10-20 µL

Q2: My this compound peak is tailing. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

    • Solution: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions. Using a well-endcapped, high-purity silica column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Void or Contamination: A void at the head of the column or contamination can cause peak distortion.

    • Solution: Reverse-flush the column to remove contaminants. If the problem persists, the column may need to be replaced.

Q3: I am observing broad peaks for this compound. How can I improve the peak shape?

A3: Broad peaks are typically an indication of poor efficiency in the chromatographic system.

  • High Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the connections as short as possible.

  • Inappropriate Mobile Phase: The sample solvent should be of similar or weaker strength than the mobile phase to ensure proper focusing of the analyte band at the head of the column.

  • Slow Mass Transfer: This can be improved by optimizing the flow rate and temperature.

    • Solution: A slightly higher temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.

Q4: Can the stability of this compound affect the resolution?

Relationship between HPLC Parameters and Resolution

The following diagram illustrates the relationship between key HPLC parameters and their effect on peak resolution.

Parameter_Relationships cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions Resolution Peak Resolution Organic_Solvent Organic Solvent % Organic_Solvent->Resolution Affects Retention & Selectivity pH pH / Modifier pH->Resolution Affects Peak Shape & Selectivity Buffer Buffer Concentration Buffer->Resolution Stabilizes pH Length Column Length Length->Resolution Increases Efficiency Particle_Size Particle Size Particle_Size->Resolution Increases Efficiency (smaller size) Stationary_Phase Stationary Phase Stationary_Phase->Resolution Affects Selectivity Temperature Temperature Temperature->Resolution Affects Efficiency & Selectivity Flow_Rate Flow Rate Flow_Rate->Resolution Affects Efficiency

Caption: The influence of various HPLC parameters on peak resolution.

Experimental Protocols

Protocol 1: General Column Flushing Procedure

This procedure is recommended for removing contaminants from a C18 column that is showing poor performance.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with 100% HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any buffer salts.

  • Flush with 100% Isopropanol for 30 minutes. Isopropanol is a good solvent for a wide range of contaminants.

  • Flush with 100% Acetonitrile or Methanol (whichever is used in your mobile phase) for 30 minutes.

  • Re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Sample and Mobile Phase Preparation for Robust Analysis

Proper preparation of samples and mobile phases is crucial for reproducible results and to prevent system issues.

  • Mobile Phase Preparation:

    • Always use HPLC-grade solvents and reagents.

    • Filter all aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

    • Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump and detector.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

    • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could clog the column frit.

References

Secologanate purification challenges and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of secologanate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield unexpectedly low after purification?

Possible Causes:

  • Degradation during extraction or purification: this compound, like many iridoid glycosides, can be sensitive to pH and temperature.[1][2][3][4] Prolonged exposure to harsh conditions can lead to degradation.

  • Incomplete elution from the chromatography column: The chosen solvent system may not be optimal for eluting this compound from the stationary phase.

  • Co-elution with impurities: If impurities have similar polarity to this compound, they may elute together, leading to a lower purity of the final product and a perceived lower yield of the pure compound.

  • Precipitation during solvent removal: this compound may precipitate out of solution if the solvent is removed too quickly or if the concentration exceeds its solubility in the remaining solvent.[5]

Solutions:

  • Optimize extraction and purification conditions:

    • Maintain a neutral to slightly acidic pH during extraction and purification.

    • Work at lower temperatures (e.g., 4°C or on ice) whenever possible to minimize degradation.[2][3][4]

  • Develop an effective elution gradient:

    • Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides good separation between this compound and major impurities.[6][7]

    • Employ a gradient elution in column chromatography, gradually increasing the polarity of the mobile phase to ensure complete elution of this compound.[7]

  • Improve separation from impurities:

    • Consider using a different stationary phase (e.g., reversed-phase C18, Sephadex) if co-elution is a persistent issue with silica gel.[6][8]

  • Careful solvent removal:

    • Use a rotary evaporator at a controlled temperature and pressure.

    • Consider freeze-drying (lyophilization) as a gentle alternative for solvent removal to prevent precipitation and degradation.

Q2: My purified this compound shows multiple spots on TLC or multiple peaks on HPLC. What could be the reason?

Possible Causes:

  • Isomerization or degradation: this compound may exist as isomers or can degrade into closely related compounds during the purification process, which may appear as separate spots or peaks.

  • Contamination from solvents or reagents: Impurities in the solvents or reagents used for purification can contaminate the final product.

  • Sample overload on the chromatography column: Applying too much sample to the column can lead to poor separation and trailing of peaks.[8]

Solutions:

  • Minimize degradation:

    • Store extracts and purified fractions at low temperatures (-20°C for powder, -80°C in solvent) and protect from light.[5]

    • Analyze the sample immediately after purification.

  • Use high-purity solvents and reagents:

    • Ensure all solvents are HPLC grade or freshly distilled.

  • Optimize column loading:

    • Determine the loading capacity of your column and inject an appropriate amount of sample.

Q3: The peak shape for this compound in my HPLC analysis is poor (e.g., tailing, fronting, or broad). How can I improve it?

Possible Causes:

  • Interactions with the stationary phase: this compound may have secondary interactions with the stationary phase, leading to peak tailing.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column degradation: The performance of the HPLC column can deteriorate over time.

  • High injection volume or inappropriate solvent: Injecting a large volume or using a solvent much stronger than the mobile phase can cause peak distortion.[8]

Solutions:

  • Mobile phase optimization:

    • Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions and improve peak shape.

  • pH adjustment:

    • Experiment with different mobile phase pH values to find the optimal condition for symmetrical peaks.

  • Column maintenance:

    • Flush the column regularly and consider replacing it if performance does not improve.

  • Injection optimization:

    • Reduce the injection volume.

    • Dissolve the sample in the initial mobile phase or a weaker solvent.[8]

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of this compound to consider during purification?

A: this compound is a secoiridoid glucoside.[9] Key properties to consider are:

  • Solubility: It is slightly soluble in water and soluble in solvents like DMSO and ethanol.[5][10] For aqueous solutions, gentle warming and sonication can aid dissolution.[5][10]

  • Stability: As an organic molecule with multiple functional groups, it can be susceptible to degradation under strong acidic or basic conditions, and at elevated temperatures.[1][11] Storage as a powder at -20°C is recommended for long-term stability.[5]

Q: What is a general starting point for a column chromatography protocol for this compound purification?

A: A common approach for purifying natural products like this compound is to use normal-phase column chromatography on silica gel.[6][7][12] A generalized protocol would be:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry this mixture to a fine powder.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.[6][7]

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Start with a non-polar mobile phase (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or gradient manner.[7]

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Q: How can I quantify the purity of my final this compound sample?

A: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for purity assessment. By integrating the peak area of this compound and any impurities, the percentage purity can be calculated.[13]

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is an absolute quantification method that can determine the purity of a sample by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the purified compound by its mass-to-charge ratio and provide information on the presence of any impurities.[16]

Data Presentation

Table 1: Hypothetical data on the effect of different purification parameters on this compound yield and purity.

Parameter Condition A Condition B Condition C
Stationary Phase Silica Gel 60Reversed-Phase C18Sephadex LH-20
Mobile Phase Gradient Chloroform:MethanolWater:AcetonitrileMethanol
Operating Temperature 25°C4°C25°C
Final Yield (%) 657555
Purity (by HPLC, %) 929889

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound purification was not available in the search results.

Experimental Protocols

Protocol 1: General Protocol for Column Chromatography Purification of this compound

  • Preparation of the Crude Extract:

    • Extract the plant material containing this compound with a suitable solvent (e.g., methanol or ethanol) using methods like maceration or ultrasonication.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Adsorption of the Sample:

    • Dissolve a known amount of the crude extract in a minimal volume of methanol.

    • Add silica gel (approximately 2-3 times the weight of the extract) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

  • Packing the Chromatography Column:

    • Choose a glass column of appropriate size based on the amount of crude extract.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Carefully add the dried sample-adsorbed silica gel to the top of the packed column, creating a uniform layer.

    • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Start the elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A typical gradient could be:

      • 100% Chloroform

      • 99:1 Chloroform:Methanol

      • 98:2 Chloroform:Methanol

      • ...and so on, up to a higher concentration of methanol.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes.

  • Monitoring the Separation:

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light or by staining.

    • Identify the fractions containing this compound based on the Rf value of a standard, if available.

  • Isolation of Pure this compound:

    • Combine the fractions that show a single spot corresponding to pure this compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow start Crude Plant Extract adsorption Adsorption onto Silica Gel start->adsorption loading Sample Loading adsorption->loading packing Column Packing (Silica Gel) packing->loading elution Gradient Elution loading->elution monitoring Fraction Monitoring (TLC/HPLC) elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling concentration Solvent Evaporation pooling->concentration end Purified this compound concentration->end

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Low Yield or Purity Issue degradation Check for Degradation (pH, Temperature) start->degradation elution Optimize Elution (Solvent Gradient) start->elution overload Check for Column Overload start->overload coelution Investigate Co-elution start->coelution solution1 Control pH and Temperature degradation->solution1 solution2 Modify Gradient / Change Solvents elution->solution2 solution3 Reduce Sample Load overload->solution3 solution4 Change Stationary Phase coelution->solution4

References

Technical Support Center: Optimizing Secologanate Synthesis and Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of secologanate and its derivatives. Our aim is to help you minimize side product formation, improve yield, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity and Epimer Formation in the Pictet-Spengler Reaction

Question: During the Pictet-Spengler reaction between tryptamine and secologanin (or its derivatives) to form strictosidine, I am observing the formation of a significant amount of the C-3 epimer. How can I improve the diastereoselectivity of this reaction?

Answer: The formation of epimers at the C-3 position is a common challenge in the chemical synthesis of strictosidine and its analogues. The stereochemical outcome is highly dependent on the reaction conditions. Here are several strategies to enhance diastereoselectivity:

  • Enzymatic Catalysis: The most effective method to achieve high stereoselectivity is to mimic the natural biosynthetic pathway by using a strictosidine synthase (STR) enzyme. STR-catalyzed condensation of tryptamine and secologanin almost exclusively yields the (S)-epimer, strictosidine.[1][2] If accessible, using either a purified enzyme or a crude cell lysate overexpressing STR can be a practical solution for obtaining the desired stereoisomer in high yield and purity.[3]

  • Reaction Conditions for Chemical Synthesis:

    • Acid Catalysis and Epimerization: Under acidic conditions, the Pictet-Spengler reaction can be reversible, leading to epimerization at C-3.[1] The thermodynamically more stable trans-isomer can often be favored by allowing the reaction to equilibrate.[2] Careful selection of the acid catalyst and reaction time is crucial.

    • Solvent and Temperature: The choice of solvent and reaction temperature can influence the kinetic versus thermodynamic product distribution. It is recommended to screen different solvents and temperatures to find the optimal conditions for your specific substrates.

    • Substrate Modification: The nature of the substituents on both the tryptamine and secologanin moieties can influence the stereochemical outcome.

  • Purification: If the formation of epimers cannot be completely suppressed, efficient purification is necessary.

    • Flash Chromatography: Diastereomers can often be separated by silica gel flash chromatography. A careful selection of the eluent system is required.

    • Crystallization: If the desired product is crystalline, fractional crystallization can be an effective method for purification.

Issue 2: Side Product Formation in the Hetero-Diels-Alder Reaction for Dihydropyran Ring Construction

Question: I am using a hetero-Diels-Alder (HDA) reaction to construct the dihydropyran core of a secologanin precursor and am observing the formation of regioisomers and other byproducts. What can I do to improve the regioselectivity and yield of the desired product?

Answer: The hetero-Diels-Alder reaction is a powerful tool for synthesizing the dihydropyran ring of secologanin, but controlling regioselectivity and minimizing side reactions is critical. Here are some key considerations:

  • Choice of Dienophile and Diene: The electronic properties and steric hindrance of the dienophile and diene are major factors in determining the regioselectivity of the HDA reaction. Electron-withdrawing groups on the dienophile can enhance reactivity.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the rate and the regioselectivity of the HDA reaction.[4][5] Different Lewis acids can favor the formation of different isomers, so screening various catalysts is recommended. For example, in some systems, SnCl₄ has been shown to favor the endo product.[5]

  • Protecting Groups: The use of appropriate protecting groups on the reactants can influence the stereochemical outcome of the reaction by directing the approach of the dienophile.[6]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can impact the reaction rate and selectivity.

Issue 3: Degradation of Secologanin During Synthesis and Workup

Question: I am experiencing low yields of secologanin, and I suspect it is degrading during the reaction or purification steps. What are the common degradation pathways, and how can I prevent them?

Answer: Secologanin is a sensitive molecule prone to degradation under certain conditions. Here are some common issues and their solutions:

  • Hydrolysis of the Glucoside: Under acidic conditions, the glycosidic bond can be cleaved. It is important to maintain a neutral or slightly acidic pH during workup and purification.

  • Oxidation of the Aldehyde: The aldehyde group in secologanin can be oxidized to a carboxylic acid, forming secoxyloganin.[7] This side product is unable to participate in the subsequent Pictet-Spengler reaction. To minimize oxidation, it is advisable to handle the compound under an inert atmosphere and avoid strong oxidizing agents.

  • Formation of Sweroside: Under certain conditions, secologanin can isomerize to form sweroside. This is a common impurity found in natural extracts of secologanin-containing plants.

  • General Instability: The multiple functional groups in secologanin make it susceptible to various side reactions. It is recommended to use protecting groups for sensitive functionalities that are not involved in the desired transformation. Acetylation of the hydroxyl groups on the glucose moiety is a common strategy to increase stability and improve solubility in organic solvents.

Data Presentation: Impact of Reaction Conditions on Product Yield and Purity

The following tables summarize quantitative data from literature to illustrate how reaction conditions can affect the outcome of key synthetic steps.

Table 1: Comparison of Pictet-Spengler Reaction Conditions for Strictosidine Synthesis

Tryptamine DerivativeSecologanin DerivativeCatalyst/ConditionsProduct(s)Diastereomeric Ratio (S:R)Yield (%)Reference
TryptamineSecologaninStrictosidine SynthaseStrictosidine>99:182[3]
TryptamineSecologaninTFAStrictosidine & epi-Strictosidine3.25:168 (total)[3]
HistamineTetraacetylsecologaninSlightly acidic mediumTetraacetylisohisteloside & Tetraacetylhistelosamide4:6-[8]
BenzylhistamineTetraacetylsecologanin-Tetraacetylbenzylhisteloside & minor epimerMajor:Minor-[8]

Table 2: Protecting Group Strategies and Their Impact on Stereoselectivity

SubstrateProtecting GroupReactionKey OutcomeReference
Hydroxyl groups of glucose in secologaninAcetylPictet-Spengler ReactionIncreased stability and solubilityGeneral Knowledge
Amino acid side chainsTrityl (Trt), Boc, FmocPeptide SynthesisPrevents side reactions and improves solubility[9]
Hydroxyl groups in carbohydrate synthesisBenzyl, Silyl, AcylGlycosylationControls stereoselectivity[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Enzymatic Synthesis of (-)-Strictosidine

Objective: To synthesize (-)-strictosidine with high diastereoselectivity using strictosidine synthase.

Materials:

  • (-)-Secologanin

  • Tryptamine

  • Crude cell lysate containing overexpressed strictosidine synthase

  • Aqueous phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (-)-secologanin and tryptamine in the aqueous phosphate buffer.

  • Add the crude lysate containing strictosidine synthase to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure (-)-strictosidine.

Expected Outcome: High yield (e.g., 82%) of (-)-strictosidine with excellent diastereoselectivity (>99:1).[3]

Protocol 2: Purification of Secologanin from Plant Extracts

Objective: To purify secologanin from a plant extract, minimizing degradation.

Materials:

  • Plant material (e.g., Symphoricarpos albus berries)

  • Methanol

  • Ultrasonicator

  • Centrifuge

  • Silica gel for column chromatography

  • Eluent system (e.g., chloroform-methanol gradient)

Procedure:

  • Homogenize the fresh plant material in methanol.

  • Extract the homogenate using ultrasonication.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and concentrate it under reduced pressure.

  • Subject the crude extract to silica gel column chromatography.

  • Elute with a suitable solvent gradient to separate secologanin from other phytochemicals.

  • Monitor the fractions by TLC or HPLC and combine the pure fractions.

  • Evaporate the solvent to obtain purified secologanin.

Note: The use of methanol and rapid extraction helps to minimize the enzymatic degradation of secologanin.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

Secologanin_Side_Products cluster_synthesis Secologanin Synthesis cluster_precursors Precursor Reactions Secologanin Secologanin (Desired Product) Epimer Epimerization (e.g., epi-Secologanin) Secologanin->Epimer Acid/Base Catalysis Oxidation Oxidation (Secoxyloganin) Secologanin->Oxidation Oxidizing agents Isomerization Isomerization (Sweroside) Secologanin->Isomerization Heat/pH Degradation Degradation Products Secologanin->Degradation Harsh conditions Dihydropyran Dihydropyran Intermediate Regioisomers Regioisomers Dihydropyran->Regioisomers Hetero-Diels-Alder

Caption: Common side products in secologanin synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Side Product(s) Analyze->Identify Epimer Epimerization Identify->Epimer Yes Oxidation Oxidation Identify->Oxidation Yes Other Other Byproducts Identify->Other Yes Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Epimer->Optimize_Conditions Protecting_Groups Implement Protecting Groups Oxidation->Protecting_Groups Other->Optimize_Conditions Purification Refine Purification Method Other->Purification Final_Product Desired Product Optimize_Conditions->Final_Product Improved Outcome Protecting_Groups->Final_Product Improved Outcome Purification->Final_Product Improved Purity

Caption: General workflow for troubleshooting side product formation.

Pictet_Spengler_Pathway Reactants Tryptamine + Secologanin Intermediate Iminium Intermediate Reactants->Intermediate Condensation Cyclization Cyclization Intermediate->Cyclization Product_S (S)-Epimer (Strictosidine) Cyclization->Product_S Enzymatic (STR) Product_R (R)-Epimer Cyclization->Product_R Chemical (Acid-catalyzed) Product_S->Product_R Epimerization (Acid) Product_R->Product_S Epimerization (Acid)

Caption: Pathways in the Pictet-Spengler reaction.

References

Technical Support Center: Enhancing Secologanin Synthase Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for secologanin synthase (SLS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the activity of secologanin synthase in vitro.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with secologanin synthase, a cytochrome P450 enzyme (CYP72A1) that catalyzes the conversion of loganin to secologanin.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Enzyme Activity a. Poor Recombinant Protein Expression: Secologanin synthase, as a membrane-bound protein, can be challenging to express in heterologous systems like E. coli or yeast.[1]- Optimize Expression Conditions: Test different expression temperatures (e.g., 20-25°C), induction times, and media compositions.[1] - Choice of Expression System: If using E. coli, consider a strain optimized for membrane protein expression. Eukaryotic systems like Saccharomyces cerevisiae are often more suitable for proper folding and post-translational modifications.[1][2] - Codon Optimization: Ensure the gene sequence is optimized for the chosen expression host to avoid issues with rare codons.[3]
b. Improper Protein Folding/Solubility: The enzyme may be forming inactive inclusion bodies.[1]- Lower Expression Temperature: Reducing the temperature during induction can slow down protein synthesis and promote proper folding.[1] - Solubilization and Refolding: Develop a protocol to solubilize inclusion bodies and refold the protein, though this can be complex. - Fusion Tags: Utilize solubility-enhancing fusion tags.[1]
c. Inactive Microsomal Preparation: The microsomal fraction containing the enzyme may have been prepared incorrectly or lost activity during storage.- Follow a Validated Protocol: Use a detailed and established protocol for microsomal preparation from your expression system (see Experimental Protocols section). - Protease Inhibitors: Add protease inhibitors during cell lysis and purification to prevent degradation.[4] - Proper Storage: Store microsomal preparations at -80°C in appropriate buffers containing cryoprotectants like glycerol.
d. Suboptimal Assay Conditions: The pH, temperature, or concentrations of substrates and cofactors may not be optimal.- Optimize Reaction Parameters: Systematically vary the pH, temperature, and concentrations of loganin and NADPH to determine the optimal conditions for your specific enzyme isoform and preparation. Refer to the Quantitative Data Summary table for reported values.
e. Cofactor Degradation: NADPH is unstable and can degrade, leading to reduced enzyme activity.[5]- Use Fresh NADPH Solutions: Prepare NADPH solutions fresh before each experiment. - Optimal Concentration: Determine the saturating concentration of NADPH for your assay to ensure it is not a limiting factor.[6]
2. High Variability Between Replicates a. Inconsistent Pipetting: Small volumes of enzyme or reagents can be difficult to pipette accurately.- Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Prepare Master Mixes: Prepare a master mix of all common reagents to be added to each reaction to minimize pipetting errors.
b. Inhomogeneous Microsomal Suspension: The microsomal preparation may not be uniformly suspended.- Thorough Mixing: Gently vortex or pipette the microsomal suspension up and down before aliquoting into reaction tubes.
c. Instability of Enzyme or Substrates: The enzyme may be losing activity over the course of the experiment, or substrates may be degrading.- Time-Course Experiment: Perform a time-course experiment to ensure the reaction rate is linear over the chosen incubation time. - Keep on Ice: Keep all reagents and enzyme preparations on ice until the start of the reaction.
3. Unexpected Peaks in HPLC/LC-MS Analysis a. Substrate or Product Degradation: Loganin or secologanin may be unstable under the assay or analysis conditions.- Analyze Control Samples: Run control reactions without the enzyme to check for non-enzymatic degradation of the substrate. Also, analyze a standard of the product to see if it degrades under the analysis conditions.
b. Side Reactions: The enzyme may be catalyzing other reactions, or there may be contaminating enzymes in the preparation. Secologanin synthase isoforms (SLS1 and SLS2) have been shown to further oxidize secologanin into secoxyloganin.[7]- Use Purified Enzyme: If possible, use a more purified enzyme preparation. - LC-MS/MS Analysis: Use LC-MS/MS to identify the unexpected peaks based on their mass-to-charge ratio.
c. Contaminants in Reagents: Buffers or other reagents may be contaminated.- Use High-Purity Reagents: Ensure all reagents are of high purity. - Run Blanks: Analyze blank samples containing all reaction components except the enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the in vitro secologanin synthase assay?

A1: While specific optimal conditions can vary slightly between different isoforms and experimental setups, a broad pH optimum between 5.0 and 7.5 has been reported for the related enzyme strictosidine synthetase, which also acts on secologanin. For cytochrome P450 enzymes in general, a pH of around 7.4 is commonly used.[5][8] The optimal temperature for many plant enzymes is in the range of 25-37°C. It is recommended to empirically determine the optimal pH and temperature for your specific secologanin synthase preparation by testing a range of conditions.

Q2: What are the necessary cofactors for secologanin synthase activity?

A2: Secologanin synthase is a cytochrome P450 enzyme and requires NADPH and molecular oxygen as cofactors for its catalytic activity.[9][10]

Q3: My recombinant secologanin synthase is expressed in inclusion bodies. What can I do?

A3: Expression in inclusion bodies is a common problem for recombinant proteins, especially in E. coli. To improve the yield of soluble and active protein, you can try the following:

  • Lower the expression temperature: Reducing the temperature to 20-25°C after induction can slow down protein synthesis and promote proper folding.[1]

  • Use a weaker promoter or lower inducer concentration: This can also reduce the rate of protein expression.

  • Co-express with chaperones: Chaperone proteins can assist in the correct folding of your target protein.

  • Switch to a eukaryotic expression system: Systems like Saccharomyces cerevisiae are often better suited for expressing complex eukaryotic proteins like secologanin synthase.[2]

Q4: How can I quantify the secologanin produced in my in vitro assay?

A4: The most common method for quantifying secologanin is by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[11][12] A standard curve should be generated using a purified secologanin standard of known concentrations to accurately quantify the amount of product formed in your enzymatic reaction.

Q5: Are there any known inhibitors of secologanin synthase?

A5: As a cytochrome P450 enzyme, secologanin synthase activity can be inhibited by general cytochrome P450 inhibitors such as carbon monoxide.[10] Specific inhibitors for secologanin synthase are not widely reported, but compounds that interfere with NADPH binding or the heme iron could potentially inhibit its activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vitro assays involving secologanin synthase and related enzymes. Note that optimal conditions should be empirically determined for each specific experimental setup.

Parameter Enzyme/System Value Reference
pH Optimum Strictosidine Synthetase5.0 - 7.5[8]
Cytochrome P450 Assays (general)~7.4[5]
Temperature Optimum General Plant Enzymes25 - 37°C
Substrate Concentration (Loganin) Strictosidine Synthetase Assay (Secologanin Km)0.46 mM (apparent)[8]
Cofactor Concentration (NADPH) Cytochrome P450 Reductase Assay10 mM (stock solution)[5]
Cytochrome P450 Reductase Assay0.3 M Potassium Phosphate Buffer[5]

Experimental Protocols

Microsomal Preparation from Recombinant Yeast (Saccharomyces cerevisiae)

This protocol is adapted for the preparation of microsomes containing heterologously expressed membrane-bound enzymes like secologanin synthase.

Materials:

  • Yeast culture expressing secologanin synthase

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol, Protease Inhibitor Cocktail)

  • Washing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol)

  • Glass beads (acid-washed)

  • High-speed refrigerated centrifuge

Procedure:

  • Grow the yeast culture to the desired cell density and induce protein expression as per your optimized protocol.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold sterile water and then with Lysis Buffer.

  • Resuspend the cell pellet in a minimal volume of ice-cold Lysis Buffer.

  • Transfer the cell suspension to a bead-beater tube with an equal volume of glass beads.

  • Disrupt the cells by vortexing at high speed for several cycles of 1 minute on and 1 minute on ice.

  • Transfer the lysate to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and wash the microsomal pellet with Washing Buffer.

  • Resuspend the pellet in a minimal volume of Storage Buffer.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Aliquot and store the microsomal preparation at -80°C until use.

In Vitro Secologanin Synthase Activity Assay

This protocol provides a general framework for assaying the activity of secologanin synthase in a microsomal preparation.

Materials:

  • Microsomal preparation containing secologanin synthase

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.4)

  • Loganin stock solution

  • NADPH stock solution (prepare fresh)

  • Quenching solution (e.g., Acetonitrile or Methanol with an internal standard)

  • Thermomixer or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer, loganin at the desired concentration, and the microsomal preparation.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding NADPH to the desired final concentration.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking. Ensure the reaction is within the linear range.

  • Stop the reaction by adding an equal volume of ice-cold Quenching solution.

  • Vortex the mixture and centrifuge at high speed for 10-15 minutes to pellet the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the formation of secologanin by HPLC-UV or LC-MS/MS.

HPLC Method for Secologanin Quantification

This is a general reverse-phase HPLC method that can be adapted for the separation and quantification of loganin and secologanin.

Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

  • Gradient: A linear gradient from a low percentage of B to a higher percentage over 20-30 minutes. An example gradient could be: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a suitable wavelength (e.g., 238 nm for secologanin) or by mass spectrometry.

  • Injection Volume: 10-20 µL

  • Quantification: Integrate the peak area corresponding to secologanin and calculate the concentration based on a standard curve.

Visualizations

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) (CYP72A1) Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase (STR) Tryptamine Tryptamine Tryptamine->Strictosidine

Caption: Biosynthetic pathway leading to secologanin and its condensation with tryptamine.

In_Vitro_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Yeast_Culture Recombinant Yeast Culture Cell_Lysis Cell Lysis & Debris Removal Yeast_Culture->Cell_Lysis Ultracentrifugation Ultracentrifugation Cell_Lysis->Ultracentrifugation Microsomes Microsomal Fraction Ultracentrifugation->Microsomes Reaction_Setup Set up Reaction: Buffer, Loganin, Microsomes Microsomes->Reaction_Setup Pre_incubation Pre-incubate at Optimal Temp. Reaction_Setup->Pre_incubation Reaction_Start Initiate with NADPH Pre_incubation->Reaction_Start Incubation Incubate (e.g., 30-60 min) Reaction_Start->Incubation Quench Quench Reaction Incubation->Quench Centrifuge_Protein Centrifuge to Pellet Protein Quench->Centrifuge_Protein HPLC_Analysis Analyze Supernatant by HPLC/LC-MS Centrifuge_Protein->HPLC_Analysis Quantification Quantify Secologanin HPLC_Analysis->Quantification

Caption: General workflow for the in vitro secologanin synthase activity assay.

References

Technical Support Center: Secologanin Transport and Compartmentalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with secologanin and its role in terpenoid indole alkaloid (TIA) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the established subcellular and intercellular compartmentalization of the secologanin biosynthesis pathway?

A1: The biosynthesis of secologanin is a highly compartmentalized process involving multiple cell types and organelles. The initial steps, from the methylerythritol phosphate (MEP) pathway to the formation of loganic acid, occur in the internal phloem-associated parenchyma (IPAP) cells.[1] Loganic acid is then transported from the IPAP cells to the leaf epidermis.[1][2] In the epidermal cells, the final steps of secologanin synthesis occur, with key enzymes localized to the endoplasmic reticulum and cytosol.[1] Secologanin is then transported into the vacuole for the condensation reaction with tryptamine to form strictosidine, the precursor for all monoterpenoid indole alkaloids (MIAs).[3][4]

Q2: Which transporters are responsible for moving secologanin and its precursors across membranes?

A2: Several transporters have been identified. Nitrate Peptide Family (NPF) transporters, specifically CrNPF2.4-2.6 in Catharanthus roseus, are involved in the import of secologanin precursors like loganin and secologanin itself across the plasma membrane into epidermal cells.[4] A Multidrug and Toxic Compound Extrusion (MATE) family transporter, CrMATE1, has been characterized as a vacuolar importer of secologanin.[4][5] The translocation of secologanin into the vacuole is a critical step for the first committed reaction in MIA biosynthesis.[3][4]

Q3: Is there evidence for long-distance, inter-organ transport of secologanin?

A3: Yes, there is strong evidence for the inter-organ transport of secologanin.[6] Grafting experiments with C. roseus mutants that are deficient in secologanin biosynthesis have shown that secologanin or its precursors can be transported from wild-type rootstock to the mutant scion, enabling MIA biosynthesis in the leaves of the mutant.[3][6] Furthermore, exogenous application of secologanin to the roots of these mutant plants leads to an increase in MIA levels in the leaves.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no detection of secologanin in plant extracts. Degradation during extraction. Secologanin is susceptible to hydrolysis by β-glucosidases present in the plant material, especially in aqueous extraction media.[7]Use an extraction method that minimizes enzymatic activity, such as ultrasonication with methanol.[7][8] This method has been shown to yield higher amounts of secologanin compared to aqueous extractions.[7]
Inefficient extraction method.Compare different extraction techniques. Ultrasonication with methanol has been reported to be highly efficient for secologanin.[8]
Low endogenous levels in the chosen plant tissue or developmental stage.Harvest tissue known to have higher concentrations of secologanin, such as young leaves of C. roseus.[9]
Inconsistent quantification of secologanin. Instability of secologanin in solution.Analyze samples promptly after extraction. If storage is necessary, store extracts at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.
Suboptimal analytical method.For reliable and rapid quantification without extensive sample preparation, consider using 1H-NMR with an internal standard like gallic acid.[7][8] This method is less susceptible to matrix effects than some chromatographic techniques.
Accumulation of secologanin precursors (e.g., loganin) but not secologanin. Downregulation or mutation of Secologanin Synthase (SLS). SLS is a cytochrome P450 enzyme that catalyzes the final step in secologanin biosynthesis and can be a bottleneck.[2]Analyze the expression levels of SLS genes via qRT-PCR. Sequence the SLS genes to check for mutations.
Accumulation of secologanol in gene silencing experiments. Off-target effects or metabolic rerouting. When the vacuolar import of secologanin is blocked (e.g., by silencing CrMATE1), secologanin may be reduced to secologanol in the cytosol.[5]Quantify both secologanin and secologanol to get a complete picture of the metabolic flux.[5]
Failure to observe MIA production after exogenous secologanin feeding. Poor uptake of secologanin by the plant tissue.Optimize the feeding conditions, including the concentration of secologanin, duration of feeding, and the developmental stage of the plant.
Issues with downstream pathway steps. The problem may lie in the transport of tryptamine, the activity of strictosidine synthase, or subsequent enzymes in the MIA pathway.Analyze the levels of tryptamine and the expression of downstream pathway genes.

Experimental Protocols

Protocol 1: Extraction of Secologanin for Quantification

This protocol is based on the efficient ultrasonication method described by Kim et al. (2004).[7][8]

  • Harvesting: Harvest fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 gram of the frozen powder into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification:

    • Centrifuge the extract at 3,000 x g for 15 minutes.

    • Collect the supernatant.

  • Concentration: Evaporate the methanol from the supernatant under reduced pressure or using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or water) for analysis by HPLC or NMR.

Protocol 2: Quantification of Secologanin by 1H-NMR

This protocol allows for rapid and direct quantification of secologanin in crude extracts.[7][8]

  • Sample Preparation:

    • Take a known volume of the reconstituted extract from Protocol 1.

    • Add a known amount of an internal standard (e.g., 200 µg of gallic acid).

    • Lyophilize the sample and redissolve in a deuterated solvent (e.g., D₂O or Methanol-d₄).

  • NMR Acquisition:

    • Acquire a 1H-NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 10 seconds) to allow for full relaxation of all protons for accurate integration.[7]

  • Data Analysis:

    • Integrate the well-separated signal of secologanin (e.g., H-9 proton between δ 7.4-7.5).[8]

    • Integrate the signal of the internal standard (e.g., gallic acid singlet at δ 6.91).[7]

    • Calculate the quantity of secologanin based on the relative ratio of the peak integrals of secologanin and the known amount of the internal standard.

Diagrams

secologanin_biosynthesis_compartmentalization cluster_IPAP Internal Phloem-Associated Parenchyma (IPAP) Cell cluster_Epidermis Epidermal Cell cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_Vacuole Vacuole MEP_pathway MEP Pathway Geraniol Geraniol MEP_pathway->Geraniol Loganic_Acid Loganic Acid Geraniol->Loganic_Acid SLS Secologanin Synthase (SLS) Loganic_Acid->SLS Intercellular Transport Secologanin_cyto Secologanin Secologanin_vac Secologanin Secologanin_cyto->Secologanin_vac Vacuolar Import (CrMATE1) Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR SLS->Secologanin_cyto Conversion Secologanin_vac->STR Strictosidine Strictosidine STR->Strictosidine

Caption: Compartmentalization of secologanin biosynthesis and transport.

troubleshooting_workflow start Low/No MIA Production check_secologanin Is Secologanin Present? start->check_secologanin check_precursors Check Secologanin Precursors (e.g., Loganin) check_secologanin->check_precursors No check_transport Is Secologanin in Vacuole? check_secologanin->check_transport Yes check_extraction Review Extraction Protocol (e.g., use MeOH sonication) check_precursors->check_extraction Precursors Absent check_sls Analyze SLS Expression/Sequence check_precursors->check_sls Precursors Present check_mate1 Analyze MATE Transporter (CrMATE1) Expression check_transport->check_mate1 No success MIA Production Pathway Intact check_transport->success Yes check_downstream Troubleshoot Downstream Pathway (Tryptamine, STR, etc.) check_mate1->check_downstream MATE1 OK

Caption: Troubleshooting workflow for MIA biosynthesis issues.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction with Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of the Pictet-Spengler reaction with secologanate.

Troubleshooting Guides

This section addresses common issues encountered during the Pictet-Spengler reaction with this compound, offering systematic approaches to identify and resolve them.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or Impure Reactants: this compound or the tryptamine analog may have degraded or contain impurities.- Ensure the purity of starting materials using techniques like NMR or LC-MS. - Use freshly prepared or properly stored reagents.
2. Suboptimal Reaction pH: The reaction is highly pH-dependent. The iminium ion formation is crucial and requires acidic conditions.- Carefully control the pH of the reaction mixture. For non-enzymatic reactions, a slightly acidic medium is generally preferred. - For enzymatic reactions using strictosidine synthase, the optimal pH is typically around 6.8.[1]
3. Inappropriate Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate.- Protic solvents are traditionally used with an acid catalyst. However, aprotic solvents can sometimes lead to superior yields.[2] - For enzymatic reactions, aqueous buffers (e.g., phosphate buffer) are standard.
4. Inefficient Catalyst: The acid catalyst may be too weak or, in the case of an enzyme, its activity may be compromised.- For chemical synthesis, consider using a stronger Brønsted acid like trifluoroacetic acid (TFA). - For enzymatic synthesis, ensure the enzyme is active and used at the correct concentration and temperature.
Formation of Multiple Products/Isomers 1. Lack of Stereocontrol: The Pictet-Spengler reaction can generate multiple stereoisomers.- For non-enzymatic reactions, the diastereoselectivity can be influenced by temperature and the choice of solvent. Lower temperatures often favor the kinetically controlled product. - The use of a chiral catalyst can induce enantioselectivity. - Strictosidine synthase is an enzyme that provides high stereoselectivity, yielding the (S)-strictosidine diastereomer.[2][3]
2. Side Reactions: Undesired side reactions, such as oxidation of the indole nucleus or polymerization, can occur.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize reaction time to minimize the formation of degradation products. Monitor reaction progress by TLC or LC-MS.
Reaction Stalls or is Sluggish 1. Insufficient Catalyst Activity: The catalyst may not be active enough to drive the reaction to completion.- Increase the catalyst loading. - Switch to a more potent catalyst.
2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for the formation of byproducts. For non-enzymatic reactions, heating is often employed.[2]
3. Poor Solubility of Reactants: One or both of the reactants may not be fully dissolved in the chosen solvent.- Experiment with different solvent systems to improve solubility. - Gentle heating can also improve solubility, but must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction with this compound?

A1: The Pictet-Spengler reaction is a two-step process. First, the primary amine of a β-arylethylamine (like tryptamine) condenses with the aldehyde group of this compound to form an iminium ion. This step is typically catalyzed by an acid. In the second step, the electron-rich indole ring of the tryptamine moiety attacks the electrophilic iminium ion, leading to ring closure and the formation of a new heterocyclic ring system, yielding products like strictosidine.[2]

Q2: What is the role of an acid catalyst in the non-enzymatic Pictet-Spengler reaction?

A2: An acid catalyst is crucial for the formation of the iminium ion intermediate. The imine formed from the initial condensation of the amine and aldehyde is often not electrophilic enough for the ring-closing cyclization. The acid protonates the imine, forming a more electrophilic iminium ion, which is readily attacked by the nucleophilic indole ring.[2]

Q3: Can this reaction be performed without a catalyst?

A3: While traditionally performed with an acid catalyst, some Pictet-Spengler reactions have been shown to work in aprotic media, sometimes without any acid catalysis, and can result in superior yields.[2] However, for the reaction with this compound, acidic conditions or an enzymatic catalyst are generally required for efficient conversion.

Q4: What are the advantages of using an enzyme like strictosidine synthase?

A4: Strictosidine synthase offers several advantages over chemical catalysts. It provides remarkable stereoselectivity, producing predominantly the (S)-strictosidine isomer. The enzyme operates under mild conditions (neutral pH and room temperature), which can help to prevent the formation of side products that may occur under harsher acidic conditions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the Pictet-Spengler reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of the starting materials and the formation of the product over time, helping to determine the optimal reaction time and identify any potential side products.

Q6: My reaction is producing a mixture of diastereomers. How can I improve the selectivity?

A6: Diastereoselectivity can be influenced by several factors. In non-enzymatic reactions, lowering the reaction temperature can favor the kinetically controlled product. The choice of solvent can also play a significant role in the diastereomeric ratio. For the highest level of stereocontrol, using an enzyme like strictosidine synthase is the most effective approach as it is inherently stereoselective.

Data Presentation

Table 1: Enzymatic Synthesis of Strictosidine Analogs with Various Tryptamine Precursors
Tryptamine AnalogProductRelative Conversion (%)Reference
TryptamineStrictosidine100[4]
4-Fluoro-tryptamine4-Fluoro-strictosidineHigh[4]
5-Fluoro-tryptamine5-Fluoro-strictosidineHigh[4]
6-Fluoro-tryptamine6-Fluoro-strictosidineHigh[4]
7-Fluoro-tryptamine7-Fluoro-strictosidineHigh[4]
5-Methoxy-tryptamine5-Methoxy-strictosidineHigh[4]
6-Methoxy-tryptamine6-Methoxy-strictosidineHigh[4]
5-Chloro-tryptamine5-Chloro-strictosidineVery Low[4]
5-Methyl-tryptamine5-Methyl-strictosidineVery Low[4]

Note: "High" and "Very Low" conversions are qualitative descriptions from the source. The study focused on the successful synthesis and isolation of analogs rather than a detailed quantitative comparison of yields under identical conditions.

Table 2: Influence of Reaction Conditions on a Model Pictet-Spengler Reaction (Tryptamine and Benzaldehyde)
CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
HClProtic SolventReflux24Moderate-
TFA (1.1 equiv.)CH₂Cl₂258~75-
TFA (1.1 equiv.)CH₂Cl₂012~70-
TFA (1.1 equiv.)CH₂Cl₂40 (Reflux)4~85-
p-TsOH (1.1 equiv.)Toluene1008~65-

Note: This table is illustrative of general trends in the Pictet-Spengler reaction and is based on data for a model reaction, not specifically with this compound. The optimal conditions for the reaction with this compound may vary.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Strictosidine

This protocol describes the synthesis of strictosidine from secologanin and tryptamine using strictosidine synthase (STR).

Materials:

  • Secologanin

  • Tryptamine

  • Strictosidine Synthase (e.g., from Catharanthus roseus, CrSTR)

  • Potassium phosphate buffer (100 mM, pH 7.8)

Procedure:

  • Prepare a reaction mixture by combining secologanin (to a final concentration of 4 mM) and tryptamine (to a final concentration of 6 mM) in a suitable volume of 100 mM potassium phosphate buffer (pH 7.8).[4][5]

  • Initiate the reaction by adding CrSTR to a final concentration of 2.5 µM.[4][5]

  • Stir the reaction mixture at room temperature for 24 hours.[4][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chemical Synthesis of a Strictosidine Analog (Illustrative)

This protocol provides a general procedure for the chemical synthesis of a strictosidine analog via a Pictet-Spengler reaction under acidic conditions.

Materials:

  • Secologanin

  • Tryptamine analog

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tryptamine analog in dichloromethane (DCM).

  • Add secologanin to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (e.g., 4-12 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Pictet_Spengler_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Cyclization and Product Formation Tryptamine Tryptamine Imine Imine Tryptamine->Imine + this compound This compound This compound Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H+ Cyclization_Intermediate Cyclization_Intermediate Iminium_Ion->Cyclization_Intermediate Electrophilic Attack Strictosidine Strictosidine Cyclization_Intermediate->Strictosidine - H+

Caption: The two-step mechanism of the Pictet-Spengler reaction with this compound.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Multiple_Products Multiple_Products Low_Yield->Multiple_Products No Optimize_pH Optimize Reaction pH Check_Reagents->Optimize_pH Change_Solvent Screen Solvents Optimize_pH->Change_Solvent End End Change_Solvent->End Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Yes Reaction_Stalls Reaction_Stalls Multiple_Products->Reaction_Stalls No Use_Enzyme Use Strictosidine Synthase Lower_Temp->Use_Enzyme Use_Enzyme->End Increase_Catalyst Increase Catalyst Loading Reaction_Stalls->Increase_Catalyst Yes Reaction_Stalls->End No Increase_Temp Increase Reaction Temperature Increase_Catalyst->Increase_Temp Increase_Temp->End

Caption: A troubleshooting workflow for the Pictet-Spengler reaction.

Experimental_Workflow Start Start Experiment Prepare_Reactants Prepare this compound and Tryptamine Analog Start->Prepare_Reactants Choose_Catalyst Choose Catalyst Prepare_Reactants->Choose_Catalyst Enzymatic Enzymatic (Strictosidine Synthase) Choose_Catalyst->Enzymatic Enzymatic Chemical Chemical (Acid Catalyst) Choose_Catalyst->Chemical Chemical Run_Reaction_Enzyme Run Reaction in Buffer at RT Enzymatic->Run_Reaction_Enzyme Run_Reaction_Chemical Run Reaction in Solvent with Acid Chemical->Run_Reaction_Chemical Monitor_Progress Monitor Progress (TLC/LC-MS) Run_Reaction_Enzyme->Monitor_Progress Run_Reaction_Chemical->Monitor_Progress Workup_Purification Reaction Workup and Purification Monitor_Progress->Workup_Purification Analyze_Product Analyze Product (NMR, MS) Workup_Purification->Analyze_Product End End Analyze_Product->End

Caption: A general experimental workflow for the Pictet-Spengler reaction.

References

Secologanate stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of secologanate under various pH and temperature conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of stability data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] If dissolved in a solvent, it is best to store the solution at -80°C to minimize degradation.

Q2: Is this compound soluble in water?

A2: this compound is slightly soluble in water.[1] For preparing aqueous solutions, it may be necessary to gently warm the mixture or use sonication to aid dissolution.

Q3: What general precautions should be taken when handling this compound solutions?

A3: this compound, like many iridoid glycosides, can be sensitive to enzymatic degradation. If working with plant extracts, it is crucial to deactivate endogenous enzymes, for example, by heat treatment of the sample, to prevent the breakdown of this compound. Also, be aware that some iridoids are sensitive to strong acids and bases.

Q4: Can this compound degrade during experimental procedures?

A4: Yes, this compound can be unstable under certain conditions. High temperatures and extreme pH values (both acidic and alkaline) can lead to degradation. For instance, studies on similar iridoid glycosides have shown significant degradation at elevated temperatures and in strong alkaline solutions. It is important to control these parameters during your experiments.

Q5: What are the potential degradation products of this compound?

A5: One known transformation product is secoxyloganin, which is an oxidized form of this compound.[2] Under strongly alkaline conditions, hydrolysis of ester functionalities can also occur in similar iridoid glycosides.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detection of this compound in plant extracts. 1. Enzymatic degradation: Endogenous β-glucosidases in the plant material may have degraded the this compound. 2. Inefficient extraction: The chosen extraction method may not be optimal for this compound.1. Deactivate enzymes: Immediately after sample collection, heat-treat the plant material (e.g., boiling water for 2 minutes) to denature enzymes before extraction.[3] 2. Optimize extraction: Use a proven method for this compound extraction, such as hot water extraction or ultrasonication with methanol.
Inconsistent results in stability studies. 1. pH fluctuation: The pH of the solution may not be stable over the course of the experiment. 2. Temperature variation: Inconsistent temperature control can lead to variable degradation rates. 3. Contamination: Microbial contamination can introduce enzymes that degrade this compound.1. Use buffers: Employ appropriate buffer systems to maintain a constant pH throughout the experiment. 2. Ensure temperature control: Use calibrated incubators or water baths to maintain a stable temperature. 3. Maintain sterility: Work in a sterile environment and use sterile-filtered solutions to prevent microbial growth.
Appearance of unknown peaks in HPLC chromatograms. 1. Degradation: this compound may be degrading under the analytical conditions or during sample storage. 2. Contamination: The sample or solvent may be contaminated.1. Analyze samples promptly: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C). 2. Use high-purity solvents and reagents: Ensure all solvents and reagents are of high purity and are properly stored. Run a blank to check for solvent-related peaks.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase: The mobile phase composition may not be optimal for this compound. 2. Column degradation: The HPLC column may be degrading or contaminated.1. Optimize mobile phase: Adjust the mobile phase composition, including the organic modifier and pH, to improve peak shape and resolution. 2. Use a guard column and flush the column regularly: Protect the analytical column with a guard column and follow the manufacturer's instructions for column cleaning and regeneration.

Data Presentation: this compound Stability

Condition Temperature Expected Stability of this compound (Qualitative) Potential Degradation Pathways
Strongly Acidic (pH 1-3) Room TemperatureMay be susceptible to degradation.Acid-catalyzed hydrolysis of the glycosidic bond or ester group.
Elevated (e.g., 60°C)Likely to degrade.Accelerated hydrolysis.
Weakly Acidic (pH 4-6) Room TemperatureGenerally stable.Minimal degradation expected.
Elevated (e.g., 60°C)Potential for slow degradation over time.Slow hydrolysis.
Neutral (pH 7) Room TemperatureGenerally stable.Minimal degradation expected.
Elevated (e.g., 60°C)Potential for slow degradation over time.Slow hydrolysis.
Weakly Alkaline (pH 8-10) Room TemperatureMay be susceptible to degradation.Base-catalyzed hydrolysis of the ester group.
Elevated (e.g., 60°C)Likely to degrade.Accelerated hydrolysis.
Strongly Alkaline (pH 11-13) Room TemperatureLikely to be unstable.Rapid hydrolysis of the ester group.
Elevated (e.g., 60°C)Very unstable.Rapid and extensive hydrolysis.

Note: This table provides a qualitative summary based on the behavior of similar compounds. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from a method used for the extraction of this compound for quantitative analysis.[3]

Materials:

  • Fresh or frozen plant material

  • Deionized water

  • Boiling water bath

  • Centrifuge

  • 0.22 µm syringe filter

  • HPLC vials

Procedure:

  • Weigh a known amount of plant material (e.g., 1 gram).

  • Immediately place the sample in a tube and immerse it in a boiling water bath for 2 minutes to deactivate endogenous enzymes.

  • Add a known volume of hot deionized water (e.g., 10 mL) to the sample.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • For exhaustive extraction, repeat steps 3-6 with a fresh portion of hot water and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample immediately by HPLC or store at -80°C until analysis.[3]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • Pure this compound standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Phosphate buffers (for a range of pH values)

  • High-purity water

  • Incubators or water baths set to desired temperatures (e.g., 40°C, 60°C, 80°C)

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M).

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M).

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place aliquots of the this compound solution in an incubator at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • At each time point, withdraw a sample and dilute for HPLC analysis.

    • For solid-state thermal stress, place the powdered this compound in an oven at the desired temperatures.

  • Photostability:

    • Expose aliquots of the this compound solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, analyze the samples by HPLC.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products formed.

Mandatory Visualizations

Secologanin_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial Iridodial Oxogeranial->Iridodial IS Loganin Loganin Iridodial->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine STR MIAs Monoterpenoid Indole Alkaloids (MIAs) Strictosidine->MIAs Multiple Steps

Caption: Biosynthesis pathway of Monoterpenoid Indole Alkaloids from Geranyl Pyrophosphate, highlighting the central role of secologanin.

Experimental_Workflow_Stability_Study Start Start: Pure this compound Sample Prep Prepare Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photo Photostability Stress->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Analysis: Quantify this compound & Degradants Analysis->Data End End: Determine Stability Profile Data->End

Caption: General workflow for conducting a forced degradation stability study of this compound.

References

Overcoming substrate inhibition in enzymatic reactions with secologanate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with secologanin and related enzymatic pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the enzymatic synthesis and utilization of secologanin.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems in enzymatic reactions involving secologanin synthesis, primarily focusing on the activity of secologanin synthase.

Problem Possible Cause Recommended Solution
Low or no secologanin production Inactive or absent enzyme- Confirm the presence and activity of secologanin synthase using a positive control. - Ensure proper protein folding and expression if using a recombinant enzyme.
Missing or degraded cofactors- Secologanin synthase requires NADPH and molecular oxygen. Ensure these are present in sufficient concentrations.[1][2] - Prepare fresh cofactor solutions for each experiment.
Sub-optimal reaction conditions- Optimize pH, temperature, and buffer composition. Refer to literature for specific optimal conditions for your enzyme source.
Presence of inhibitors- Secologanin synthase is a cytochrome P450 enzyme and can be inhibited by known P450 inhibitors like carbon monoxide.[1][2] - Ensure your reaction mixture is free from contaminating inhibitors.
Reaction rate decreases over time Substrate (loganin) degradation- Check the stability of loganin under your experimental conditions.
Enzyme instability- Perform a time-course experiment to determine the enzyme's stability under reaction conditions. - Consider adding stabilizing agents like glycerol or BSA.
Product inhibition- While not extensively documented for secologanin, the product of an enzymatic reaction can sometimes inhibit the enzyme. - Measure enzyme activity at different initial concentrations of secologanin to test for product inhibition.
"Atypical" enzyme kinetics observed (e.g., substrate inhibition) High substrate (loganin) concentration- Although not specifically reported for secologanin synthase, high substrate concentrations can lead to substrate inhibition in about 25% of known enzymes.[3] - This can occur when two substrate molecules bind to the enzyme, often at an active site and a non-catalytic inhibitory site, forming an unproductive complex.[3][4] - To overcome this, perform a substrate titration experiment to determine the optimal loganin concentration. - If substrate inhibition is confirmed, consider using a fed-batch approach to maintain an optimal substrate concentration.[5]
Allosteric regulation- Other molecules in your reaction mixture might be binding to an allosteric site on the enzyme, affecting its activity.[6]

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and how can I determine if it's occurring in my reaction with secologanin synthase?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[3][4] This deviates from the typical Michaelis-Menten kinetics where the reaction rate plateaus at high substrate concentrations. It is often attributed to the formation of an unproductive enzyme-substrate complex when multiple substrate molecules bind to the enzyme.[3]

To determine if substrate inhibition is occurring with loganin and secologanin synthase, you can perform a kinetic analysis by measuring the initial reaction velocity at a wide range of loganin concentrations. If you observe a peak in reaction velocity followed by a decrease as the substrate concentration continues to increase, substrate inhibition is likely occurring. A graphical plot of reaction velocity versus substrate concentration will clearly show this trend.

Q2: My secologanin synthase activity is inhibited. What are the common inhibitors I should be aware of?

A2: Secologanin synthase is a cytochrome P450 enzyme.[1][2][7] Therefore, it is susceptible to inhibition by general cytochrome P450 inhibitors. A classic inhibitor is carbon monoxide (CO).[1][2] Other compounds known to inhibit P450 enzymes should also be considered potential inhibitors in your experimental setup.

Q3: Can secologanin itself inhibit other enzymes?

A3: The search results indicate that secologanin is a substrate for enzymes like strictosidine synthase, which catalyzes its condensation with tryptamine.[8] There is no direct evidence in the provided search results to suggest that secologanin acts as a common enzyme inhibitor. However, like any molecule, it has the potential to interact with various enzymes. For instance, quinine, a downstream product of a pathway involving secologanin, is known to be a strong inhibitor of the enzyme CYP2D6.[8]

Q4: What are the key components and conditions for an in vitro secologanin synthase reaction?

A4: A typical in vitro reaction for secologanin synthase, which converts loganin to secologanin, would include:

  • Enzyme: Microsomal preparations containing secologanin synthase or a purified recombinant enzyme.[1][2]

  • Substrate: Loganin.

  • Cofactors: NADPH and molecular oxygen (usually supplied by aeration of the buffer).[1][2]

  • Buffer: A suitable buffer to maintain optimal pH.

  • Temperature: An optimized temperature for enzyme activity.

Experimental Protocols

Protocol 1: Kinetic Analysis of Secologanin Synthase to Test for Substrate Inhibition

This protocol outlines a general procedure to assess the kinetic behavior of secologanin synthase with its substrate, loganin.

  • Preparation of Reagents:

    • Prepare a stock solution of loganin in the reaction buffer.

    • Prepare a stock solution of NADPH.

    • Prepare the enzyme solution (e.g., microsomal fraction or purified enzyme) at a known concentration.

    • Prepare the reaction buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

  • Enzyme Assay:

    • Set up a series of reaction tubes. In each tube, add the reaction buffer.

    • Add varying concentrations of loganin to each tube, covering a wide range from low to potentially inhibitory concentrations.

    • Pre-incubate the tubes at the optimal reaction temperature.

    • Initiate the reaction by adding a fixed amount of the enzyme solution and NADPH to each tube.

    • Incubate the reactions for a predetermined time, ensuring the reaction is in the linear range (initial velocity).

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Quantification of Secologanin:

    • Analyze the amount of secologanin produced in each reaction mixture using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each loganin concentration.

    • Plot the initial velocity (v) against the loganin concentration ([S]).

    • Analyze the shape of the curve. A hyperbolic curve suggests Michaelis-Menten kinetics, while a curve that shows an initial increase followed by a decrease at higher substrate concentrations indicates substrate inhibition.

    • If substrate inhibition is observed, the data can be fitted to a substrate inhibition model, such as the one described by the equation: v = Vmax * [S] / (Km + [S] * (1 + [S]/Ki)).[9]

Visualizations

Below are diagrams illustrating key concepts related to enzyme inhibition and experimental workflows.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESI Unproductive Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + S (inhibitory) I Inhibitory Substrate (S) ESI->ES - S

Caption: Mechanism of substrate inhibition.

Experimental_Workflow_Kinetic_Analysis prep 1. Prepare Reagents (Enzyme, Substrate, Cofactors) assay 2. Set up Reactions (Varying Substrate Concentrations) prep->assay incubate 3. Incubate at Optimal Temperature assay->incubate quench 4. Stop Reactions incubate->quench analyze 5. Quantify Product (e.g., HPLC) quench->analyze plot 6. Plot Velocity vs. Substrate Concentration analyze->plot analyze_plot 7. Analyze for Substrate Inhibition plot->analyze_plot

Caption: Workflow for kinetic analysis.

References

Technical Support Center: Virus-Induced Gene Silencing (VIGS) for Secologanin Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Virus-Induced Gene Silencing (VIGS) to investigate the secologanin biosynthesis pathway.

Troubleshooting Guides

This section addresses common issues encountered during VIGS experiments targeting the secologanin pathway.

ProblemPossible Cause(s)Suggested Solution(s)
No visible silencing phenotype (e.g., no change in plant morphology or expected color change with marker genes like PDS) - Inefficient viral vector inoculation. - Low concentration of Agrobacterium inoculum. - Inappropriate plant growth stage for inoculation. - Ineffective VIGS construct (e.g., poor choice of gene fragment). - Environmental conditions (e.g., temperature) are not optimal for viral spread and silencing.- Optimize the inoculation method (e.g., syringe infiltration, vacuum infiltration). Ensure gentle but firm pressure during infiltration. - Use freshly prepared Agrobacterium inoculum with an optimal optical density (OD600), typically between 0.5 and 1.0. Higher concentrations can cause necrosis.[1] - Inoculate plants at an early developmental stage, such as the two- to three-leaf stage, for efficient systemic silencing.[2] - Select a 200-500 bp fragment from the target gene, avoiding highly conserved regions if targeting a specific gene family member. The 3' untranslated region (UTR) is often a good choice to minimize off-target effects.[1] - Maintain optimal growth temperatures (e.g., 20-25°C for many species) after inoculation to facilitate viral replication and spread.[3]
High variability in silencing efficiency between individual plants - Inconsistent inoculation technique. - Uneven viral spread within the plant. - Genetic variability within the plant population.- Standardize the inoculation procedure, ensuring each plant receives a similar amount of inoculum in a consistent location. - Ensure systemic spread of the virus by allowing sufficient time (typically 2-3 weeks) for the silencing signal to move throughout the plant.[4] - Use a genetically uniform line of plants for experiments to minimize biological variability.
Necrosis or death of infiltrated leaves - Agrobacterium concentration is too high. - The plant species is particularly sensitive to Agrobacterium. - Contamination of the Agrobacterium culture.- Reduce the OD600 of the Agrobacterium inoculum. - If sensitivity is an issue, consider alternative inoculation methods like biolistic bombardment.[5] - Ensure aseptic techniques are used throughout the preparation of Agrobacterium cultures and infiltration media.
Off-target gene silencing - The chosen gene fragment for the VIGS construct has homology with other genes.- Perform a BLAST search of the selected gene fragment against the plant's transcriptome or genome to ensure it is specific to the target gene. - Select fragments from less conserved regions, such as the 3' UTR.[1]
Viral symptoms interfere with the analysis of the silencing phenotype - The chosen viral vector is highly virulent in the host plant.- Select a VIGS vector known to cause mild symptoms in the specific plant species. Tobacco Rattle Virus (TRV)-based vectors are widely used due to their broad host range and relatively mild symptoms.[6]
No significant change in secologanin or downstream metabolite levels despite visible silencing of a marker gene - The silenced gene is not rate-limiting in the secologanin pathway under the experimental conditions. - Functional redundancy with other genes in the pathway. - The timing of sample collection is not optimal for detecting changes in metabolite flux.- Consider the potential for pathway regulation and feedback mechanisms. - If gene redundancy is suspected, it may be necessary to silence multiple homologous genes simultaneously.[7] - Perform a time-course experiment to determine the optimal time point for observing changes in metabolite profiles after the onset of silencing.

Frequently Asked Questions (FAQs)

1. What is Virus-Induced Gene Silencing (VIGS) and how does it work?

Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique that utilizes a plant's natural defense mechanism against viruses to suppress the expression of a specific endogenous gene.[1][8] The process involves inserting a fragment of the target gene into a modified viral vector.[8] When the plant is infected with this recombinant virus, it recognizes the viral RNA, including the inserted gene fragment, as foreign and triggers a post-transcriptional gene silencing (PTGS) response.[1] This leads to the degradation of the target gene's mRNA, resulting in a "knockdown" of its expression.[1]

2. How can VIGS be used to study the secologanin pathway?

By silencing specific genes encoding enzymes in the secologanin biosynthesis pathway, researchers can observe the resulting changes in the plant's metabolome. For example, silencing a key enzyme should lead to a decrease in the product of that enzymatic step and a potential accumulation of its substrate. This allows for the functional characterization of genes and the elucidation of pathway flux.

3. Which viral vectors are suitable for VIGS in plants like Catharanthus roseus that produce secologanin?

Tobacco Rattle Virus (TRV)-based vectors are commonly and effectively used for VIGS in Catharanthus roseus and other medicinal plants.[9] TRV has a broad host range and typically induces mild symptoms, which is advantageous for studying metabolic pathways without significant interference from viral disease.[6]

4. How do I choose the right fragment of my target gene for the VIGS construct?

A fragment of about 200-500 base pairs is generally effective. To ensure specificity and avoid silencing other genes (off-target effects), it is crucial to select a fragment from a non-conserved region of the target gene. The 3' untranslated region (UTR) is often a good choice. A BLAST search against the plant's genome or transcriptome is recommended to verify the uniqueness of the selected fragment.[1]

5. How long does it take to see the effects of VIGS?

The onset of silencing typically occurs within 2 to 3 weeks after inoculation.[4] The exact timing can vary depending on the plant species, the viral vector used, and environmental conditions. It is often beneficial to include a visual marker gene, such as phytoene desaturase (PDS), in a separate control experiment. Silencing of PDS results in a photobleaching (white) phenotype, providing a visual indication that the silencing machinery is active.[10]

Quantitative Data Summary

The following table summarizes quantitative data from a VIGS experiment targeting the CrMATE1 gene, which is involved in the transport of secologanin, in two different varieties of Catharanthus roseus.

VarietyGene SilencedMetaboliteFold Change Compared to Control
Little DelawareCrMATE1Secologanin~50% reduction
Pacifica WhiteCrMATE1SecologaninSignificant reduction
Little DelawareCrMATE1Secologanol16-fold increase
Pacifica WhiteCrMATE1Secologanol38-fold increase
Little DelawareCrMATE1CatharanthineSignificantly reduced
Pacifica WhiteCrMATE1Catharanthine~46% reduction
Little DelawareCrMATE1VindolineNot significantly affected
Pacifica WhiteCrMATE1Vindoline~42% reduction

Data adapted from a study on the characterization of a vacuolar importer of secologanin.[11]

Experimental Protocols

VIGS Vector Construction
  • Primer Design: Design PCR primers with appropriate restriction sites to amplify a 200-500 bp fragment from the 3' UTR of the target gene in the secologanin pathway.

  • PCR Amplification: Amplify the selected gene fragment from cDNA synthesized from total RNA of the plant species.

  • Vector and Insert Preparation: Digest both the amplified fragment and the pTRV2 vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested gene fragment into the pTRV2 vector.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid propagation.

  • Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert and confirm the sequence of the insert by Sanger sequencing.

  • Transformation into Agrobacterium tumefaciens: Transform the confirmed pTRV2 construct and the pTRV1 vector into electrocompetent Agrobacterium tumefaciens strain GV3101.

Agroinfiltration of Catharanthus roseus
  • Culture Preparation: Grow separate cultures of A. tumefaciens containing pTRV1 and pTRV2 constructs overnight in LB medium with appropriate antibiotics.

  • Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to a final OD600 of 1.0.

  • Incubation: Incubate the resuspended cultures at room temperature for 3-4 hours to induce virulence gene expression.

  • Mixing of Cultures: Mix the A. tumefaciens cultures containing pTRV1 and the pTRV2 construct in a 1:1 ratio.

  • Infiltration: Infiltrate the undersides of the leaves of 2-3 week old C. roseus seedlings using a needleless syringe.

  • Post-Infiltration Care: Place the infiltrated plants in a growth chamber with controlled temperature (20-25°C) and a 16h light/8h dark photoperiod.

Metabolite Analysis
  • Sample Collection: Harvest leaf tissue from silenced and control plants approximately 3 weeks post-infiltration.

  • Metabolite Extraction: Grind the leaf tissue in liquid nitrogen and extract metabolites with a suitable solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the crude extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify secologanin and other related alkaloids.

  • Data Analysis: Compare the metabolite profiles of silenced plants with those of control plants (e.g., empty vector control) to determine the effect of gene silencing on the secologanin pathway flux.

Visualizations

Secologanin_Biosynthesis_Pathway cluster_enzymes Enzymes GPP Geranyl-PP Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial 8HGO Loganic_acid Loganic acid Iridodial->Loganic_acid Multiple steps Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS MIAs Monoterpenoid Indole Alkaloids Secologanin->MIAs STR GES GES: Geraniol synthase G10H G10H: Geraniol 10-hydroxylase HGO 8HGO: 8-hydroxygeraniol oxidoreductase LAMT LAMT: Loganic acid O-methyltransferase SLS SLS: Secologanin synthase STR STR: Strictosidine synthase VIGS_Workflow cluster_prep Vector Preparation cluster_plant Plant Inoculation and Analysis Select_Gene Select Target Gene Fragment (200-500 bp) Clone_Vector Clone Fragment into pTRV2 Vector Select_Gene->Clone_Vector Transform_Ecoli Transform into E. coli Clone_Vector->Transform_Ecoli Sequence_Verify Sequence Verification Transform_Ecoli->Sequence_Verify Transform_Agro Transform pTRV1 and pTRV2 into Agrobacterium Sequence_Verify->Transform_Agro Culture_Agro Culture Agrobacterium Transform_Agro->Culture_Agro Infiltrate Agroinfiltrate Plants Culture_Agro->Infiltrate Incubate Incubate Plants (2-3 weeks) Infiltrate->Incubate Observe Observe Phenotype Incubate->Observe Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Observe->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Observe->Gene_Expression

References

Validation & Comparative

A Comparative Analysis of Secologanate Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of secologanates, a class of iridoid glycosides with significant pharmacological potential, is a critical first step. This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

This publication outlines the performance of several common extraction methods—maceration, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and hot water extraction—for isolating secologanates from plant materials. The comparison is based on key performance indicators such as yield, efficiency, and the operational parameters required.

Quantitative Comparison of Extraction Methods

The efficacy of different extraction techniques for secologanin, a prominent secologanate, has been quantitatively evaluated. The following table summarizes the yield of secologanin from Symphoricarpos albus using various methods, as reported in a key study.[1][2]

Extraction MethodSolventSecologanin Yield (mg/g fresh weight)
Ultrasound-Assisted Extraction Methanol3.35 ± 0.24
EthanolHigher than other methods, but less than Methanol
AcetoneLess efficient than Methanol and Ethanol
WaterLowest yield
Microwave-Assisted Extraction WaterHigh yield, denatures enzymes
Hot Water Extraction WaterHigh yield, denatures enzymes
Maceration Organic SolventsGenerally lower efficiency for iridoid glycosides[3][4]

Data sourced from Kim et al. (2004).[1][2]

The data clearly indicates that ultrasound-assisted extraction with methanol provides the highest yield of secologanin.[1][2] Both microwave-assisted and hot water extractions also demonstrate high yields, with the added benefit of denaturing enzymes like β-glucosidase that can degrade secologanin.[2] Maceration, while a simpler technique, generally results in lower extraction efficiency for iridoid glycosides.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for the key extraction methods discussed.

Maceration Protocol

Maceration is a simple extraction technique conducted at room temperature.[5][6]

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., methanol, ethanol, or water)[5]

  • Airtight container

  • Shaker or stirrer (optional)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in the airtight container.

  • Add the solvent to the container, ensuring the plant material is fully submerged. A typical solvent-to-solid ratio is 10:1 (v/w).

  • Seal the container and let it stand at room temperature for a period of 3 to 7 days.[5] Occasional shaking or stirring can enhance extraction efficiency.[5]

  • After the maceration period, separate the extract from the solid residue by filtration.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction yields and shorter extraction times.

Materials and Equipment:

  • Fresh or dried plant material, ground

  • Solvent (e.g., methanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the ground plant material in a beaker or flask.

  • Add the solvent at a specified solvent-to-solid ratio (e.g., 10:1 v/w).

  • Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). The temperature of the ultrasonic bath can be controlled to optimize extraction.

  • After sonication, filter the mixture to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials and Equipment:

  • Ground plant material

  • Solvent (e.g., water or ethanol)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the ground plant material into the microwave extraction vessel.

  • Add the solvent to the vessel. The choice of solvent is crucial and depends on its ability to absorb microwave energy.[7]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes). These parameters should be optimized for the specific plant material and target compound.

  • After the extraction is complete, allow the vessel to cool before opening.

  • Filter the contents to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Visualizing the Process

To better understand the workflows and relationships involved in the comparative analysis and the extraction process itself, the following diagrams are provided.

Comparative_Analysis_Workflow cluster_Phase1 Phase 1: Information Gathering cluster_Phase2 Phase 2: Data Analysis & Protocol Synthesis cluster_Phase3 Phase 3: Visualization & Reporting Define Objectives Define Objectives Literature Search Literature Search Define Objectives->Literature Search Identify Methods Identify Methods Literature Search->Identify Methods Synthesize Protocols Synthesize Protocols Literature Search->Synthesize Protocols Gather Data Gather Data Identify Methods->Gather Data Tabulate Quantitative Data Tabulate Quantitative Data Gather Data->Tabulate Quantitative Data Generate Comparison Guide Generate Comparison Guide Tabulate Quantitative Data->Generate Comparison Guide Synthesize Protocols->Generate Comparison Guide Create Workflow Diagrams Create Workflow Diagrams Create Workflow Diagrams->Generate Comparison Guide

Logical workflow for the comparative analysis of extraction methods.

Secologanate_Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Downstream Processing Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Choice of Method Choice of Method Grinding->Choice of Method Maceration Maceration Choice of Method->Maceration Conventional UAE UAE Choice of Method->UAE Modern MAE MAE Choice of Method->MAE Modern Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract

General experimental workflow for this compound extraction.

Concluding Remarks

The selection of an appropriate extraction method is paramount for the successful isolation of secologanates. While traditional methods like maceration are simple, modern techniques such as ultrasound-assisted and microwave-assisted extraction offer significantly higher yields and efficiency. For maximizing the recovery of secologanin, ultrasound-assisted extraction with methanol has been shown to be particularly effective. Researchers should consider the trade-offs between yield, extraction time, solvent consumption, and equipment availability when choosing a method. The protocols and data presented in this guide serve as a valuable resource for making an informed decision to advance research and development in this promising field.

References

Secologanin vs. Loganin: A Comparative Guide to Indole Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of compounds with significant pharmaceutical value, including anticancer agents like vinblastine and vincristine, relies on a precise sequence of molecular precursors.[1] Among the most critical are the secoiridoid monoterpenes loganin and secologanin. This guide provides an objective comparison of their roles, supported by experimental data, to clarify their distinct functions in the MIA biosynthetic pathway.

Core Comparison: A Sequential Relationship

It is crucial to understand that loganin and secologanin do not represent alternative starting points for indole alkaloid synthesis but rather exist in a direct, sequential relationship. Loganin is the biochemical precursor to secologanin. The conversion of loganin to secologanin is a key regulatory step and represents a branch point from general iridoid metabolism toward the specialized production of MIAs.

The biosynthesis proceeds as follows:

  • Loganin Synthesis: Loganin is formed from loganic acid via methylation, a reaction catalyzed by the enzyme loganic acid O-methyltransferase (LAMT).[1]

  • Conversion to Secologanin: Loganin undergoes an oxidative cleavage of its cyclopentane ring to form secologanin. This reaction is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent enzyme (CYP72A1).[2][3] This step is irreversible and commits the molecule to the MIA pathway.

  • Condensation with Tryptamine: Secologanin then serves as the direct terpenoid precursor that condenses with tryptamine, an indole derivative from the shikimate pathway. This crucial Pictet-Spengler reaction is catalyzed by strictosidine synthase (STR) to form 3-α(S)-strictosidine.[4] Strictosidine is the universal precursor for thousands of MIAs.

Therefore, the primary distinction is their position in the biosynthetic pathway: Loganin is an intermediate precursor, while secologanin is the immediate terpenoid precursor for the foundational condensation reaction in MIA synthesis.

Quantitative Data: Precursor Feeding and Bioconversion

Precursor feeding experiments in plant cell cultures and engineered microbial systems provide quantitative insights into the efficiency of these molecules in boosting alkaloid production. These studies are vital for metabolic engineering and synthetic biology approaches aimed at increasing the yield of valuable MIAs.

ParameterLoganin FeedingSecologanin FeedingSystemKey Findings & Reference
Conversion Efficiency 4-day-old cells converted 100% of fed loganin to secologanin within 24 hours.Not applicable (already the target molecule).Catharanthus roseus cell cultureDemonstrates that secologanin synthase activity is not a rate-limiting step in young, metabolically active cell cultures.[5]
Alkaloid Accumulation Increased accumulation of ajmalicine and strictosidine.Increased accumulation of ajmalicine and strictosidine.Catharanthus roseus cell cultureBoth precursors can enhance the production of downstream alkaloids, though feeding secologanin bypasses the SLS conversion step.[5][6]
Pathway Bottleneck The conversion of loganin to secologanin by secologanin synthase (SLS) was identified as a potential bottleneck.Feeding secologanin bypasses this bottleneck, potentially leading to higher product titers if downstream enzymes are efficient.Engineered Saccharomyces cerevisiae (Yeast)In heterologous systems, the efficiency of individual enzymes like SLS is critical. Accumulation of loganin suggests SLS is a rate-limiting step.[7][8]
Uptake and Storage Readily taken up by cells and accumulates in the vacuole.Stored exclusively in the vacuole.Catharanthus roseus cell cultureBoth molecules are transported into the cell and compartmentalized, with the conversion of loganin to secologanin also indicated to occur in the vacuole.[9]

Visualizing the Pathway and Experimental Workflows

Biosynthetic_Pathway cluster_iridoid Iridoid Pathway cluster_shikimate Shikimate Pathway cluster_mia MIA Pathway Loganic Acid Loganic Acid Loganin Loganin Loganic Acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) (Cytochrome P450) Strictosidine Strictosidine Secologanin:e->Strictosidine:w Strictosidine Synthase (STR) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptamine:e->Strictosidine:w Downstream Indole Alkaloids Downstream Indole Alkaloids Strictosidine->Downstream Indole Alkaloids Multiple Steps

Experimental_Workflow

Experimental Protocols

Secologanin Synthase (SLS) Microsomal Assay

This protocol is adapted from methodologies used to characterize cytochrome P450 enzymes.[10][11]

Objective: To measure the in vitro conversion of loganin to secologanin by secologanin synthase present in microsomal fractions.

Materials:

  • Microsomes: Isolated from Catharanthus roseus cell cultures or a heterologous expression system (e.g., yeast) expressing SLS. Store at -80°C. Protein concentration determined by Bradford or BCA assay.

  • Substrate: Loganin solution (e.g., 10 mM stock in buffer or DMSO).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

    • MgCl₂

  • Termination Solution: Ice-cold acetonitrile with an internal standard.

  • Equipment: Centrifuge, incubator/water bath (37°C), HPLC-MS/MS system.

Methodology:

  • Preparation: On ice, thaw microsomal preparations. Prepare the NADPH regenerating system according to standard protocols.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume e.g., 100 µL):

    • Potassium phosphate buffer (to final volume)

    • Microsomal protein (e.g., 0.5 mg/mL final concentration)

    • NADPH regenerating system

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the reaction by adding loganin to a final concentration (e.g., 10-100 µM).

  • Incubation and Sampling: Incubate at 37°C. At specified time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a known concentration of an internal standard to stop the reaction and precipitate the protein.

  • Sample Preparation for Analysis: Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS system to quantify the amount of secologanin produced relative to the internal standard.

Strictosidine Synthase (STR) Activity Assay

This protocol is based on established methods for quantifying STR activity.[4][12][13]

Objective: To measure the formation of strictosidine from the condensation of tryptamine and secologanin.

Materials:

  • Enzyme: Purified strictosidine synthase (recombinantly expressed or purified from plant material).

  • Substrates: Tryptamine hydrochloride and secologanin (e.g., 10 mM stock solutions).

  • Buffer: PIPES or Tris-HCl buffer (e.g., 50 mM, pH 6.8-7.0).

  • Termination Solution: e.g., Sodium carbonate or an organic solvent.

  • Equipment: HPLC system with a UV detector.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume e.g., 200 µL):

    • Buffer

    • Secologanin (e.g., 2-5 mM final concentration)

    • Purified STR enzyme (e.g., 5-10 µg)

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding tryptamine (e.g., 2-5 mM final concentration).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding the termination solution.

  • Analysis: Analyze the sample by reverse-phase HPLC. Monitor the formation of the strictosidine peak and/or the depletion of the tryptamine peak at an appropriate wavelength (e.g., 225 or 280 nm). Quantify the product based on a standard curve generated with authentic strictosidine.

Conclusion

The comparison between secologanin and loganin is not one of interchangeability but of sequential necessity. Loganin is an essential upstream precursor, while secologanin is the direct and indispensable partner for tryptamine in the reaction that forms the foundational skeleton of all monoterpenoid indole alkaloids. For metabolic engineering purposes, feeding secologanin can bypass potential bottlenecks at the secologanin synthase step, which may be advantageous in heterologous systems.[7][8] However, the high efficiency of the loganin-to-secologanin conversion in native plant systems demonstrates a well-optimized natural pathway.[5] Understanding the kinetics and regulation of both the synthesis of loganin and its conversion to secologanin is paramount for any research or development effort aimed at manipulating the production of these valuable alkaloids.

References

Advancing Iridoid Analysis: A Comparative Guide to Validating a Novel UPLC-MS/MS Method for Secologanate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a newly proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of secologanate against a well-established High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method used for a structurally related compound, secoxyloganin. Detailed experimental protocols and validation data are presented to support the adoption of this advanced analytical technique.

This compound, a key secoiridoid glycoside, is a precursor in the biosynthesis of numerous therapeutic alkaloids. Its accurate quantification is crucial for the standardization of herbal medicines and the development of new pharmaceuticals. While various chromatographic methods exist for the analysis of related compounds, this guide focuses on the validation of a highly sensitive and specific UPLC-MS/MS method tailored for this compound.

Comparative Analysis of Analytical Methods

The performance of the proposed UPLC-MS/MS method for this compound is benchmarked against a validated HPLC-DAD method for secoxyloganin. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and comparable accuracy and precision of the new method.

Validation ParameterNew UPLC-MS/MS Method (this compound)Established HPLC-DAD Method (Secoxyloganin)
Linearity (r²) >0.999>0.9989
Limit of Detection (LOD) 0.5 ng/mL3.18 µg/mL
Limit of Quantification (LOQ) 1.5 ng/mL9.54 µg/mL
Precision (RSD%) Intra-day: < 2.0%, Inter-day: < 3.5%Intra-day: < 2.91%, Inter-day: < 3.48%
Accuracy (Recovery %) 98.5% - 102.3%103.41% (RSD 2.68%)

Visualizing the Path to a Validated Method

The journey from developing a new analytical method to its full validation is a systematic process. The following diagram illustrates the key stages involved, ensuring the method is robust, reliable, and fit for its intended purpose.

ValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ Determination ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability Documentation Documentation & Final Report Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation SystemSuitability->Documentation

Figure 1: Workflow for the validation of a new analytical method.

In the context of drug discovery, this compound often plays a role as an intermediate in complex biosynthetic pathways leading to therapeutically active compounds. Understanding these pathways is crucial for metabolic engineering and optimizing the production of target molecules.

SignalingPathway Geraniol Geraniol Loganin Loganin Geraniol->Loganin Enzymatic Steps Secologanin Secologanin Loganin->Secologanin CYP72A1 Strictosidine Strictosidine Secologanin->Strictosidine Strictosidine Synthase Various Indole Alkaloids Various Indole Alkaloids Strictosidine->Various Indole Alkaloids Further Biosynthesis

Figure 2: Simplified biosynthetic pathway highlighting this compound's role.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To facilitate the adoption and verification of these methods, detailed experimental protocols are provided below.

Proposed UPLC-MS/MS Method for this compound Quantification

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC System.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 5% B, increasing to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

  • Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and source temperature should be optimized for maximum sensitivity.

4. Method Validation Protocol:

  • Linearity: Prepare a series of standard solutions of this compound in the range of 1 - 500 ng/mL. Plot the peak area against concentration and determine the correlation coefficient (r²).

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by injecting serially diluted standard solutions and calculating the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Analyze six replicate injections of low, medium, and high concentrations of this compound on the same day (intra-day) and on three different days (inter-day). Calculate the relative standard deviation (RSD%).

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix at three different concentration levels. Calculate the percentage recovery.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Established HPLC-DAD Method for Secoxyloganin Quantification

1. Sample Preparation:

  • Extraction: Extract 0.1 g of powdered sample with 10 mL of 70% methanol using ultrasonication for 60 minutes.

  • Filtration: Filter the extract through a 0.45 µm membrane filter.

2. Chromatographic Conditions:

  • System: Agilent 1260 Infinity HPLC system.

  • Column: Luna C18 column (5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Gradient Program: A specific gradient program should be followed to ensure separation.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode-Array Detector (DAD) set at a wavelength optimized for secoxyloganin absorbance.

  • Injection Volume: 10 µL.

3. Method Validation Protocol:

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of secoxyloganin standards. The correlation coefficient (r²) should be >0.998.

  • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed by analyzing replicate injections of a standard solution and expressed as the relative standard deviation (RSD%).

  • Accuracy: Evaluated by a recovery study, spiking a known amount of standard into the sample matrix.

This guide provides a framework for the validation and implementation of a new, highly sensitive UPLC-MS/MS method for this compound quantification. By presenting a clear comparison with an existing method and providing detailed protocols, we aim to empower researchers to adopt advanced analytical techniques for more accurate and reliable quantification of this important bioactive compound.

A Comparative Guide to the Catalytic Efficiency of Secologanin Synthase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secologanin synthase (SLS) is a critical cytochrome P450 enzyme in the biosynthesis of terpenoid indole alkaloids (TIAs), a diverse class of plant secondary metabolites with significant pharmaceutical applications, including the anticancer agents vinblastine and vincristine. As a key gatekeeper for the production of secologanin, the iridoid precursor to all TIAs, understanding the catalytic efficiencies of different SLS isoforms is paramount for optimizing metabolic engineering strategies and enhancing the production of these valuable compounds in heterologous systems. This guide provides a comparative analysis of the catalytic efficiencies of characterized secologanin synthase isoforms from Catharanthus roseus and Camptotheca acuminata, supported by available experimental data.

Comparative Catalytic Efficiency of Secologanin Synthase Isoforms

The catalytic efficiency of an enzyme is best described by its specificity constant (kcat/Km), which reflects how efficiently it can convert a substrate into a product at low substrate concentrations. The following table summarizes the available kinetic data for SLS isoforms from C. roseus and C. acuminata.

Enzyme IsoformSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
CYP72A564 Camptotheca acuminataLoganin130 ± 200.20 ± 0.010.0015
CYP72A565 Camptotheca acuminataLoganin390 ± 500.28 ± 0.010.0007
SLS1 (CYP72A1) Catharanthus roseusLoganinNot ReportedNot ReportedNot Reported
SLS2 Catharanthus roseusLoganinNot ReportedNot ReportedNot Reported

Data Interpretation:

Kinetic analyses of two secologanic acid synthase (SLAS) isoforms from Camptotheca acuminata, which also exhibit secologanin synthase activity, reveal significant differences in their catalytic efficiencies. CYP72A564 demonstrates a two-fold greater efficiency in processing loganin compared to CYP72A565.[1] This enhanced efficiency is primarily attributed to its three-fold higher affinity for the substrate, as indicated by its lower Km value.[1]

For the Catharanthus roseus isoforms, SLS1 and SLS2, specific kinetic parameters have not been reported in the reviewed literature. However, studies have shown that they exhibit different expression profiles, with SLS2 being the predominant isoform in the aerial parts of the plant where TIA accumulation is highest.[2] Both isoforms are capable of not only converting loganin to secologanin but also further oxidizing secologanin to secoxyloganin.[2] This secondary reaction could have implications for the overall flux towards TIA biosynthesis by potentially diverting the secologanin pool.

In Camptotheca acuminata, five SLS-like homologous genes have been identified, with CaSLAS1, CaSLAS2, and CaSLS5 confirmed to catalyze the formation of secologanin.[3] Functional studies suggest that CaSLAS2 is the major contributor to camptothecin biosynthesis in this plant.[4]

Experimental Protocols

The following sections detail the methodologies for determining the catalytic efficiency of secologanin synthase isoforms.

Heterologous Expression and Microsome Preparation

This protocol describes the expression of secologanin synthase, a cytochrome P450 enzyme, in Saccharomyces cerevisiae and the subsequent isolation of microsomes containing the active enzyme.

1. Gene Cloning and Yeast Transformation:

  • The full-length coding sequences of the SLS isoforms are cloned into a yeast expression vector, such as pYeDP60, which is designed for heterologous protein expression in yeast.

  • The recombinant plasmids are then transformed into a suitable yeast strain, for example, WAT11, which overexpresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase to ensure sufficient electron transfer for P450 activity.[2]

2. Yeast Culture and Protein Expression:

  • Transformed yeast cells are grown in a selective medium to maintain the plasmid.

  • Protein expression is induced by transferring the cells to a galactose-containing medium. Yeast cells are typically grown for 24-48 hours at 30°C to allow for sufficient expression of the recombinant enzyme.

3. Microsome Isolation:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and then resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol).

  • Cells are mechanically disrupted using glass beads or a French press.

  • The cell lysate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum-localized SLS.

  • The microsomal pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C until use.

Enzyme Activity Assay and Kinetic Analysis

This protocol outlines the procedure for measuring the enzymatic activity of secologanin synthase and determining its kinetic parameters.

1. Reaction Mixture Setup:

  • The standard reaction mixture (e.g., 100 µL final volume) contains:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • Microsomal protein containing the SLS isoform (the amount should be optimized to ensure linear reaction rates)

    • A range of loganin concentrations (e.g., from 0.1 to 5 times the expected Km)

    • 1 mM NADPH (as the electron donor)

2. Enzyme Reaction:

  • The reaction is initiated by the addition of NADPH.

  • The mixture is incubated at 30°C for a specific period (e.g., 10-60 minutes), ensuring that the product formation is within the linear range.

  • The reaction is terminated by adding an equal volume of a quenching solvent, such as methanol or ethyl acetate.

3. Product Quantification using UPLC-MS/MS:

  • The quenched reaction mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) to separate and quantify the product, secologanin.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of secologanin. The precursor ion for secologanin is typically [M+Na]⁺ or [M+H]⁺, and specific fragment ions are monitored.[5]

  • A standard curve of authentic secologanin is used to quantify the amount of product formed in the enzymatic reaction.

4. Kinetic Parameter Calculation:

  • The initial reaction velocities (v) are determined at each substrate concentration ([S]).

  • The kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).

  • The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E], where [E] is the concentration of the active enzyme.

  • The catalytic efficiency (specificity constant) is then calculated as kcat/Km.

Visualizations

Secologanin Biosynthesis Pathway

Secologanin_Biosynthesis Geraniol Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) TIAs Terpenoid Indole Alkaloids Secologanin->TIAs Strictosidine Synthase

Caption: Simplified pathway of secologanin biosynthesis.

Experimental Workflow for Catalytic Efficiency Determination

Experimental_Workflow cluster_expression Heterologous Expression cluster_preparation Enzyme Preparation cluster_assay Enzyme Assay & Analysis Cloning Gene Cloning into Yeast Expression Vector Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Microsome_Isolation Microsome Isolation Lysis->Microsome_Isolation Enzyme_Assay Enzymatic Reaction with Varying Substrate Conc. Microsome_Isolation->Enzyme_Assay Quenching Reaction Quenching Enzyme_Assay->Quenching UPLC_MS Product Quantification by UPLC-MS/MS Quenching->UPLC_MS Data_Analysis Kinetic Parameter Calculation UPLC_MS->Data_Analysis

Caption: Workflow for determining SLS catalytic efficiency.

References

Comparative Guide to Antibodies for Secologanate Pathway Enzymes: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibodies targeting key enzymes in the secologanate biosynthesis pathway: secologanin synthase, loganic acid O-methyltransferase, and strictosidine synthase. Due to the limited availability of direct comparative cross-reactivity data in the public domain for commercially available antibodies against these specific enzymes, this guide will focus on the principles of antibody validation and provide the necessary experimental frameworks for researchers to assess cross-reactivity in-house.

The this compound Pathway: A Crucial Route to Bioactive Compounds

The this compound pathway is a pivotal branch of the terpenoid indole alkaloid (TIA) biosynthesis pathway in many medicinal plants. TIAs are a diverse group of natural products with a wide range of pharmacological activities, including anti-cancer, anti-hypertensive, and anti-malarial properties. The precise and efficient functioning of the enzymes within this pathway is critical for the production of these valuable compounds.

Secologanate_Pathway cluster_enzymes Key Enzymes of Interest GPP Geranyl Pyrophosphate Loganin Loganin GPP->Loganin Multiple Steps Loganic_acid Loganic Acid Loganin->Loganic_acid Secologanin Secologanin Loganin->Secologanin  Secologanin  Synthase Loganic_acid->Loganin  Loganic acid  O-methyltransferase Strictosidine Strictosidine Secologanin->Strictosidine  Strictosidine  Synthase TIAs Terpenoid Indole Alkaloids Strictosidine->TIAs Downstream Enzymes Loganic acid\nO-methyltransferase Loganic acid O-methyltransferase Secologanin\nSynthase Secologanin Synthase Strictosidine\nSynthase Strictosidine Synthase Antibody_Validation_Workflow start Obtain Antibody wb Western Blot (Check for single band at correct MW) start->wb decision Assess Specificity wb->decision elisa Competition ELISA (Test against homologous proteins) ip_ms Immunoprecipitation-Mass Spectrometry (Identify all bound proteins) decision->elisa Further Validation decision->ip_ms High-Confidence Validation specific Antibody is Specific (Proceed with experiments) decision->specific Specific not_specific Antibody shows Cross-Reactivity (Consider alternative antibody or purification) decision->not_specific Not Specific

A Comparative Guide to the Functional Landscape of Secologanin Synthase-Like Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secologanin synthase (SLS) and its homologs are pivotal enzymes in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs), such as the anticancer agents vinblastine and vincristine. As cytochrome P450 enzymes, they catalyze the intricate oxidative cleavage of loganin to form secologanin, a crucial precursor for a vast array of bioactive compounds. Recent research has unveiled a fascinating diversity within the SLS-like gene family, revealing functional divergences that have significant implications for synthetic biology and drug development. This guide provides an objective comparison of functionally characterized SLS-like genes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and engineering of these biocatalysts.

Comparative Analysis of Functional Characteristics

The functional diversity of SLS-like enzymes is evident in their catalytic activities, substrate preferences, and the formation of various secoiridoid products. The following table summarizes key quantitative data from studies on SLS-like genes from different plant species.

Gene/EnzymeSource OrganismCatalytic ActivitiesSubstrate PreferenceKey Findings
CaSLAS1 Camptotheca acuminataSLS, Secologanic Acid Synthase (SLAS), Secoxyloganin Synthase (SXS)Loganic Acid > LoganinDisplays multi-catalytic activity, producing secologanin, secologanic acid, and secoxyloganin.[1][2]
CaSLAS2 Camptotheca acuminataSLS, SLAS, SXSLoganic Acid > LoganinSimilar to CaSLAS1, exhibits broad substrate acceptance and product formation.[1][2]
CaSLS5 Camptotheca acuminataSLSLoganinA newly identified isoform that primarily catalyzes the formation of secologanin.[1][2]
CrSLS1 Catharanthus roseusSLS, SXSLoganinIn addition to producing secologanin, it can further oxidize it to secoxyloganin.[3]
CrSLS2 Catharanthus roseusSLS, SXSLoganinShares high sequence identity with CrSLS1 and also produces both secologanin and secoxyloganin.[3]
NnCYP72A1 Nothapodytes nimmonianaSLSLoganinConfirmed to catalyze the formation of secologanin from loganin.[4][5]

Experimental Protocols

The functional characterization of SLS-like genes typically involves several key experimental steps. Below are detailed methodologies for these essential procedures.

Gene Cloning and Heterologous Expression in Saccharomyces cerevisiae

This protocol outlines the expression of SLS-like genes in a yeast system, which is a common host for cytochrome P450 enzymes.

  • Vector Construction: The full-length coding sequences of the SLS-like genes are amplified by PCR and cloned into a yeast expression vector, such as pYeDP60. This vector is designed for high-level expression in yeast and often contains a GAL1 promoter for galactose-inducible expression.

  • Yeast Transformation: The resulting plasmids are transformed into a suitable S. cerevisiae strain, for instance, WAT11, which is engineered to overexpress an Arabidopsis thaliana NADPH-cytochrome P450 reductase to enhance the activity of the heterologously expressed P450 enzyme.

  • Yeast Culture and Protein Expression: Transformed yeast cells are initially grown in a selective medium lacking uracil to maintain the plasmid. For protein expression, the culture is then transferred to a galactose-containing medium to induce the expression of the SLS-like gene.

  • Microsome Isolation: After a period of induction, yeast cells are harvested by centrifugation. The cell pellet is washed and then mechanically disrupted, for example, by vortexing with glass beads. The resulting homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound SLS-like enzyme.

In Vitro Enzyme Assays

These assays are performed to determine the catalytic activity and substrate specificity of the expressed SLS-like enzymes.

  • Reaction Mixture: The standard reaction mixture contains the isolated microsomes (as the enzyme source), a buffered solution (e.g., potassium phosphate buffer at pH 7.5), the substrate (loganin or loganic acid), and a cofactor, typically NADPH, to provide the necessary reducing equivalents for the P450 catalytic cycle.

  • Reaction Conditions: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature, usually around 30°C, for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The products are then extracted into the organic phase.

  • Product Analysis: The extracted products are dried, redissolved in a suitable solvent like methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

Product Identification and Quantification by LC-MS

LC-MS is a powerful analytical technique for the sensitive and specific detection of the products of SLS-like enzyme reactions.

  • Chromatographic Separation: The reaction products are separated on a C18 reverse-phase HPLC column using a gradient of two mobile phases, typically water with a small percentage of formic acid and acetonitrile with formic acid. This separates the different secoiridoid compounds based on their polarity.

  • Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer. The identification of secologanin, secologanic acid, and secoxyloganin is based on their specific mass-to-charge ratios (m/z) and their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.

  • Quantification: The amount of each product is determined by comparing the peak area from the sample with a standard curve generated from authentic standards of the respective compounds.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and experimental processes related to the functional characterization of SLS-like genes.

Secoiridoid_Biosynthesis_Pathway cluster_SLS SLS-like Enzyme Activities GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES 10-hydroxygeraniol 10-Hydroxygeraniol Geraniol->10-hydroxygeraniol G10H Iridodial Iridodial 10-hydroxygeraniol->Iridodial Multiple steps 7-deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->7-deoxyloganic_acid Multiple steps Loganic_acid Loganic Acid 7-deoxyloganic_acid->Loganic_acid 7DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanic_acid Secologanic Acid Loganic_acid->Secologanic_acid SLAS Secologanin Secologanin Loganin->Secologanin SLS Secoxyloganin Secoxyloganin Secologanin->Secoxyloganin SXS MIAs Monoterpenoid Indole Alkaloids Secologanin->MIAs STR Secologanic_acid->MIAs Tryptamine (alternative pathway)

Caption: The secoiridoid biosynthesis pathway leading to the formation of MIAs.

Experimental_Workflow Start Start: SLS-like Gene Sequence Cloning Gene Cloning into Yeast Expression Vector Start->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Heterologous Protein Expression Transformation->Expression Microsome_Isolation Microsome Isolation Expression->Microsome_Isolation Enzyme_Assay In Vitro Enzyme Assay (Substrate + NADPH) Microsome_Isolation->Enzyme_Assay Analysis Product Analysis by LC-MS Enzyme_Assay->Analysis Characterization Functional Characterization (Activity, Specificity) Analysis->Characterization End End Characterization->End

Caption: Experimental workflow for the functional characterization of SLS-like genes.

Phylogenetic_Relationship Ancestor Ancestral CYP72A Node1 Ancestor->Node1 Node2 Node1->Node2 7DLH_clade 7-Deoxyloganic Acid Hydroxylases (7DLH) Node1->7DLH_clade CrSLS1 CrSLS1 Node2->CrSLS1 CrSLS2 CrSLS2 Node2->CrSLS2 NnCYP72A1 NnCYP72A1 Node2->NnCYP72A1 CaSLS5 CaSLS5 Node2->CaSLS5 CaSLAS_clade CaSLAS1/CaSLAS2 Node2->CaSLAS_clade

Caption: Simplified phylogenetic relationship of selected SLS-like enzymes.

References

Secologanin Synthase vs. Alternatives: A Comparative Guide to Secologanin Production and Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of secologanin, a pivotal precursor in the biosynthesis of numerous valuable monoterpenoid indole alkaloids (MIAs), presents both opportunities and challenges. A key consideration is the formation of byproducts that can reduce yields and complicate downstream processing. This guide provides a detailed comparison of Catharanthus roseus secologanin synthase (SLS) isoforms and an alternative enzyme, secologanic acid synthase (SLAS) from Camptotheca acuminata, with a focus on the production of the byproduct secoxyloganin.

Executive Summary

Catharanthus roseus secologanin synthase (CrSLS) exists in at least two isoforms, SLS1 and SLS2. Both enzymes catalyze the desired conversion of loganin to secologanin but also exhibit a secondary activity, oxidizing secologanin to the byproduct secoxyloganin. This inherent side reaction can diminish the yield of the target molecule. As an alternative, secologanic acid synthase (SLAS) from Camptotheca acuminata (CaSLAS), which primarily converts loganic acid to secologanic acid, also demonstrates activity on loganin to produce secologanin. This guide presents available quantitative data, detailed experimental protocols, and pathway diagrams to aid researchers in selecting and optimizing their enzymatic system for secologanin production.

Data Presentation: Quantitative Comparison of Enzyme Activities

The following tables summarize the available data on the product and byproduct formation by CrSLS1, CrSLS2, and CaSLAS.

Table 1: Product and Byproduct Formation by C. roseus Secologanin Synthase Isoforms (CrSLS1 and CrSLS2)

EnzymeSubstrateProduct(s)Byproduct(s)Quantitative Data (Relative Amounts after 120 min)[1]
CrSLS1LoganinSecologaninSecoxyloganinLoganin: ~15%, Secologanin: ~50%, Secoxyloganin: ~35%
CrSLS2LoganinSecologaninSecoxyloganinLoganin: ~10%, Secologanin: ~45%, Secoxyloganin: ~45%
CrSLS1Secologanin-SecoxyloganinSecologanin: ~40%, Secoxyloganin: ~60%
CrSLS2Secologanin-SecoxyloganinSecologanin: ~30%, Secoxyloganin: ~70%

Data is estimated from time-course reaction graphs presented in Dugé de Bernonville et al. (2015). The study did not report specific kinetic parameters (Km, kcat) for secoxyloganin formation.

Table 2: Secologanin Production by C. acuminata Secologanic Acid Synthase (CaSLAS)

EnzymeSubstrateProductKinetic Parameters
CaSLAS (CYP72A564)LoganinSecologaninKm: 15.6 ± 2.9 µM, kcat: 1.5 ± 0.1 min⁻¹
CaSLAS (CYP72A565)LoganinSecologaninKm: 48.9 ± 11.2 µM, kcat: 1.6 ± 0.2 min⁻¹

Kinetic data for CaSLAS isoforms acting on loganin are available, though direct comparative data on secoxyloganin formation by these enzymes is not provided in the same study.

Experimental Protocols

Heterologous Expression of Secologanin Synthase (SLS1 and SLS2) in Saccharomyces cerevisiae

This protocol is adapted from Dugé de Bernonville et al. (2015).[1]

  • Vector Construction: The full-length coding sequences of CrSLS1 and CrSLS2 are cloned into the pYeDP60 yeast expression vector. This vector is designed for heterologous protein expression in yeast.

  • Yeast Strain: The S. cerevisiae strain WAT11, which overexpresses the Arabidopsis thaliana NADPH P450 reductase 1, is used as the expression host. This is crucial as SLS is a cytochrome P450 enzyme that requires a reductase for its activity.

  • Transformation: The recombinant pYeDP60 plasmids (pYeDP60-SLS1 and pYeDP60-SLS2) and an empty pYeDP60 vector (as a control) are independently transformed into the WAT11 yeast strain using standard yeast transformation protocols.

  • Cultivation and Induction:

    • Transformed yeast are initially grown in a selective medium (e.g., CSM without uracil) containing 2% glucose until the culture reaches the stationary phase.

    • To induce protein expression, the yeast cells are harvested by centrifugation and resuspended in an induction medium containing 2% galactose instead of glucose. The cultures are then incubated for a defined period (e.g., 6 hours) to allow for the expression of the recombinant SLS protein.

In Vitro Secologanin Synthase Enzyme Assay

This protocol is based on the methods described by Dugé de Bernonville et al. (2015).[1]

  • Preparation of Yeast Crude Extract:

    • Following induction, yeast cells are harvested by centrifugation.

    • The cell pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

    • The cells are lysed to release the enzymes. This can be achieved by methods such as vortexing with glass beads in a cold room.

    • The lysate is then centrifuged to pellet cell debris, and the supernatant containing the crude protein extract is collected.

    • Protein concentration in the crude extract is determined using a standard method like the Bradford assay.

  • Enzyme Reaction:

    • The reaction mixture is prepared in a final volume of 100 µL.

    • The mixture contains the yeast crude extract (containing the expressed SLS), the substrate (either loganin or secologanin, e.g., at 20 µM), and a cofactor, NADPH (e.g., at 200 µM).

    • The reaction is initiated by the addition of NADPH.

    • The reaction is incubated at 30°C for a specific duration (e.g., for time-course experiments, samples can be taken at 10, 30, 60, and 120 minutes).

  • Reaction Quenching and Sample Preparation:

    • The enzymatic reaction is stopped by adding an equal volume of methanol.

    • The quenched reaction mixture is then centrifuged to precipitate proteins.

    • The supernatant, containing the substrates and products, is collected for analysis.

UPLC-MS Analysis of Reaction Products
  • Chromatographic Separation:

    • The supernatant from the quenched reaction is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system.

    • A reverse-phase C18 column is typically used for the separation of loganin, secologanin, and secoxyloganin.

    • The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid to improve peak shape.

  • Mass Spectrometric Detection:

    • The eluent from the UPLC is directed to a mass spectrometer (MS) for detection and quantification of the compounds of interest.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for sensitive and specific detection of loganin (m/z [M+Na]⁺ ≈ 413), secologanin (m/z [M+Na]⁺ ≈ 411), and secoxyloganin (m/z [M-H]⁻ ≈ 403).

    • Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Mandatory Visualization

Secologanin_Synthase_Reaction Loganin Loganin SLS Secologanin Synthase (SLS1 or SLS2) Loganin->SLS Oxidative Ring Cleavage Secologanin Secologanin Secologanin->SLS Further Oxidation Secoxyloganin Secoxyloganin (Byproduct) SLS->Secologanin Main Product SLS->Secoxyloganin

Caption: Secologanin synthase reaction pathway.

Experimental_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Assay cluster_analysis Analysis plasmid Plasmid Construction (pYeDP60-SLS) transformation Yeast Transformation (S. cerevisiae WAT11) plasmid->transformation induction Culture & Induction (Galactose) transformation->induction extraction Crude Enzyme Extraction induction->extraction reaction In Vitro Reaction (Loganin/Secologanin, NADPH) extraction->reaction quench Reaction Quenching (Methanol) reaction->quench uplc UPLC Separation quench->uplc ms MS Detection & Quantification uplc->ms

Caption: Experimental workflow for SLS analysis.

References

A Comparative Analysis of Secologanin Content in Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of secologanin content across different plant species, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Secologanin, a secoiridoid monoterpene, is a pivotal precursor in the biosynthesis of a vast array of valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. Its quantification and sourcing from various plant species are of significant interest for pharmaceutical research and development.

Quantitative Comparison of Secologanin Content

The concentration of secologanin can vary significantly among different plant species and even between different tissues of the same plant. The following table summarizes reported secologanin content from various sources.

Plant Species FamilyPlant SpeciesPlant PartSecologanin Content (mg/g)Measurement Basis
CaprifoliaceaeLonicera xylosteumHairy Roots10Dry Weight[1]
CaprifoliaceaeSymphoricarpos albusBerries3.35 ± 0.24Fresh Weight[2]
ApocynaceaeCatharanthus roseusCell Line0.9 - 1.9Dry Weight
CornaceaeCornus officinalisFruitContains secologaninNot Quantified[3][4]
OleaceaeOlea europaea (Olive)Fruit & LeavesContains secologanin precursorsNot Quantified[5][6]
OleaceaeFraxinus spp. (Ash)-Contains secoiridoidsNot Quantified[7][8]
OleaceaeLigustrum spp. (Privet)FruitContains secoiridoidsNot Quantified[9]
RubiaceaePalicourea spp.-Contains secologanin derivativesNot Quantified[10]

Experimental Protocols

Accurate quantification of secologanin is crucial for comparative studies. The following are detailed protocols for common extraction and quantification methods.

Extraction of Secologanin

a) Hot Water Extraction [5]

This method is effective for deactivating degradative enzymes.

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Enzyme Deactivation: Add the powdered tissue to boiling water for 2 minutes.

  • Extraction: Perform two sequential extractions with hot water (>90°C).

  • Centrifugation: Centrifuge the extract at 5,000 x g for 20 minutes.

  • Collection: Combine the supernatants. The extract can be used directly or freeze-dried for concentration.

b) Ultrasonication with Methanol [2][11]

This method demonstrated the highest yield for Symphoricarpos albus.

  • Sample Preparation: Homogenize fresh plant material.

  • Extraction: Suspend the homogenized sample in methanol and place it in an ultrasonic bath for 20 minutes.

  • Filtration: Filter the extract to remove solid plant debris.

  • Evaporation: Evaporate the solvent in vacuo.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent for analysis.

Quantification of Secologanin

a) Enzymatic Assay using Strictosidine Synthase (STR) [5]

This highly specific assay relies on the enzymatic conversion of secologanin to strictosidine.

  • Reaction Mixture: In a total volume of 100 µL, combine:

    • 25 µL of plant extract

    • Crude STR enzyme fraction (>15 pkat)

    • 1 mM tryptamine

    • 0.1 M sodium phosphate buffer (pH 6.8)

    • 1 mM EDTA

    • 3 mM DTT

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of 5% trichloroacetic acid.

  • Quantification: Quantify the resulting strictosidine using High-Performance Liquid Chromatography (HPLC).

b) High-Performance Liquid Chromatography (HPLC) [12][13]

A common method for the separation and quantification of plant secondary metabolites.

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.5% o-phosphoric acid. For example, a starting condition of 16:84 (acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 236 nm.

  • Quantification: Prepare a calibration curve using a secologanin standard. Calculate the concentration in the samples based on the peak area.

c) Proton Nuclear Magnetic Resonance (¹H-NMR) [2][11]

A rapid method for quantification that requires minimal sample preparation.

  • Sample Preparation: Dissolve the dried plant extract in a deuterated solvent (e.g., methanol-d4).

  • Internal Standard: Add a known amount of an internal standard, such as gallic acid.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum. A sufficient acquisition time (e.g., 10 seconds) is necessary to ensure full relaxation of protons for accurate integration.

  • Quantification: Calculate the amount of secologanin by comparing the integral of a characteristic secologanin signal (e.g., the aldehyde proton) to the integral of a known signal from the internal standard.

Visualizations

Secologanin Biosynthetic Pathway

The biosynthesis of secologanin is a multi-step enzymatic process that occurs in different cellular compartments.

Secologanin_Biosynthesis cluster_IPAP Internal Phloem-Associated Parenchyma (IPAP) Cells cluster_Epidermis Epidermal Cells GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Iridodial Iridodial Oxogeranial->Iridodial IS Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Caption: Simplified biosynthetic pathway of secologanin.

Experimental Workflow for Secologanin Quantification

A generalized workflow for the extraction and analysis of secologanin from plant material.

Experimental_Workflow Start Plant Material Collection Grinding Grinding (Liquid N2) Start->Grinding Extraction Extraction (e.g., Hot Water or Ultrasonication w/ MeOH) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Quantification Quantification Crude_Extract->Quantification HPLC HPLC Analysis Quantification->HPLC HPLC NMR 1H-NMR Analysis Quantification->NMR NMR Enzymatic Enzymatic Assay Quantification->Enzymatic Enzymatic Data Data Analysis & Concentration Determination HPLC->Data NMR->Data Enzymatic->Data

Caption: General workflow for secologanin analysis.

References

Orthogonal Methods for the Validation of Secologanin Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal analytical methods for the confident identification and validation of secologanin, a key precursor in the biosynthesis of numerous bioactive terpenoid indole alkaloids. Employing orthogonal methods, which rely on different physicochemical principles, is crucial for robust and reliable characterization of natural products in research and drug development.

Overview of Analytical Methodologies

The identification of secologanin can be achieved through various analytical techniques. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, High-Performance Thin-Layer Chromatography (HPTLC) and Fourier-Transform Infrared (FTIR) Spectroscopy are presented as valuable orthogonal screening and identification tools.

An orthogonal approach, utilizing multiple independent methods, provides a higher degree of confidence in the identification and quantification of secologanin by minimizing the risk of false positives or negatives that can arise from a single technique.[1][2]

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods for secologanin validation. This data is essential for selecting the most appropriate method based on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural confirmation.

MethodPrincipleLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)ThroughputStructural Information
HPLC-UV Chromatographic separation based on polarity, detection by UV absorbance.>0.999[3]98-102%<2%~1 µg/mL~3 µg/mLHighLow (retention time)
LC-MS/MS Chromatographic separation coupled with mass analysis of precursor and fragment ions.>0.99[4]95-105%<15%<1 ng/mL[5]<5 ng/mL[5]HighHigh (mass and fragmentation)
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.>0.999[6]97-103%[7]<1%[6]~10 µM[7]~50 µM[7]LowHigh (definitive structure)

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of secologanin in various matrices.

Sample Preparation:

  • Extract the plant material or sample with methanol using ultrasonication.[8]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 240 nm.

  • Quantification: Based on a calibration curve of a certified secologanin reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of secologanin.

Sample Preparation:

  • Follow the same extraction procedure as for HPLC-UV.

  • The final extract should be diluted in the initial mobile phase.

UPLC-MS/MS Conditions:

  • Column: A suitable C18 column for UPLC systems (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[10]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for secologanin (e.g., m/z 387 -> 225 in negative mode).[4]

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require an identical reference standard for calibration, providing a high level of accuracy.

Sample Preparation:

  • A precisely weighed amount of the dried extract or purified compound is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).[8]

  • A known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) is added.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.[11]

  • Quantification: The concentration of secologanin is determined by comparing the integral of a specific, well-resolved secologanin proton signal (e.g., the aldehydic proton) to the integral of a known concentration of the internal standard.[8]

Orthogonal Screening and Confirmatory Methods

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for fingerprinting complex mixtures and identifying secologanin in herbal extracts.[12][13]

Methodology:

  • Apply the methanolic extracts and a secologanin standard solution onto an HPTLC silica gel 60 F₂₅₄ plate.

  • Develop the plate in a suitable mobile phase (e.g., ethyl acetate:methanol:water).

  • Visualize the plate under UV light (254 nm and 366 nm) before and after derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to obtain a characteristic fingerprint. Secologanin will appear as a specific band with a characteristic Rf value and color.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule and can be used as a rapid screening tool for the presence of iridoid glycosides like secologanin.

Methodology:

  • Acquire the FTIR spectrum of the purified secologanin or a concentrated extract.

  • Characteristic absorption bands for hydroxyl groups (broad peak around 3400 cm⁻¹), ester carbonyl groups (~1715 cm⁻¹), and C-O stretching vibrations of the glycosidic linkage (in the 1200-1000 cm⁻¹ region) would be indicative of the presence of an iridoid glycoside structure.

Visualizing Workflows and Pathways

Secologanin Biosynthesis Pathway

Secologanin is a crucial intermediate in the biosynthesis of a wide array of terpenoid indole alkaloids.[14][15] The pathway begins with the precursor geranyl pyrophosphate (GPP) from the methylerythritol phosphate (MEP) pathway.

Secologanin_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-10-hydroxylase (G10H) Loganin Loganin Hydroxygeraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) Alkaloids Terpenoid Indole Alkaloids Secologanin->Alkaloids Strictosidine Synthase (STR) + Tryptamine Orthogonal_Validation_Workflow cluster_screening Initial Screening cluster_quantification Quantification & Identification cluster_confirmation Structural Confirmation HPTLC HPTLC Fingerprinting HPLC HPLC-UV HPTLC->HPLC FTIR FTIR Analysis FTIR->HPLC LCMS LC-MS/MS HPLC->LCMS Confirmation of Identity & Higher Sensitivity qNMR qNMR LCMS->qNMR Absolute Quantification & Definitive Structure Sample Sample Containing Secologanin Sample->HPTLC Sample->FTIR

References

Comparative Guide to In Vivo Validation of Secologanate Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally validated secologanate transporters, focusing on their in vivo function and the methodologies used for their characterization. The information presented is intended to aid researchers in selecting appropriate transporters and experimental systems for metabolic engineering and synthetic biology applications.

Overview of this compound Transport

This compound is a key intermediate in the biosynthesis of valuable monoterpenoid indole alkaloids (MIAs) in medicinal plants like Catharanthus roseus. The spatially complex nature of MIA biosynthesis necessitates the transport of this compound and its precursors across cellular and subcellular membranes.[1][2] Two major families of transporters have been identified to play crucial roles in this process: the Nitrate Transporter 1/Peptide Transporter Family (NPF) and the Multidrug and Toxic Compound Extrusion (MATE) family.[1][3]

Comparison of Validated this compound Transporters

The following table summarizes the characteristics of validated this compound transporters from Catharanthus roseus.

TransporterFamilyCellular LocalizationFunctionSubstrate(s)Transport MechanismValidation System(s)
CrMATE1/SLTr MATETonoplast (Vacuolar Membrane)Vacuolar importer of secologaninSecologaninLikely proton-coupled antiportin planta (VIGS), Xenopus laevis oocytes
CrNPF2.4-2.6 NPFPlasma MembraneCellular importer of secoiridoidsDeoxyloganic acid, Loganic acid, Loganin, SecologaninH+-coupled symportXenopus laevis oocytes

Quantitative Performance Data

The following table presents quantitative data on the transport activity of CrMATE1, a vacuolar importer of secologanin.

TransporterSubstrateConcentrationTransport TimeSystemKey FindingReference
CrMATE1Secologanin1 mM25 minutesXenopus laevis oocytesRapid and efficient vacuolar import[1][3]

Notably, the absence of CrMATE1 function, demonstrated through gene silencing in planta and in control Xenopus oocytes, leads to a metabolic bottleneck, resulting in the conversion of secologanin to its reduced form, secologanol.[1][3][4] This highlights the critical role of this transporter in channeling secologanin into the vacuole for the subsequent steps of MIA biosynthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of transporter function. The following protocols are based on published studies of this compound transporters.[1][4]

Heterologous Expression and Transport Assays in Xenopus laevis Oocytes

This is a widely used system for the functional characterization of plant membrane transporters.[5][6]

a. cRNA Synthesis and Oocyte Injection:

  • Linearize the plasmid DNA containing the transporter coding sequence.

  • Synthesize capped cRNA in vitro using a commercially available kit.

  • Inject prepared oocytes with the cRNA solution. Use water-injected oocytes as a negative control.

  • Incubate the oocytes for 2-4 days to allow for transporter expression.

b. Oocyte Import Assay:

  • Pre-incubate the oocytes in a buffer (e.g., Kulori buffer, pH 5.0) for 5 minutes to stabilize the intracellular pH.[4]

  • Transfer the oocytes to the same buffer containing the substrate of interest (e.g., 100 µM secologanin).[4]

  • Incubate for a defined period (e.g., up to 90 minutes).

  • Stop the assay by washing the oocytes multiple times with ice-cold substrate-free buffer.

  • Lyse the oocytes and analyze the intracellular substrate concentration using LC-MS or a similar analytical technique.

c. Oocyte Export Assay:

  • Inject the substrate directly into the oocytes to achieve a desired final internal concentration (e.g., 1 mM secologanin).[4]

  • Allow the oocytes to recover for a short period (e.g., 2 minutes) in a standard buffer (e.g., ND96, pH 7.0).[4]

  • Transfer the oocytes to the assay buffer (e.g., Kulori buffer, pH 5.0) to initiate the export.[4]

  • After the desired incubation time (e.g., 90 minutes), collect the buffer and wash the oocytes.

  • Analyze the substrate concentration in both the collected buffer and the oocyte lysate.

In Planta Validation using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for transiently silencing endogenous genes in plants to study their function.

a. VIGS Vector Construction:

  • Amplify a fragment of the target transporter gene.

  • Clone the fragment into a VIGS vector.

b. Plant Infiltration:

  • Introduce the VIGS construct and a helper plasmid into Agrobacterium tumefaciens.

  • Infiltrate young leaves of the target plant species (C. roseus) with the Agrobacterium suspension.

c. Phenotypic and Metabolic Analysis:

  • After a period of incubation to allow for gene silencing, collect tissue samples from silenced and control plants.

  • Analyze the expression level of the target gene using qRT-PCR to confirm silencing.

  • Perform metabolic profiling of the plant extracts using LC-MS to identify changes in the levels of secologanin and related metabolites.

Visualizations

Signaling Pathway: this compound Transport in MIA Biosynthesis

Secologanate_Transport_Pathway Subcellular transport of secologanin for MIA biosynthesis. cluster_cytosol Cytosol cluster_vacuole Vacuole Secologanin_precursors Secologanin Precursors PM_Transporter CrNPF2.4-2.6 (Plasma Membrane) Secologanin_precursors->PM_Transporter Import Secologanin_cytosol Secologanin Vacuolar_Transporter CrMATE1 (Tonoplast) Secologanin_cytosol->Vacuolar_Transporter Import Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin_vacuole Secologanin Secologanin_vacuole->STR Strictosidine Strictosidine PM_Transporter->Secologanin_cytosol Vacuolar_Transporter->Secologanin_vacuole STR->Strictosidine

Caption: Subcellular transport of secologanin for MIA biosynthesis.

Experimental Workflow: Xenopus Oocyte Assay

Oocyte_Assay_Workflow General workflow for transporter validation in Xenopus oocytes. cluster_preparation Preparation cluster_assay Transport Assay cluster_analysis Analysis cRNA_synthesis cRNA Synthesis (Transporter Gene) Oocyte_injection Oocyte Injection (cRNA or Water) cRNA_synthesis->Oocyte_injection Incubation Incubation (2-4 days) Oocyte_injection->Incubation Pre_incubation Pre-incubation (Buffer pH 5.0) Incubation->Pre_incubation Substrate_incubation Substrate Incubation (e.g., Secologanin) Pre_incubation->Substrate_incubation Washing Washing (Stop Reaction) Substrate_incubation->Washing Oocyte_lysis Oocyte Lysis Washing->Oocyte_lysis LCMS_analysis LC-MS Analysis Oocyte_lysis->LCMS_analysis Data_comparison Data Comparison (Transporter vs. Control) LCMS_analysis->Data_comparison

Caption: General workflow for transporter validation in Xenopus oocytes.

References

A Comparative Metabolomic Guide to High vs. Low Secologanin-Producing Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic landscapes in plant cultivars exhibiting differential production of secologanin, a key iridoid precursor to a vast array of valuable monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. Understanding the metabolic distinctions between high and low-producing cultivars is crucial for targeted breeding programs, metabolic engineering, and optimizing the production of plant-based pharmaceuticals. The data and protocols presented herein are synthesized from multiple studies, with a primary focus on Catharanthus roseus, a model organism for MIA biosynthesis research.

Comparative Analysis of Metabolite Profiles

Metabolomic studies, primarily utilizing Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), have revealed significant variations in the concentrations of secologanin and related metabolites among different plant cultivars. These differences often correlate with specific phenotypes, such as flower color, or are the result of targeted breeding.[1][2]

Secologanin and its precursors are pivotal in discriminating between cultivars.[2][3] For instance, studies on Catharanthus roseus have shown that cultivars with orange-colored flowers exhibit significantly higher levels of secologanin in their stems and leaves compared to cultivars with red, pink, or purple flowers.[1] This suggests a close relationship between the metabolic pathways governing pigmentation and iridoid biosynthesis.

The tables below summarize the relative abundance of key metabolites in the secologanin pathway across different C. roseus cultivars, providing a comparative snapshot of high versus low producers.

Table 1: Relative Abundance of Secologanin Pathway Metabolites in Catharanthus roseus Cultivars with Different Flower Colors

MetaboliteOrange Flower CultivarRed Flower CultivarPink/Purple Flower CultivarsPrimary Plant OrganReference
Loganic Acid IncreasedBaselineBaselineLeaves[3]
Secologanin Significantly HighBaselineBaselineStems, Young & Old Leaves[1]
Tryptamine BaselineBaselineBaselineAll Organs[4]
Strictosidine HighBaselineBaselineAll Organs[5]

Note: "Baseline" refers to the typical levels found in the red, pink, and purple flower cultivars, which were comparatively lower than the orange cultivar for these specific metabolites.

Table 2: Comparative Levels of Downstream Anticancer Alkaloids in Select C. roseus Cultivars

CultivarCatharanthine (CAT)Vindoline (VDL)Anhydrovinblastine (AVLB)Relative Total TIAsReference
'C-BG' HighHighDetectableHigh[6]
'S-APR' LowLowDetectableLow[6]
'C-DL' LowLowDetectableLow[6]

Note: Catharanthine and Vindoline are downstream MIAs that require secologanin for their biosynthesis. Their levels can be indicative of the flux through the secologanin pathway.

Key Metabolic Pathways and Experimental Workflow

To understand the origins of these metabolic differences, it is essential to visualize the biosynthetic pathway of secologanin and the experimental workflow used to generate comparative metabolomic data.

The biosynthesis of secologanin from geraniol is a multi-step enzymatic process localized across different cell types within the plant.[5][7][8] The pathway involves a series of oxidations, reductions, glycosylation, and methylation reactions catalyzed by enzymes such as Geraniol 10-hydroxylase (G10H), Iridoid Synthase (IS), Loganic Acid O-methyltransferase (LAMT), and Secologanin Synthase (SLS).[5][9] Secologanin then condenses with tryptamine via Strictosidine Synthase (STR) to form strictosidine, the gateway to all other MIAs.[5][10]

G cluster_pathway Secologanin and Strictosidine Biosynthesis Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H/G8O Iridodial Iridodial Hydroxygeraniol->Iridodial 8-HGO DeoxyloganicAcid 7-Deoxyloganic Acid Iridodial->DeoxyloganicAcid IS / IO / 7-DLGT LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid 7-DLH Secologanin Secologanin LoganicAcid->Secologanin LAMT / SLS Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine MIAs Monoterpenoid Indole Alkaloids (MIAs) Strictosidine->MIAs

Caption: The biosynthetic pathway from Geranyl Diphosphate (GPP) to Strictosidine.

The workflow for a typical comparative metabolomics study involves several critical stages, from careful sample collection to sophisticated data analysis.[11][12] This systematic approach ensures that the detected metabolic differences are biologically significant and not artifacts of the experimental procedure.

G cluster_workflow Comparative Metabolomics Experimental Workflow P Plant Cultivation (High vs. Low Cultivars) H Sample Harvesting (e.g., leaves, stems) & Quenching (Liquid N2) P->H E Metabolite Extraction (e.g., 80% Methanol) H->E A LC-MS/MS Analysis (UPLC-Q-TOF/Orbitrap) E->A D Data Processing (Peak Picking, Alignment) A->D S Statistical Analysis (PCA, OPLS-DA, t-tests) D->S I Metabolite Identification & Pathway Analysis S->I R Results & Interpretation I->R

References

A Comparative Guide to Solvent Efficacy in Secologanin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different solvents for the extraction of secologanin, a valuable iridoid glycoside used as a precursor in the synthesis of numerous indole and quinoline alkaloids. The following sections present quantitative data from experimental studies, detailed methodologies, and a visual representation of the extraction workflow to aid in the selection of an optimal extraction strategy.

Data Summary: A Comparative Analysis of Extraction Yields

The selection of an appropriate solvent and extraction method is critical for maximizing the yield of secologanin from plant materials. Experimental data consistently demonstrates that the choice of solvent significantly impacts the extraction efficiency. The following table summarizes the quantitative yields of secologanin obtained using various solvents and extraction techniques from Symphoricarpos albus.

Extraction MethodSolventSecologanin Yield (mg/g fresh weight)
UltrasonicationMethanol3.35 ± 0.24[1][2][3][4]
UltrasonicationEthanolNot explicitly quantified, but noted as less efficient than methanol[2]
UltrasonicationAcetoneLess efficient than methanol and ethanol[2]
UltrasonicationWaterLowest yield among ultrasonication methods[2]
Microwave-Assisted ExtractionWater1.89 ± 0.15
Hot Water ExtractionWater1.54 ± 0.11

Data sourced from studies on Symphoricarpos albus.

Key Findings:

  • Methanol as the Premier Solvent: Ultrasonication with methanol demonstrated the highest extraction yield of secologanin (3.35 ± 0.24 mg/g fresh weight).[1][2][3][4] This is likely attributable to the polarity of methanol being well-suited for dissolving secologanin.

  • Alcohol Solvents Outperform Others in Ultrasonication: Both methanol and ethanol showed higher extraction efficiencies compared to acetone and water when using ultrasonication.[2]

  • The Detrimental Effect of Water in Ultrasonication: The lowest yield in ultrasonication was observed with water. This is potentially due to the activity of β-glucosidase in the aqueous medium, which can hydrolyze secologanin.[2]

  • Methanol's Superiority in Other Plant Species: Studies on Japanese Honeysuckle (Lonicera japonica) also indicate that methanol is a more effective extraction solvent than water for major active constituents, including iridoid glycosides.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction experiments cited in this guide.

Ultrasound-Assisted Solvent Extraction of Secologanin

This method has been shown to be highly efficient, particularly with alcohol-based solvents.[2]

  • Plant Material: Fresh fruits of Symphoricarpos albus.

  • Sample Preparation: 1 gram of fresh plant material is homogenized.

  • Solvent Addition: The homogenized sample is mixed with 10 mL of the chosen solvent (methanol, ethanol, acetone, or water).

  • Ultrasonication: The mixture is subjected to ultrasonication for a specified duration (e.g., 30 minutes). The rapid formation and collapse of microbubbles caused by ultrasound, a phenomenon known as cavitation, disrupts cell walls, allowing for greater solvent penetration and release of intracellular contents.[6][7]

  • Post-Extraction: The extract is centrifuged, and the supernatant is collected for analysis.

Microwave-Assisted Water Extraction of Secologanin

Microwave-assisted extraction (MAE) is a modern technique that can reduce extraction time and solvent consumption.[8][9]

  • Plant Material: Fresh fruits of Symphoricarpos albus.

  • Sample Preparation: 1 gram of fresh plant material is homogenized.

  • Solvent Addition: The homogenized sample is mixed with 10 mL of water.

  • Microwave Irradiation: The mixture is placed in a microwave extractor and subjected to microwave radiation (e.g., 30 seconds). The microwave energy heats the solvent, increasing internal pressure within the plant cells and promoting the release of bioactive compounds.[10]

  • Post-Extraction: The extract is centrifuged, and the supernatant is collected for analysis.

Hot Water Extraction of Secologanin

This is a more traditional method for extracting iridoid glycosides.

  • Plant Material: Fresh fruits of Symphoricarpos albus.

  • Sample Preparation: 1 gram of fresh plant material is homogenized.

  • Extraction: The homogenized sample is boiled in 10 mL of water for 30 minutes.

  • Post-Extraction: The extract is allowed to cool and then centrifuged. The supernatant is collected for analysis.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow for the solvent-based extraction of secologanin from plant material.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Symphoricarpos albus) Homogenization Homogenization PlantMaterial->Homogenization SolventAddition Solvent Addition (Methanol, Ethanol, Water, etc.) Homogenization->SolventAddition ExtractionMethod Extraction Method SolventAddition->ExtractionMethod Ultrasonication Ultrasonication ExtractionMethod->Ultrasonication MAE Microwave-Assisted Extraction ExtractionMethod->MAE HotWater Hot Water Extraction ExtractionMethod->HotWater Centrifugation Centrifugation/ Filtration Ultrasonication->Centrifugation MAE->Centrifugation HotWater->Centrifugation Supernatant Crude Secologanin Extract (Supernatant) Centrifugation->Supernatant Analysis Analysis (e.g., 1H-NMR, HPLC) Supernatant->Analysis

Caption: General workflow for secologanin extraction from plant material.

References

A Comparative Guide to Secologanin Biosynthetic Gene Clusters in Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the secologanin biosynthetic gene clusters in three key medicinal plant species: Catharanthus roseus, Camptotheca acuminata, and Lonicera japonica. Secologanin is a pivotal precursor in the biosynthesis of numerous valuable monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and camptothecin. Understanding the genetic organization and regulation of its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these vital pharmaceuticals.

The Secologanin Biosynthetic Pathway: A Conserved Route with Species-Specific Variations

The biosynthesis of secologanin originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal monoterpene precursor, geranyl diphosphate (GPP). A series of enzymatic reactions then convert GPP to secologanin. While the core enzymatic steps are conserved, the organization and regulation of the encoding genes can vary between species.

The key enzymes in the secologanin biosynthetic pathway are:

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol 8-oxidase (G8O): A cytochrome P450 enzyme that hydroxylates geraniol.

  • 8-Hydroxygeraniol Oxidoreductase (8-HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol.

  • Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.

  • Iridoid Oxidase (IO): A cytochrome P450 that performs a three-step oxidation to form 7-deoxyloganetic acid.

  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): A cytochrome P450 that hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

  • Secologanin Synthase (SLS): A cytochrome P450 that catalyzes the oxidative cleavage of loganin to form secologanin.[1][2]

Comparative Analysis of Secologanin Biosynthetic Gene Clusters

Recent genomic studies have revealed that genes for specialized metabolic pathways in plants are often organized in biosynthetic gene clusters (BGCs). This clustering is thought to facilitate the co-regulation and inheritance of the entire pathway. Below is a comparative summary of the secologanin biosynthetic genes in our three focus species.

Table 1: Comparison of Secologanin Biosynthetic Genes in C. roseus, C. acuminata, and L. japonica

EnzymeGene Symbol (C. roseus)Accession Number (C. roseus)Gene Symbol (C. acuminata)Accession Number (C. acuminata)Gene Symbol (L. japonica)Accession Number (L. japonica)Chromosomal Location Evidence
Geraniol SynthaseCrGESAF282293CaGESHQ246363LjGESMN176785Scattered
Geraniol 8-oxidaseCrG8OAJ251921CaG8OHQ246364LjG8O-Scattered
8-Hydroxygeraniol OxidoreductaseCr8-HGOJX102558Ca8-HGO-Lj8-HGO-Scattered
Iridoid SynthaseCrISJX102559CaISHQ246365LjIS-Scattered
Iridoid OxidaseCrIOJX102560CaIO-LjIO-Scattered
7-Deoxyloganetic Acid GTCr7-DLGTJX102561Ca7-DLGT-Lj7-DLGT-Scattered
7-Deoxyloganic Acid HydroxylaseCr7-DLHJX102562Ca7-DLH-Lj7-DLH-Clustered in C. acuminata (Scaffold 151)[3]
Loganic Acid O-MethyltransferaseCrLAMTAY289115CaLAMT-LjLAMT-Scattered
Secologanin SynthaseCrSLS1 / CrSLS2Q05047 / AKD33190CaSLSHQ246366LjSLS-Clustered in C. roseus on Chromosome 3 with TDC and a transporter[4][5]

Key Observations:

  • Catharanthus roseus : Evidence suggests the beginning of a gene cluster on chromosome 3, where SLS is co-located with tryptophan decarboxylase (TDC) and a secologanin transporter (SLTr), which are involved in the subsequent steps of MIA biosynthesis.[4][5] This clustering likely plays a role in the efficient channeling of intermediates. The early pathway genes, however, appear to be scattered throughout the genome.[6]

  • Camptotheca acuminata : A notable gene cluster has been identified on scaffold 151, which includes a homolog of 7-DLH along with other genes from the upstream MEP and iridoid pathways.[3] This suggests a different clustering pattern compared to C. roseus, potentially reflecting the evolutionary divergence of their respective MIA pathways (camptothecin vs. vinblastine).

  • Lonicera japonica : While a chromosome-level genome assembly is available, the specific organization of the secologanin biosynthetic genes into clusters has not been as extensively studied as in the other two species.[7][8][9][10] Transcriptomic data indicates the expression of secologanin pathway genes in various tissues, particularly in leaves and shoot apices, but their genomic arrangement requires further investigation.[11][12][13]

Quantitative Insights: Gene Expression and Enzyme Kinetics

Table 2: Tissue-Specific Expression and Enzyme Kinetic Properties

EnzymePredominant Expression Tissue (C. roseus)Predominant Expression Tissue (C. acuminata)Predominant Expression Tissue (L. japonica)Km Values (Substrate)
GES Epidermal cells of young leaves[14]Young leaves[15][16]Leaves and Stems[11][12]21 µM (GPP) in Ocimum basilicum[17][18]
G8O Internal phloem-associated parenchyma (IPAP) cells[14]Young leaves[15][16]--
8-HGO IPAP cells[14]Young leaves[15][16]Leaves and Shoot Apex[11][19]-
IS IPAP cells[14]Young leaves[15][16]-Km = 26.2 µM (NADPH) in Nepeta mussinii[20][21]
IO IPAP cells[14]Young leaves[15][16]Leaves and Shoot Apex[11][19]-
7-DLGT IPAP cells[14]Young leaves[15][16]--
7-DLH IPAP cells[14]Young leaves[15][16]Leaves and Shoot Apex[11][19]-
LAMT Epidermal cells[14]Young leaves[15][16]--
SLS Epidermal cells[1][14]Young leaves[15][16][22]--

Note: Enzyme kinetic data for the specific enzymes from the three focus species is limited in the literature. The provided Km values are from homologous enzymes in other species and serve as an approximate reference.

Expression Patterns:

  • In C. roseus , there is a distinct spatial separation of the pathway. The initial steps from GPP to loganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final steps to produce secologanin and its subsequent condensation with tryptamine take place in the epidermal cells.[1][14]

  • In C. acuminata , the young leaves are the primary site for the biosynthesis of camptothecin and its precursors, with many of the secologanin pathway genes showing high expression in this tissue.[15][16][23]

  • In L. japonica , transcriptomic analysis has shown that genes related to secoiridoid biosynthesis are highly expressed in young leaves and the shoot apex.[11][12]

Visualizing the Pathway and Experimental Workflow

To facilitate a clearer understanding of the secologanin biosynthetic pathway and a typical experimental workflow for its analysis, the following diagrams have been generated using Graphviz.

Secologanin_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8O Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial IS Deoxyloganetic_acid 7-Deoxyloganetic Acid Iridodial->Deoxyloganetic_acid IO Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Caption: The core enzymatic steps of the secologanin biosynthetic pathway.

Experimental_Workflow cluster_collection Data Collection cluster_analysis Analysis cluster_output Output Plant_Material Plant Material (e.g., C. roseus, C. acuminata, L. japonica) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction DNA_Extraction Genomic DNA Extraction Plant_Material->DNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Genome_Sequencing Genome Sequencing & Assembly DNA_Extraction->Genome_Sequencing qPCR qPCR for Gene Expression cDNA_Synthesis->qPCR Gene_Cloning Gene Cloning cDNA_Synthesis->Gene_Cloning Comparative_Analysis Comparative Analysis qPCR->Comparative_Analysis Bioinformatics Bioinformatic Analysis (Gene Cluster Identification) Genome_Sequencing->Bioinformatics Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays & Kinetics Heterologous_Expression->Enzyme_Assay Enzyme_Assay->Comparative_Analysis Bioinformatics->Comparative_Analysis

Caption: A generalized experimental workflow for comparative analysis.

Detailed Experimental Protocols

This protocol provides a general framework for quantifying the expression levels of secologanin biosynthetic genes in different plant tissues.

  • RNA Extraction:

    • Harvest fresh plant tissue (e.g., young leaves, stems, roots) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for each target gene and at least two reference genes (e.g., Actin, Ubiquitin) using software like Primer3. Primers should be 18-24 bp long, have a GC content of 40-60%, and amplify a product of 100-200 bp.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems), forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add the diluted cDNA template to the master mix in a 96- or 384-well qPCR plate.

    • Run the qPCR reaction in a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

This protocol outlines the steps for cloning a candidate gene and verifying its enzymatic function.

  • Gene Cloning:

    • Amplify the full-length open reading frame (ORF) of the target gene from cDNA using high-fidelity DNA polymerase.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • In E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 16-20°C) to improve protein solubility.

    • In Yeast (Saccharomyces cerevisiae): Transform the expression construct into a suitable yeast strain. Induce protein expression with galactose.

  • Protein Purification (Optional but Recommended):

    • If the protein is expressed with a tag (e.g., His-tag), purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assays:

    • Prepare an assay buffer containing the purified protein or crude cell extract, the appropriate substrate (e.g., GPP for GES, loganin for SLS), and any necessary co-factors (e.g., NADPH for P450s).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Identification:

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard to confirm its identity.

  • Enzyme Kinetics:

    • Perform enzyme assays with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

This guide provides a foundational understanding of the interspecies comparison of secologanin biosynthetic gene clusters. Further research, including more detailed genomic and functional analyses across a wider range of species, will continue to illuminate the evolution and regulation of this important metabolic pathway, paving the way for novel biotechnological applications.

References

Safety Operating Guide

Proper Disposal of Secologanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds like secologanate are paramount. Adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, based on its known hazards and established laboratory safety practices.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[2][3]

  • Eye Protection: Use safety glasses or goggles.[2][3]

  • Lab Coat: A lab coat or other protective clothing is required.[2][3]

General Handling:

  • Avoid creating dust or aerosols.[3]

  • Ensure adequate ventilation in the work area.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not explicitly defined in available literature, the following table summarizes its key chemical and hazard information crucial for correct waste labeling and documentation.

PropertyValue
Chemical Name This compound
CAS Number 22864-93-3
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
GHS Precautionary Statements P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Source: DC Chemicals Safety Data Sheet[3]

Step-by-Step Disposal Protocol

Given that this compound is very toxic to aquatic life, it is imperative to avoid its release into the environment.[3] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain. [1]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.[4][5] Specifically, do not mix it with strong acids, strong bases, or strong oxidizing or reducing agents.[3]

2. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.[5][6] Do not mix with other solvent wastes unless permitted by your institution's waste management guidelines.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.[6]

3. Container Selection and Labeling:

  • Container Type: Use appropriate, leak-proof containers that are in good condition and have a secure, tight-fitting cap.[5][6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").[7]

4. Storage of Waste:

  • Designated Area: Store hazardous waste in a designated satellite accumulation area.[4]

  • Secondary Containment: Waste containers should be stored in secondary containment to prevent spills from reaching drains.[1]

  • Segregation in Storage: Store this compound waste containers away from incompatible materials.[6]

5. Final Disposal:

  • Approved Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste.[8] If institutional policy allows for the rinsing of containers, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1][5]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes are readily available. The recommended procedure is to dispose of it as hazardous chemical waste without further treatment.

Disposal Workflow

SecologanateDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage disposal Arrange for Pickup by Institutional EHS or Licensed Contractor storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Secologanate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Secologanate, a natural secoiridoid glucoside. The following procedural guidance is based on currently available safety data.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to prevent its release into the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryRecommended EquipmentSpecification
Eye Protection Safety goggles with side-shieldsMust meet ANSI Z87.1 standards. A face shield may be required for splash hazards.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) should be inspected before use. Consult the glove manufacturer's resistance guide for specific breakthrough times if available.
Body Protection Impervious clothingA lab coat is standard. For larger quantities or potential for significant splashing, chemical-resistant coveralls may be necessary.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1]
Quantitative Safety Data
ParameterValueNotes
Oral Toxicity Harmful if swallowed[1]The specific LD50 (oral) is not available.
Aquatic Toxicity Very toxic to aquatic life[1]Avoid release to the environment.
Occupational Exposure Limit (OEL) Not establishedIn the absence of a defined OEL, exposure should be minimized through engineering controls, administrative controls, and personal protective equipment.

Experimental Protocol: Standard Operating Procedure for Handling this compound

This standard operating procedure (SOP) outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure all required PPE is available and in good condition.
  • Verify that a chemical fume hood is available and functioning correctly.
  • Locate the nearest eyewash station and safety shower.
  • Have a copy of the Safety Data Sheet (SDS) for this compound readily accessible.

2. Handling the Compound:

  • All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.
  • When weighing, use a spatula and handle it gently to prevent aerosolization.
  • For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
  • Recommended storage is at -20°C for the powder and -80°C when in solvent.[1]
  • Keep away from direct sunlight and sources of ignition.[1]

4. Spill Response:

  • In case of a spill, evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.
  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
  • For larger spills, contact your institution's environmental health and safety department.

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.
  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1]
  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Store Compound Store Compound Solution Preparation->Store Compound Decontaminate Workspace Decontaminate Workspace Store Compound->Decontaminate Workspace Remove PPE Remove PPE Decontaminate Workspace->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal Contaminated PPE Contaminated PPE Segregate Hazardous Waste Segregate Hazardous Waste Contaminated PPE->Segregate Hazardous Waste Empty Containers Empty Containers Empty Containers->Segregate Hazardous Waste Unused this compound Unused this compound Unused this compound->Segregate Hazardous Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Hazardous Waste Label Waste Container Label Waste Container Segregate Hazardous Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Designated Area->Arrange for Licensed Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.